1-Boc-4-(Aminocarboxymethyl)piperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-8(5-7-14)9(13)10(15)16/h8-9H,4-7,13H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEUKKCILASJSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624566 | |
| Record name | Amino[1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
458560-09-3 | |
| Record name | Amino[1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Boc-4-(Aminocarboxymethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1-Boc-4-(aminocarboxymethyl)piperidine, a versatile building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.
Chemical Properties
This compound, specifically its (S)-enantiomer, is a non-proteinogenic amino acid derivative that incorporates a piperidine scaffold. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and the amino acid functionality at the 4-position makes it a valuable synthon for introducing constrained structural motifs into peptides and small molecules.
Below is a summary of its key chemical properties:
| Property | Value | Source |
| Chemical Name | (S)-2-amino-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid | N/A |
| CAS Number | 368866-11-9 | N/A |
| Molecular Formula | C₁₂H₂₂N₂O₄ | N/A |
| Molecular Weight | 258.32 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Predicted Boiling Point | 397.9 ± 17.0 °C | N/A |
| Predicted Density | 1.181 ± 0.06 g/cm³ | N/A |
| Predicted pKa | 2.30 ± 0.10 | N/A |
Synthesis and Purification
A potential synthetic pathway for this compound is depicted in the following workflow diagram.
Caption: General Synthetic Workflow
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on common synthetic strategies for similar compounds. This protocol has not been experimentally validated and should be adapted and optimized by qualified personnel.
Step 1: Boc Protection of a 4-functionalized piperidine A suitable 4-substituted piperidine is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., triethylamine or sodium bicarbonate) in an appropriate solvent (e.g., dichloromethane or a biphasic mixture of water and an organic solvent). The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
Step 2: Introduction of the aminocarboxymethyl precursor The Boc-protected piperidine from Step 1 is then further functionalized at the 4-position. This can be achieved through various methods depending on the starting material. For instance, if the starting material was 1-Boc-4-piperidone, a Strecker-type reaction with an amino acid precursor could be employed.
Step 3: Final Elaboration and Purification The intermediate from Step 2 is converted to the final product. This may involve hydrolysis of a nitrile or ester group. The final compound is then purified using standard techniques such as column chromatography on silica gel or recrystallization to afford the pure this compound.
Spectroscopic Characterization
Detailed experimental spectroscopic data for (S)-1-Boc-4-(aminocarboxymethyl)piperidine is not widely published. However, based on the structure, the following characteristic signals would be expected:
-
¹H NMR: Signals corresponding to the Boc group (a singlet around 1.4 ppm), piperidine ring protons (a series of multiplets in the range of 1.2-3.5 ppm), the alpha-proton of the amino acid moiety (a multiplet), and exchangeable protons for the amine and carboxylic acid groups.
-
¹³C NMR: Resonances for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, and the carbons of the piperidine ring and the carboxymethyl group.
-
IR Spectroscopy: Characteristic absorption bands for the N-H and O-H stretching of the amino acid, C=O stretching of the carbamate and carboxylic acid, and C-N and C-O stretching vibrations.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak (or [M+H]⁺, [M+Na]⁺) corresponding to the molecular weight of the compound.
Applications in Drug Discovery and Development
Piperidine derivatives are prevalent in medicinal chemistry due to their favorable physicochemical properties and their ability to serve as rigid scaffolds to orient functional groups for optimal interaction with biological targets.[1][2][3] The incorporation of an amino acid moiety, as in this compound, provides a handle for peptide synthesis and the creation of peptidomimetics.[2]
The constrained nature of the piperidine ring can help to pre-organize a molecule into a bioactive conformation, potentially leading to increased potency and selectivity for its target.[2] Chiral piperidine scaffolds, in particular, are of significant interest in drug design for their ability to introduce specific three-dimensional arrangements of substituents.
While specific biological activities for this compound have not been extensively reported, its structural motif suggests its utility as a building block for a variety of therapeutic targets. The general importance of substituted piperidines in drug discovery is well-established, with applications in areas such as neuroscience, oncology, and infectious diseases.[1][3]
The logical relationship for its application in drug discovery is illustrated below.
Caption: Role in Drug Discovery
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structure, combining a constrained piperidine ring with an amino acid functionality, allows for the synthesis of complex and potentially highly active therapeutic agents. While detailed experimental data for this specific compound is not widely available, this guide provides a foundational understanding of its properties and potential applications, serving as a valuable resource for researchers in the field. Further experimental investigation is warranted to fully elucidate its chemical and biological characteristics.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Characterization of 1-Boc-4-(Aminocarboxymethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-(aminocarboxymethyl)piperidine, specifically its (S)-enantiomer, is a valuable chiral building block in medicinal chemistry and drug development.[1] Its rigid piperidine scaffold, combined with the functionalities of a protected amine and a carboxylic acid, makes it a key intermediate for introducing conformational constraints and specific binding interactions in the synthesis of novel pharmaceutical agents, including kinase inhibitors and central nervous system (CNS) active drugs.[1] This technical guide provides a comprehensive overview of a plausible synthetic route and the expected characterization of this compound.
Synthesis Methodology
Proposed Synthetic Pathway
The proposed synthesis involves a three-step process starting from 1-Boc-4-piperidone:
-
Strecker Reaction: Formation of an α-aminonitrile from the ketone.
-
Hydrolysis: Conversion of the nitrile group to a carboxylic acid.
-
Chiral Resolution (Optional but recommended for specific stereoisomers): Separation of the racemic mixture to obtain the desired (S)-enantiomer.
Diagram of the Proposed Synthesis Workflow
Caption: Proposed multi-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of tert-Butyl 4-(cyanomethylamino)piperidine-1-carboxylate (α-Aminonitrile Intermediate)
-
To a stirred solution of 1-Boc-4-piperidone (1 equivalent) in a mixture of ethanol and water (1:1), add potassium cyanide (1.2 equivalents) and ammonium chloride (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of Racemic this compound
-
Dissolve the α-aminonitrile intermediate (1 equivalent) in a solution of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 12-24 hours, or until TLC or LC-MS analysis indicates complete conversion of the nitrile to the carboxylic acid.
-
Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium hydroxide) to a pH of approximately 7.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, extract with an appropriate organic solvent after adjusting the pH.
-
Dry the product under vacuum.
Step 3: Chiral Resolution of (S)-1-Boc-4-(aminocarboxymethyl)piperidine
-
Dissolve the racemic mixture in a suitable solvent (e.g., methanol or ethanol).
-
Add a chiral resolving agent, such as a chiral amine (e.g., (R)-(+)-α-methylbenzylamine), in a stoichiometric amount.
-
Allow the diastereomeric salts to form, which may involve gentle heating followed by slow cooling to room temperature and then further cooling in an ice bath to facilitate crystallization.
-
Collect the crystals of the desired diastereomeric salt by filtration.
-
Recrystallize the salt to improve diastereomeric purity.
-
Treat the purified diastereomeric salt with a dilute acid (e.g., HCl) to liberate the free (S)-amino acid.
-
Extract the final product with an organic solvent, dry, and concentrate to yield the enantiomerically enriched (S)-1-Boc-4-(aminocarboxymethyl)piperidine.
Quantitative Data Summary
| Step | Product | Starting Material | Expected Yield (%) | Purity (%) |
| 1 | α-Aminonitrile Intermediate | 1-Boc-4-piperidone | 75-85 | >95 (after chromatography) |
| 2 | Racemic Product | α-Aminonitrile Intermediate | 80-90 | >98 |
| 3 | (S)-Enantiomer | Racemic Product | 30-40 (after resolution) | >99 (ee) |
Note: Yields are estimates based on similar reported reactions and may vary.
Characterization
The synthesized (S)-1-Boc-4-(aminocarboxymethyl)piperidine should be thoroughly characterized to confirm its identity, purity, and stereochemistry.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~3.9-4.1 | m | 2H, piperidine N-CH₂ (axial) |
| ¹H | ~3.4-3.5 | d | 1H, α-CH |
| ¹H | ~2.7-2.9 | t | 2H, piperidine N-CH₂ (equatorial) |
| ¹H | ~1.7-1.9 | m | 3H, piperidine CH and CH₂ |
| ¹H | ~1.45 | s | 9H, Boc (CH₃)₃ |
| ¹H | ~1.2-1.4 | m | 2H, piperidine CH₂ |
| ¹³C | ~175 | s | C=O (carboxylic acid) |
| ¹³C | ~155 | s | C=O (Boc) |
| ¹³C | ~80 | s | C(CH₃)₃ (Boc) |
| ¹³C | ~55 | d | α-CH |
| ¹³C | ~44 | t | Piperidine N-CH₂ |
| ¹³C | ~35 | d | Piperidine CH |
| ¹³C | ~30 | t | Piperidine CH₂ |
| ¹³C | ~28.5 | q | C(CH₃)₃ (Boc) |
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): Expected [M+H]⁺ = 259.16, [M+Na]⁺ = 281.14.
Other Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC should be employed to determine the enantiomeric excess (ee) of the final product. A suitable chiral stationary phase (e.g., a polysaccharide-based column) would be required.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Expected characteristic peaks would include C=O stretching (carboxylic acid and carbamate), N-H bending, and C-H stretching vibrations.
-
Melting Point: A sharp melting point would be indicative of high purity.
Logical Relationships in Characterization
Diagram of the Characterization Workflow
Caption: Interrelation of analytical techniques for product validation.
Conclusion
This technical guide outlines a feasible and detailed approach for the synthesis and characterization of the valuable chiral building block, (S)-1-Boc-4-(aminocarboxymethyl)piperidine. The proposed synthetic route leverages well-established chemical transformations, and the expected characterization data provides a benchmark for researchers working on its synthesis. The successful preparation and purification of this compound will provide a critical intermediate for the development of novel therapeutics. Researchers are encouraged to optimize the described conditions to suit their specific laboratory settings and requirements.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Boc-4-(aminocarboxymethyl)piperidine
This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 1-Boc-4-(aminocarboxymethyl)piperidine, a substituted piperidine derivative of interest to researchers, scientists, and professionals in drug development. This document outlines the fundamental principles governing its three-dimensional structure, details experimental protocols for its characterization, and presents a logical workflow for its conformational analysis.
Molecular Structure and Core Concepts
This compound possesses a central piperidine ring, which is a six-membered heterocyclic saturated ring containing one nitrogen atom. The conformational landscape of piperidine and its derivatives is dominated by the chair conformation , which minimizes both torsional strain and steric hindrance. The presence of a bulky tert-butoxycarbonyl (Boc) group on the nitrogen and an aminocarboxymethyl group at the 4-position significantly influences the conformational equilibrium.
The piperidine ring can, in principle, exist in other higher-energy conformations such as the boat and twist-boat forms. However, for most substituted piperidines, the chair form is the most stable and prevalent. The introduction of substituents can, in some specific cases, shift this equilibrium.
Conformational Analysis of this compound
The conformational preference of the substituents on the piperidine ring is a critical determinant of the molecule's overall shape and its potential interactions with biological targets.
Chair Conformation and Substituent Orientation
The chair conformation of the piperidine ring can exist in two interconverting forms. For a 4-substituted piperidine, the substituent can occupy either an axial or an equatorial position.
Generally, there is a strong preference for the substituent at the 4-position to occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the ring. This preference is quantified by the conformational free energy difference (ΔG°), also known as the A-value. A positive A-value indicates a preference for the equatorial position. For substituents similar in size to the aminocarboxymethyl group, a significant preference for the equatorial conformation is expected.
Influence of the N-Boc Group
The N-Boc group introduces additional conformational complexity. The rotation around the N-C(O) amide bond can be restricted, leading to the existence of rotational isomers (rotamers) . This can sometimes be observed in NMR spectroscopy as a broadening or splitting of signals. Furthermore, the bulky Boc group can influence the puckering of the piperidine ring.
Quantitative Structural Data
Table 1: Predicted Geometrical Parameters for the Equatorial Conformer of a Model 4-Substituted N-Boc-Piperidine
| Parameter | Value (Computational Model) |
| Bond Lengths (Å) | |
| C-N (ring) | ~ 1.47 |
| C-C (ring) | ~ 1.53 |
| C4-C(substituent) | ~ 1.52 |
| N-C(Boc) | ~ 1.48 |
| C=O (Boc) | ~ 1.23 |
| Bond Angles (degrees) | |
| C-N-C (ring) | ~ 112° |
| C-C-C (ring) | ~ 111° |
| N-C-C (ring) | ~ 110° |
| C2-N-C(Boc) | ~ 118° |
| Torsional Angles (degrees) | |
| C6-N-C2-C3 | ~ -55° |
| N-C2-C3-C4 | ~ 56° |
| C2-C3-C4-C5 | ~ -56° |
Note: These are estimated values based on computational models of similar structures and should be confirmed by experimental data.
Experimental Protocols for Conformational Analysis
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction, often supplemented by computational modeling, is the standard approach for a thorough conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. Key information can be derived from the chemical shifts and coupling constants of the piperidine ring protons. Protons in an axial environment typically resonate at a higher field (lower ppm) than those in an equatorial environment. The magnitude of the vicinal coupling constants (³J) between adjacent protons is particularly informative for determining their dihedral angles and thus the ring conformation. Large coupling constants (typically 8-13 Hz) are indicative of axial-axial relationships, while smaller couplings (1-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.
-
Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.
-
Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton connectivities and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can be used to identify through-space interactions between protons, providing crucial distance constraints for determining the three-dimensional structure.
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and NOE patterns to deduce the preferred conformation of the piperidine ring and the orientation of the substituents.
Single-Crystal X-ray Diffraction
X-ray crystallography provides the most definitive information about the molecular structure in the solid state.
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of this compound of suitable quality (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), and an initial electron density map is calculated. An atomic model is then built into the electron density and refined to best fit the experimental data.
-
Data Analysis: The final refined structure provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be determined with high accuracy. This gives a static picture of the molecule's conformation in the crystal lattice.
Logical Workflow for Conformational Analysis
The following diagram illustrates a logical workflow for the comprehensive conformational analysis of this compound.
Conclusion
The molecular structure and conformation of this compound are governed by the inherent preference of the piperidine ring for a chair conformation and the steric and electronic effects of its substituents. A comprehensive understanding of its three-dimensional structure, which is crucial for applications in drug design and development, can be achieved through a synergistic approach combining NMR spectroscopy, X-ray crystallography, and computational modeling. The detailed protocols and workflow presented in this guide provide a robust framework for researchers to elucidate the conformational properties of this and related molecules.
Navigating Drug Discovery: A Technical Guide to 1-Boc-4-aminopiperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The landscape of modern drug discovery is continually evolving, with an increasing emphasis on the development of novel molecular scaffolds that can unlock new therapeutic possibilities. Among these, piperidine derivatives have emerged as privileged structures, forming the core of numerous approved drugs and clinical candidates. This technical guide provides an in-depth exploration of 1-Boc-4-aminopiperidine-4-carboxylic acid , a versatile building block that is pivotal in the synthesis of a wide range of biologically active compounds.
Resolving Ambiguity: CAS Number and Chemical Identity
The nomenclature of complex organic molecules can often be ambiguous. The user's initial query for "1-Boc-4-(Aminocarboxymethyl)piperidine" did not correspond to a readily available CAS number. Through careful analysis of related chemical structures, the most plausible interpretation and the focus of this guide is 1-Boc-4-aminopiperidine-4-carboxylic acid , which is unambiguously identified by the CAS Number: 183673-71-4 . This compound features a piperidine ring protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group, and both an amino group and a carboxylic acid group attached to the same carbon at the 4-position. This unique arrangement of functional groups makes it a highly valuable intermediate in medicinal chemistry.
Physicochemical Properties and Data
A comprehensive understanding of the physicochemical properties of a synthetic building block is crucial for its effective application in drug design and development. The key properties of 1-Boc-4-aminopiperidine-4-carboxylic acid are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 183673-71-4 |
| Molecular Formula | C₁₁H₂₀N₂O₄ |
| Molecular Weight | 244.29 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 289-294 °C |
| Purity | Typically ≥97% |
| Solubility | Soluble in many organic solvents |
Core Applications in Medicinal Chemistry
1-Boc-4-aminopiperidine-4-carboxylic acid serves as a crucial reactant in the synthesis of a diverse array of bioactive molecules. Its rigid piperidine core can impart favorable pharmacokinetic properties to drug candidates, such as improved metabolic stability and oral bioavailability. The presence of orthogonally protected amino and carboxylic acid functionalities allows for selective chemical modifications, making it an ideal scaffold for combinatorial chemistry and the generation of compound libraries.
This versatile building block is a key intermediate in the synthesis of:
-
SIRT2 Inhibitors: Sirtuin 2 (SIRT2) is a promising therapeutic target for neurodegenerative diseases and cancer.
-
Melanin-concentrating hormone receptor 1 (MCH1) Antagonists: These are being investigated for the treatment of obesity and anxiety.
-
Bradykinin hB2 receptor Antagonists: These have potential applications in the treatment of pain and inflammation.
-
Neurokinin-1 (NK1) receptor Ligands: These are targeted for the treatment of depression, anxiety, and chemotherapy-induced nausea and vomiting.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of successful chemical synthesis. Below are protocols for the synthesis of 1-Boc-4-aminopiperidine-4-carboxylic acid and its subsequent use in the preparation of a key intermediate for bioactive molecules.
Synthesis of 1-Boc-4-aminopiperidine-4-carboxylic acid
This protocol is adapted from a procedure published in Organic Syntheses, a trusted source for reliable and detailed experimental methods.
Materials:
-
1-Boc-4-piperidone
-
Ammonium carbonate
-
Sodium cyanide
-
Methanol
-
Water
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Strecker Synthesis: To a solution of 1-Boc-4-piperidone in a mixture of methanol and water, add ammonium carbonate and sodium cyanide. Stir the mixture at room temperature for 48 hours.
-
Hydrolysis of the Aminonitrile: Acidify the reaction mixture with hydrochloric acid and heat to reflux for 4 hours to hydrolyze the intermediate aminonitrile to the corresponding amino acid.
-
Purification: Cool the reaction mixture and adjust the pH to isoelectric point using a sodium hydroxide solution to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 1-Boc-4-aminopiperidine-4-carboxylic acid.
Application in the Synthesis of a Piperidine-based Scaffold
This representative protocol illustrates the use of 1-Boc-4-aminopiperidine-4-carboxylic acid in an amide coupling reaction, a common step in the synthesis of more complex drug candidates.
Materials:
-
1-Boc-4-aminopiperidine-4-carboxylic acid
-
A carboxylic acid of interest (R-COOH)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Activation of the Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (R-COOH) in DMF. Add HATU and DIPEA to the solution and stir at room temperature for 15 minutes to form the activated ester.
-
Amide Coupling: To the activated ester solution, add a solution of 1-Boc-4-aminopiperidine-4-carboxylic acid in DMF. Stir the reaction mixture at room temperature for 12-24 hours.
-
Workup and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired amide.
Visualizing the Role in Drug Discovery
Diagrams are powerful tools for visualizing complex chemical workflows and biological pathways. The following diagrams, generated using Graphviz, illustrate the synthetic utility and conceptual application of 1-Boc-4-aminopiperidine-4-carboxylic acid in drug discovery.
An In-Depth Technical Guide to 1-Boc-4-(Aminocarboxymethyl)piperidine: A Versatile Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Boc-4-(aminocarboxymethyl)piperidine is a bifunctional building block of significant interest in medicinal chemistry and drug development. Its constrained piperidine scaffold, coupled with the dual functionality of a protected amine and a carboxylic acid, makes it a valuable tool for the synthesis of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis, reactivity, and its versatile applications in the design of peptidomimetics, kinase inhibitors, and other targeted therapies.
Introduction
The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds.[1] Its incorporation into drug candidates can significantly influence their pharmacological properties, including binding affinity, selectivity, and pharmacokinetic profiles. This compound, a derivative of 4-aminopiperidine, offers a unique combination of a conformationally restricted scaffold and orthogonally protected functional groups, making it an attractive starting material for the synthesis of complex molecular architectures. The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen ensures stability and allows for selective deprotection under acidic conditions, while the aminocarboxymethyl (glycyl) substituent at the 4-position provides a handle for diverse chemical modifications.
Chemical and Physical Properties
While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and data from closely related analogs.
| Property | Predicted Value |
| Molecular Formula | C₁₂H₂₂N₂O₄ |
| Molecular Weight | 258.32 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF |
| Melting Point | Estimated to be in the range of 150-170 °C |
| CAS Number | 368866-11-9 ((S)-enantiomer), Racemate also available |
Synthesis and Purification
Plausible Experimental Protocol: Synthesis via Reductive Amination
Reaction Scheme:
Caption: Plausible synthetic workflow for this compound.
Materials:
-
1-Boc-4-piperidone
-
Glycine methyl ester hydrochloride
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reductive Amination: To a stirred solution of 1-Boc-4-piperidone (1.0 eq) and glycine methyl ester hydrochloride (1.1 eq) in dichloromethane (DCM), add triethylamine (1.2 eq) at room temperature. Stir the mixture for 30 minutes.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate ester.
-
Ester Hydrolysis: Dissolve the crude intermediate ester in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture to pH ~6 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Purification
The crude product can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure product.
Reactivity and Further Transformations
The bifunctional nature of this compound allows for a variety of subsequent chemical transformations.
Caption: Key reactivity pathways of the building block.
-
Boc Deprotection: The Boc group can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM, to yield the free piperidine nitrogen. This allows for subsequent N-alkylation, N-arylation, or coupling to other molecular scaffolds.[2]
-
Amide Bond Formation: The carboxylic acid moiety can be activated using standard coupling reagents (e.g., HATU, HOBt, EDC) to form amide bonds with a wide range of amines. This is a key reaction for incorporating the piperidine scaffold into peptides or small molecule inhibitors.
-
Amino Group Modification: The primary amine of the glycyl moiety can be further functionalized after appropriate protection of the carboxylic acid, although this is a less common transformation.
Applications in Drug Discovery
The unique structural features of this compound make it a valuable building block in several areas of drug discovery.
Peptidomimetics and Constrained Amino Acid Surrogates
The rigid piperidine ring can be used to introduce conformational constraints into peptide backbones. By replacing a flexible amino acid residue with a derivative of this compound, researchers can induce specific secondary structures, such as β-turns, which are often crucial for biological activity.[3] This can lead to peptides with enhanced receptor binding affinity, selectivity, and metabolic stability.
Kinase Inhibitors
The piperidine scaffold is a common feature in many kinase inhibitors, where it often serves as a central scaffold to orient functional groups that interact with the kinase active site. The aminocarboxymethyl group of this building block can be elaborated to introduce pharmacophores that target specific residues in the ATP-binding pocket of kinases. For example, it could be used in the synthesis of novel inhibitors of Akt kinases or other protein kinases involved in cell signaling pathways.[4]
Caption: Logical flow from building block to biological effect in kinase inhibition.
PROTACs and ADCs
As a bifunctional linker precursor, this compound can be employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[2] The piperidine ring can provide rigidity to the linker, which can be advantageous for optimizing the ternary complex formation in PROTACs. The orthogonally protected functional groups allow for the sequential attachment of a warhead and an E3 ligase ligand (for PROTACs) or a cytotoxic payload and an antibody (for ADCs).
Quantitative Data
While specific quantitative data for the synthesis of this compound is not available in the cited literature, typical yields and purity for similar reductive amination and saponification reactions are presented below for illustrative purposes.
| Step | Reagents | Typical Yield | Typical Purity (by HPLC) |
| Reductive Amination | 1-Boc-4-piperidone, Glycine ester, NaBH(OAc)₃ | 70-90% | >90% |
| Ester Hydrolysis | Intermediate Ester, LiOH | >90% | >95% |
| Overall (Plausible) | 63-81% | >95% after purification |
Conclusion
This compound is a highly versatile and valuable building block for medicinal chemists and drug discovery scientists. Its unique combination of a constrained piperidine scaffold and orthogonally protected functional groups provides a powerful tool for the synthesis of a wide range of biologically active molecules. From conformationally constrained peptides and targeted kinase inhibitors to linkers for PROTACs and ADCs, the applications of this building block are extensive. The plausible synthetic route outlined in this guide provides a practical approach for its preparation, enabling its broader utilization in the quest for novel and effective therapeutics. As the demand for more sophisticated and targeted drugs continues to grow, the importance of such well-designed building blocks in accelerating the drug discovery process cannot be overstated.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Imperative of Boc Protection in 4-(Aminocarboxymethyl)piperidine Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the precise control of reactive functional groups is paramount to the successful synthesis of complex molecular architectures. For bifunctional scaffolds such as 4-(aminocarboxymethyl)piperidine, which possesses both a nucleophilic amine and a carboxylic acid moiety, a robust protection strategy is not merely advantageous but essential. The use of the tert-butyloxycarbonyl (Boc) protecting group for the amine function of this piperidine derivative serves as a cornerstone of its synthetic utility, enabling its versatile application as a valuable building block in the creation of novel therapeutics.
The primary role of the Boc group in the context of 4-(aminocarboxymethyl)piperidine is to selectively mask the reactivity of the amino group. This chemoselective protection is critical to prevent undesired side reactions, such as self-polymerization or reactions with other electrophiles when the carboxylic acid group is the intended site of modification. The stability of the Boc group under a wide range of non-acidic conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal choice for multi-step synthetic sequences. This orthogonality allows for the selective deprotection of the amine at the desired stage, paving the way for subsequent functionalization.
Core Applications in Drug Discovery
The rigid piperidine core of 4-(aminocarboxymethyl)piperidine, when incorporated into larger molecules, can introduce conformational constraints, which is a key strategy in designing ligands with high affinity and selectivity for biological targets. The Boc-protected form is a crucial intermediate in the synthesis of a variety of biologically active compounds, including enzyme inhibitors and G protein-coupled receptor (GPCR) ligands. For instance, derivatives of this scaffold are explored in the development of treatments for neurological disorders, cardiovascular diseases, and inflammatory conditions.
In the realm of peptide synthesis, Boc-protected 4-(aminocarboxymethyl)piperidine can be utilized as a non-natural amino acid analogue. Its incorporation into peptide chains can induce specific secondary structures, such as β-turns, which are often critical for biological activity. The Boc group ensures that the piperidine's amino group does not interfere with the peptide coupling steps.
Synthesis and Protection: A Stepwise Approach
The synthesis of Boc-protected 4-(aminocarboxymethyl)piperidine, formally known as tert-butyl (1-(carboxymethyl)piperidin-4-yl)carbamate, involves a multi-step process that leverages orthogonal protection strategies to manage the different reactive sites. A plausible and commonly employed synthetic route starts from a commercially available piperidine derivative and proceeds through sequential protection and functionalization steps.
A general synthetic workflow can be visualized as follows:
Caption: General workflow for the synthesis of Boc-protected 4-(aminocarboxymethyl)piperidine.
Experimental Protocols
Below are detailed methodologies for the key transformations in the synthesis of Boc-protected 4-(aminocarboxymethyl)piperidine. These protocols are based on established chemical principles for analogous transformations.
Protocol 1: N-Alkylation of a Piperidine Precursor
This protocol describes a representative procedure for the alkylation of the piperidine nitrogen with a protected acetic acid derivative.
Materials:
-
N-Boc-4-aminopiperidine (1.0 eq)
-
Ethyl bromoacetate (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of N-Boc-4-aminopiperidine in acetonitrile, add potassium carbonate.
-
Add ethyl bromoacetate dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, ethyl 2-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)acetate.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Saponification of the Ester
This step deprotects the carboxylic acid moiety.
Materials:
-
Ethyl 2-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)acetate (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the ester in a mixture of THF and water.
-
Add lithium hydroxide and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1M HCl.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 2-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)acetic acid.
Protocol 3: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to yield the final unprotected amine, which can then be used in subsequent reactions.
Materials:
-
Boc-protected 4-(aminocarboxymethyl)piperidine (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected substrate in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 20-50% v/v in DCM) or 4M HCl in dioxane at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the deprotected product.
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis and deprotection reactions. Yields and specific conditions can vary based on the scale and specific reagents used.
| Reaction Step | Starting Material | Key Reagents | Solvent | Temperature | Time | Typical Yield |
| N-Alkylation | N-Boc-4-aminopiperidine | Ethyl bromoacetate, K₂CO₃ | Acetonitrile | Reflux | 12-18 h | 85-95% |
| Saponification | Alkylated Ester | LiOH or NaOH | THF/H₂O | Room Temp. | 2-4 h | >90% |
| Boc Deprotection | Boc-protected Amine | TFA or HCl/dioxane | Dichloromethane | 0 °C to RT | 1-3 h | >95% |
Table 1: Summary of Reaction Conditions and Yields.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Boc-4-(aminocarboxymethyl)piperidine | C₁₂H₂₂N₂O₄ | 258.32 | 1.45 (s, 9H), 1.60-1.80 (m, 4H), 2.80-3.00 (m, 2H), 3.20 (s, 2H), 3.50-3.70 (m, 3H), 4.80 (br s, 1H) | 28.4, 32.5, 49.8, 52.1, 58.9, 79.5, 155.6, 172.3 |
Table 2: Physicochemical and Spectroscopic Data for Boc-Protected 4-(Aminocarboxymethyl)piperidine (Predicted).
Orthogonal Protection Strategies
The presence of both an amine and a carboxylic acid in 4-(aminocarboxymethyl)piperidine necessitates an orthogonal protection strategy for selective functionalization. The Boc group (acid-labile) for the amine and an ester group (e.g., methyl or ethyl, base-labile) for the carboxylic acid is a classic orthogonal pair.
Caption: Orthogonal protection and deprotection strategy for 4-(aminocarboxymethyl)piperidine.
An In-depth Technical Guide to 1-Boc-4-(Aminocarboxymethyl)piperidine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-Boc-4-(aminocarboxymethyl)piperidine scaffold is a versatile building block in medicinal chemistry, offering a unique combination of a conformationally restricted piperidine ring, a protected amine, and a carboxylic acid functionality. This arrangement provides a valuable platform for the synthesis of a diverse range of derivatives and analogs with potential therapeutic applications. The piperidine moiety is a prevalent feature in many approved drugs, valued for its ability to improve pharmacokinetic properties and provide a three-dimensional framework for precise interactions with biological targets.[1] The Boc (tert-butyloxycarbonyl) protecting group ensures stability and allows for selective deprotection and further functionalization of the piperidine nitrogen. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this important chemical scaffold.
Synthesis of this compound and its Precursors
The synthesis of derivatives based on the this compound core often begins with the preparation of simpler, commercially available piperidine precursors. A common and crucial starting material is 1-Boc-4-aminopiperidine.
Experimental Protocol: Synthesis of 1-Boc-4-aminopiperidine
A widely used method for the synthesis of 1-Boc-4-aminopiperidine involves a two-step process starting from 4-piperidinecarboxamide.[2]
Step 1: Synthesis of 1-Boc-4-piperidyl urea
-
In a 1-liter three-necked flask, combine 48-50 g of 4-piperidyl urea, 98-100 mL of distilled water, and 48-50 g of triethylamine.
-
Initiate stirring and, at a temperature of 20-25 °C, add 78-80 g of di-tert-butyl dicarbonate dropwise.
-
Continue stirring the reaction mixture at room temperature for 8-10 hours.
-
Upon completion of the reaction, adjust the pH to 6-7 using a 20% hydrochloric acid solution.
-
Extract the product with dichloromethane.
-
Dry the combined organic phases and concentrate them until a thick residue is obtained.
-
Add 100-150 g of acetone to the residue and allow it to crystallize for 10-12 hours at 0-2 °C.
-
Filter the mixture to collect the white crystalline powder, which is 1-Boc-4-piperidyl urea.
Step 2: Synthesis of 1-Boc-4-aminopiperidine
-
In a 1-liter three-necked flask, add 198-200 mL of a 40%-60% sodium hydroxide solution.
-
While maintaining the temperature below 25 °C, add 60-80 g of bromine dropwise.
-
Following the bromine addition, add 50 g of the 1-Boc-4-piperidyl urea prepared in the previous step.
-
Reflux the mixture for 3-5 hours.
-
After reflux, cool the reaction to room temperature.
-
Slowly adjust the pH to 5-6 using a 10-15% dilute hydrochloric acid solution at a temperature of 0-5 °C.
-
Extract the product with chloroform.
-
Dry the combined organic phases and concentrate to a thick residue.
-
Add 50-100 mL of petroleum ether and allow the product to crystallize at -2 °C.
-
Filter the mixture to obtain the final product, 1-Boc-4-aminopiperidine, as white crystals.[2]
Biological Activity and Structure-Activity Relationships (SAR)
While specific SAR studies on a broad series of this compound derivatives are not extensively available in the public domain, the broader class of piperidine derivatives has been widely investigated for various therapeutic targets. These studies provide valuable insights into the structural modifications that can influence biological activity.
Piperidine Derivatives as CCR5 Antagonists
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in the entry of the HIV-1 virus into host cells.[3][4] Consequently, CCR5 antagonists are an important class of anti-HIV agents. Several potent CCR5 antagonists are based on a piperidine scaffold.[5][6][7]
The general structure-activity relationship for piperidine-based CCR5 antagonists suggests that substitution at the 4-position of the piperidine ring is critical for potent activity. For instance, replacement of a 5-oxopyrrolidin-3-yl fragment with a 1-acetylpiperidin-4-yl group in a lead series of compounds led to the discovery of a novel class of potent CCR5 antagonists.[7] Further optimization by introducing small, hydrophobic substituents on a central phenyl ring resulted in compounds with low to sub-nanomolar CCR5 binding affinity.[7] One such compound, 11f, demonstrated excellent antiviral activity against CCR5-tropic HIV-1 replication in human peripheral blood mononuclear cells with an EC50 of 0.59 nM.[7]
Table 1: Biological Activity of Piperidine-4-carboxamide Derivatives as CCR5 Antagonists
| Compound | R | CCR5 Binding IC50 (nM) | Antiviral Activity EC50 (nM) |
| 11a | H | 24 | 12 |
| 11b | 2-F | 8.1 | 5.2 |
| 11c | 3-F | 2.5 | 1.9 |
| 11d | 4-F | 6.5 | 3.5 |
| 11e | 3-Cl | 1.1 | 0.83 |
| 11f | 3,5-di-Cl | 0.89 | 0.59 |
| 11g | 3-CH3 | 1.5 | 1.1 |
Data extracted from Bioorganic & Medicinal Chemistry, 2005, 13(2), 397-416.[7]
Piperidine Derivatives as Enzyme Inhibitors
Piperidine derivatives have also been explored as inhibitors of various enzymes. For example, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated as acetylcholinesterase (AChE) inhibitors.[4] The study found that introducing a bulky substituent at the para position of the benzamide and an alkyl or phenyl group on the benzamide nitrogen significantly enhanced the inhibitory activity.[4] The most potent compound, 21, exhibited an IC50 of 0.56 nM against AChE.[4]
Table 2: Acetylcholinesterase Inhibitory Activity of 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives
| Compound | R1 | R2 | AChE IC50 (nM) |
| 1 | H | H | >10000 |
| 10 | 4'-SO2-benzyl | H | 120 |
| 18 | H | CH3 | 1100 |
| 21 | 4'-SO2-benzyl | CH3 | 0.56 |
Data extracted from Journal of Medicinal Chemistry, 1997, 40(1), 1-7.[4]
Signaling Pathways and Mechanisms of Action
As many piperidine-based drugs target G protein-coupled receptors (GPCRs), understanding the general mechanism of GPCR signaling is crucial.
General GPCR Signaling Pathway
GPCRs are transmembrane proteins that, upon binding to an extracellular ligand (e.g., a chemokine), undergo a conformational change. This change facilitates the interaction with and activation of an intracellular heterotrimeric G protein. The activated G protein, in turn, initiates a cascade of downstream signaling events.
For CCR5, which predominantly couples to Gαi proteins, antagonism by a small molecule inhibitor blocks the binding of its natural chemokine ligands (like CCL3, CCL4, and CCL5).[7][8] This prevention of ligand binding inhibits the subsequent G protein activation and downstream signaling pathways, which are essential for viral entry in the case of HIV.[8]
Experimental Workflows
The discovery and development of novel derivatives from the this compound scaffold typically follow a structured workflow encompassing synthesis, screening, and characterization.
High-Throughput Screening (HTS) Workflow for GPCR Ligands
A common workflow for identifying active compounds against a GPCR target from a library of piperidine derivatives involves several stages.
This workflow begins with a primary high-throughput screen of a chemical library, often a binding assay, to identify initial "hits".[][10] These hits are then subjected to secondary, often functional, assays to confirm their activity and eliminate false positives.[] Validated hits proceed to structure-activity relationship (SAR) studies, where systematic chemical modifications are made to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of a lead candidate for further development.[]
Conclusion
The this compound scaffold and its analogs represent a rich area for drug discovery and development. Their synthetic tractability, coupled with the proven success of piperidine-containing drugs, makes them attractive starting points for creating novel therapeutics. While comprehensive SAR data for this specific scaffold remains to be fully elucidated in publicly accessible literature, the principles derived from related piperidine derivatives targeting enzymes and GPCRs provide a strong foundation for future research. The experimental protocols and workflows outlined in this guide offer a practical framework for scientists and researchers to explore the potential of this promising class of compounds.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 3. In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric mechanism of an oximino-piperidino-piperidine antagonist for the CCR5 chemokine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological modulation of chemokine receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Solubility Profile of 1-Boc-4-(Aminocarboxymethyl)piperidine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Boc-4-(aminocarboxymethyl)piperidine, a key building block in contemporary drug discovery and development. A thorough understanding of its solubility in various organic solvents is critical for its effective handling, reaction optimization, and purification. While specific quantitative solubility data for this compound is not extensively published, this document aggregates available information for structurally similar Boc-protected amino acids and provides a detailed experimental protocol for determining its solubility in specific solvent systems.
Core Chemical Properties
This compound is a derivative of piperidine containing both a tert-butoxycarbonyl (Boc) protected amine and a carboxymethyl group. The presence of the lipophilic Boc group generally enhances solubility in organic solvents, while the polar amino acid-like moiety can influence its solubility in more polar environments. These structural features result in a solubility profile that is highly dependent on the nature of the solvent.
Quantitative Solubility Data for Structurally Related Compounds
| Boc-Protected Amino Acid | Solvent | Solubility (mg/mL) | Notes |
| Boc-Leu-Leu-OH | DMF | ~30 | - |
| DMSO | ~10 | - | |
| Ethanol | ~30 | - | |
| Ethanol:PBS (pH 7.2) (1:3) | ~0.25 | Sparingly soluble in aqueous buffers.[1] | |
| Boc-Val-OH | DMF | Clearly soluble (1 mmole in 2 mL) | Equivalent to ~108.6 mg/mL.[1] |
| Boc-Leu-OH | DMSO | ~100 | Requires sonication.[1] |
| N-Boc-L-proline | DMF | ~20 | - |
| DMSO | ~15 | - | |
| Ethanol | ~15 | - | |
| Boc-Gly-Gly-OH | DMSO | ~100 | Requires sonication.[1] |
| Boc-β-Ala-OH | DMSO | ~100 | Requires sonication, warming, and heating to 60°C.[1] |
| Boc-Arg(Boc)2-OH | DMF | ~30 | [2] |
| DMSO | ~30 | [2] | |
| Ethanol | ~30 | [2] | |
| 4-Anilino-1-Boc-piperidine | DMF | 15 | [3] |
| DMSO | 25 | [3] | |
| Ethanol | 25 | [3] |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data for this compound in a specific solvent system, the following experimental protocol, based on the widely accepted "shake-flask" method, is recommended.[4][5]
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of appropriate purity
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
A validated analytical method for concentration determination (e.g., HPLC-UV, UPLC-MS)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.
-
Record the exact weight of the added solid.
-
Add a precise volume of the chosen organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. It is recommended to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to ensure that the solubility has reached a plateau.[5]
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Analysis:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Dilute the filtered sample solution with the solvent as necessary to fall within the linear range of the calibration curve.
-
Analyze the diluted sample solution using a validated analytical method and determine its concentration by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, accounting for any dilutions made.
-
The resulting concentration is the solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of a compound.
Factors Influencing Solubility
The solubility of Boc-protected amino acids is influenced by several factors:
-
Amino Acid Side Chain: The polarity and size of the side chain play a crucial role. Nonpolar or bulky side chains can decrease solubility in polar solvents.[1]
-
Solvent Polarity: A key determinant of solubility. Generally, Boc-protected amino acids are more soluble in polar aprotic solvents like DMF and DMSO.
-
Temperature: In many cases, gentle warming can increase solubility. However, this should be done with caution to avoid degradation of the compound.[1]
-
Crystalline Form: Different polymorphs of a compound can exhibit different solubilities.
Troubleshooting Solubility Issues
In instances where this compound exhibits poor solubility in a desired solvent for a reaction, the following strategies can be employed:
-
Co-solvent Systems: Using a mixture of solvents can enhance solubility. For example, adding a small amount of a stronger solvent like DMSO to a primary reaction solvent such as DMF.
-
Sonication: Applying ultrasonic waves can help to break down solid aggregates and promote dissolution.
-
Gentle Heating: As mentioned, carefully warming the mixture can improve solubility, but the thermal stability of the compound must be considered.
By understanding the general solubility trends of related compounds and employing systematic experimental determination, researchers can effectively utilize this compound in their synthetic endeavors.
References
Spectroscopic Data for 1-Boc-4-(aminocarboxymethyl)piperidine: A Technical Overview
Despite a comprehensive search of available scientific databases and literature, detailed experimental spectroscopic data (NMR, IR, MS) for 1-Boc-4-(aminocarboxymethyl)piperidine, also known as tert-butyl 4-((carboxymethyl)amino)piperidine-1-carboxylate, could not be located.
This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a complete spectroscopic profile of this compound. However, extensive searches under its systematic names, various synonyms, and CAS number (where available) did not yield any publications containing its synthesis and characterization, nor any database entries with its NMR, IR, or MS spectra.
The search strategy included queries for:
-
Direct spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) of the target molecule.
-
Synthetic procedures for this compound, with the expectation that characterization data would be included in the experimental sections.
-
Alternative names and structural identifiers, such as "tert-butyl 4-(glycinyl)piperidine-1-carboxylate".
-
The compound's potential use as an intermediate in the synthesis of other molecules, where its characterization might be reported in supplementary information.
While data for the specific target compound remains elusive, spectroscopic information for several structurally similar piperidine derivatives was found. This information may be of comparative value to researchers working with related scaffolds.
General Workflow for Spectroscopic Analysis
For the benefit of researchers undertaking the synthesis and characterization of novel compounds like this compound, a general workflow for acquiring and analyzing spectroscopic data is presented below.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a novel chemical compound.
Experimental Protocols for Spectroscopic Analyses (General)
While specific protocols for this compound cannot be provided, the following are general methodologies for obtaining the required spectroscopic data for a novel organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a 5 mm NMR tube. The choice of solvent is critical to ensure the sample dissolves and to avoid interfering solvent signals.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used.
-
¹H NMR Acquisition: A standard proton experiment is run. Key parameters include the number of scans, relaxation delay, and pulse width. The chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids or oils): A drop of the sample is placed between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Attenuated Total Reflectance (ATR): The sample is placed directly on the ATR crystal. This is a common and convenient method for both liquids and solids.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source is used.
-
Electrospray Ionization (ESI): Suitable for polar and thermally labile molecules. The sample solution is introduced into the spectrometer, where it is nebulized and ionized.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.
-
-
Data Acquisition: The instrument is set to scan over a specific mass-to-charge (m/z) range. The resulting mass spectrum shows the relative abundance of ions at different m/z values.
Should the synthesis and characterization of this compound be published in the future, this guide will be updated to include the specific experimental data.
A Technical Guide to 1-Boc-4-(Aminocarboxymethyl)piperidine for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 1-Boc-4-(aminocarboxymethyl)piperidine, a versatile building block for drug discovery and development. This document details its chemical properties, commercial availability, and applications, with a focus on its role in peptide synthesis and as a scaffold for novel therapeutics.
Introduction
This compound is a bifunctional molecule featuring a piperidine core, a common motif in many biologically active compounds. The presence of a Boc-protected amine and a carboxylic acid moiety makes it a valuable synthon for introducing constrained amino acid-like structures into peptides and small molecules. Its rigid piperidine scaffold can impart favorable conformational properties to drug candidates, potentially enhancing their binding affinity and selectivity for biological targets. This guide serves as a resource for researchers looking to leverage the unique structural features of this compound in their drug discovery programs.
Commercial Suppliers and Physicochemical Properties
A variety of chemical suppliers offer this compound and its derivatives. The following tables summarize the available quantitative data for the target compound and a closely related analog, providing researchers with key physicochemical parameters.
Table 1: Commercial Suppliers of this compound and Related Compounds
| Supplier | Product Name | CAS Number | Purity |
| Santa Cruz Biotechnology | (S)-1-Boc-4-(aminocarboxymethyl)piperidine | 368866-11-9 | Refer to CoA |
| Fondchem | (S)-a-Amino-1-Boc-4-piperidineacetic acid | 368866-11-9 | 97%[1] |
| MedChemExpress | 4-Amino-1-Boc-piperidine-4-carboxylic acid | 183673-71-4 | 98.0%[2] |
Table 2: Physicochemical Properties of this compound and a Related Analog
| Property | (S)-1-Boc-4-(aminocarboxymethyl)piperidine | 4-Amino-1-Boc-piperidine-4-carboxylic acid |
| Molecular Formula | C12H22N2O4[1][3] | C11H20N2O4[2] |
| Molecular Weight | 258.31 g/mol [1] | 244.29 g/mol [2] |
| Appearance | White powder[4] | White to off-white solid[2] |
| Storage | Room temperature[1] | Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month)[2] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a related piperidine core and the incorporation of a similar building block into peptides via Solid-Phase Peptide Synthesis (SPPS). These protocols can be adapted for the use of this compound.
Synthesis of 1-Boc-4-aminopiperidine (Adapted from CN104628627A)[5]
This two-step protocol describes the synthesis of the 1-Boc-4-aminopiperidine core, which can be a precursor to the target molecule.
Step 1: Synthesis of 1-Boc-4-piperidylurea
-
In a 1 L three-necked flask, add 48-50 g of 4-piperidylurea, 98-100 mL of distilled water, and 48-50 g of triethylamine.
-
Stir the mixture at 20-25°C.
-
Slowly add 78-80 g of di-tert-butyl dicarbonate.
-
Continue stirring at room temperature for 8-10 hours.
-
Adjust the pH of the reaction mixture to 6-7 using 20% hydrochloric acid.
-
Extract the product with dichloromethane.
-
Dry the organic phase and concentrate it to a thick residue.
-
Add 100-150 g of acetone to the residue and allow it to crystallize at 0-2°C for 10-12 hours.
-
Filter the mixture to obtain white crystalline 1-Boc-4-piperidylurea.
Step 2: Synthesis of 1-Boc-4-aminopiperidine
-
In a 1 L three-necked flask, add 198-200 mL of 40%-60% sodium hydroxide solution.
-
While keeping the temperature below 25°C, slowly add 60-80 g of bromine.
-
Add 50 g of the 1-Boc-4-piperidylurea prepared in Step 1.
-
Reflux the mixture for 3-5 hours.
-
Cool the reaction to room temperature.
-
Slowly adjust the pH to 5-6 using 10-15% dilute hydrochloric acid at 0-5°C.
-
Extract the product with chloroform.
-
Dry the organic phase and concentrate it to a thick residue.
-
Add 50-100 mL of petroleum ether and allow it to crystallize at -2°C.
-
Filter the mixture to obtain white crystalline 1-Boc-4-aminopiperidine.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS) (Adapted from BenchChem)[6]
This protocol details the manual solid-phase synthesis of a peptide incorporating a similar building block, 1-Boc-4-(aminomethyl)piperidine, using Fmoc/tBu chemistry. This can be adapted for this compound.
Materials and Reagents:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Fmoc-protected amino acids
-
This compound
-
N-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
Protocol 1: Resin Swelling and Fmoc Deprotection
-
Place the desired amount of Rink Amide resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
-
To remove the Fmoc protecting group, add a 20% solution of piperidine in DMF. Agitate for 3 minutes and drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times).
Protocol 2: Coupling of Standard Fmoc-Amino Acids
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (blue beads) indicates complete coupling.
-
After complete coupling, drain the solution and wash the resin with DMF (3 times).
Protocol 3: Incorporation of this compound
-
Ensure the N-terminal Fmoc group of the preceding amino acid has been removed according to Protocol 1.
-
In a separate vial, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes.
-
Add the activated solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
Protocol 4: Final Cleavage and Deprotection
-
Wash the resin with DCM.
-
Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
References
- 1. Error-文件操作失败 [fondchemical.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. (S)-1-Boc-4-(aminocarboxymethyl)piperidine | CAS 368866-11-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. (S)-1-BOC-4-(AMINOCARBOXYMETHYL)PIPERIDINE, CasNo.368866-11-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis using 1-Boc-4-(Aminocarboxymethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids and constrained scaffolds into peptides is a key strategy in modern drug discovery to enhance potency, selectivity, and metabolic stability. 1-Boc-4-(Aminocarboxymethyl)piperidine is a valuable building block that introduces a conformationally restricted piperidine ring into a peptide sequence. This rigid structure can induce specific secondary structures, such as β-turns, which are often crucial for molecular recognition and biological activity. The piperidine nitrogen also provides a site for further chemical modifications, enabling the creation of complex peptidomimetics and novel therapeutic agents.
These application notes provide a detailed protocol for the incorporation of this compound into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS).
Core Applications
The integration of a 4-(aminocarboxymethyl)piperidine moiety into a peptide backbone serves several strategic purposes in peptide design and drug development:
-
Conformational Constraint: The piperidine ring restricts the conformational freedom of the peptide backbone. This can pre-organize the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for its biological target.[1]
-
Scaffold for Peptidomimetics: The piperidine nitrogen can be functionalized post-synthesis to create more complex and drug-like molecules.[1]
-
Development of GPCR Ligands: The piperidine scaffold is a common feature in many G protein-coupled receptor (GPCR) ligands. Incorporating this moiety can be a starting point for the development of novel ligands.[1] For instance, peptides containing a 4-amino-1-carboxymethyl-piperidine core have been used to create antagonists for the gastrin-releasing peptide receptor (GRPR), which is overexpressed in several cancers, making it a target for tumor imaging and therapy.[2]
Experimental Protocols
This section details the manual solid-phase synthesis of a peptide incorporating this compound using Boc/Bzl chemistry.
Materials and Reagents
-
This compound
-
Boc-protected amino acids
-
Merrifield resin or other suitable resin for Boc-SPPS
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA), peptide synthesis grade
-
Diisopropylethylamine (DIEA), peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC) or other coupling agents (e.g., HBTU, HATU)
-
1-Hydroxybenzotriazole (HOBt) or other coupling additives
-
Piperidine, 20% in DMF (for optional Fmoc-protecting group removal if using a mixed protection strategy)
-
Scavengers (e.g., dithiothreitol (DTE), thioanisole, triisopropylsilane (TIS))
-
Anhydrous hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Diethyl ether, cold
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
Protocol 1: Boc Solid-Phase Peptide Synthesis Cycle
The general process for Boc-SPPS involves the iterative cycle of deprotection, neutralization, and coupling.[3][4]
-
Resin Swelling: Swell the resin in DCM for at least 30-60 minutes in a reaction vessel with gentle agitation.[3]
-
Boc Deprotection:
-
To the swollen resin, add a solution of 50% TFA in DCM.
-
Agitate the resin with the TFA/DCM solution for 1-2 minutes for a pre-wash.
-
Drain and add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes for complete deprotection.[3][5]
-
If the peptide contains sensitive residues like Cys, Met, or Trp, add 0.5% DTE to the deprotection solution to act as a scavenger.[5][6]
-
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times), followed by isopropanol (IPA) (2 times), and then DCM (3-5 times) to remove residual acid and byproducts.[5]
-
Neutralization:
-
To deprotonate the N-terminal ammonium salt to a free amine, add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 2 minutes and drain. Repeat this step once more.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base.[5]
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid (2-4 equivalents) and a coupling agent like HOBt (2-4 equivalents) in DMF or a DCM/DMF mixture.
-
Add the coupling reagent (e.g., DIC, 2-4 equivalents) and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.[3]
-
-
Monitoring the Coupling: Perform a qualitative Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative result (yellow color) indicates successful coupling.[5]
-
Washing: After complete coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
Protocol 2: Incorporation of this compound
This protocol outlines the coupling of the piperidine-derived building block.
-
Deprotection of the N-terminus: Ensure the N-terminal Boc group of the preceding amino acid has been removed and the resin has been neutralized according to Protocol 1.
-
Activation and Coupling:
-
In a separate vial, dissolve this compound (2-3 equivalents) and HOBt (2-3 equivalents) in a minimal amount of DMF.
-
Add DIC (2-3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. The longer coupling time is recommended due to the potential steric hindrance of the piperidine ring.
-
-
Monitoring and Washing:
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, recoupling may be necessary.
-
Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
-
Continuation of Synthesis: Proceed with the coupling of the next amino acid in the sequence according to Protocol 1.
Protocol 3: Peptide Cleavage and Deprotection
The final step is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. This is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF).
Safety Precaution: Anhydrous HF is extremely toxic and corrosive and must be handled with extreme care in a specialized apparatus.
-
Preparation: Dry the peptide-resin thoroughly under vacuum.
-
HF Cleavage:
-
Place the dried peptide-resin in the HF cleavage apparatus.
-
Add appropriate scavengers (e.g., anisole, p-cresol) to the reaction vessel.
-
Cool the vessel in a dry ice/acetone bath and condense HF into it (approximately 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1 hour.
-
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen or under vacuum.
-
Peptide Precipitation and Washing:
-
Wash the remaining resin and crude peptide with cold diethyl ether to remove the scavengers and cleaved protecting groups.
-
Precipitate the crude peptide by adding the filtrate to a larger volume of cold diethyl ether.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 4: Purification and Analysis
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the purity and identity of the final peptide using analytical RP-HPLC and mass spectrometry.
Quantitative Data Summary
While specific yields are highly sequence-dependent, the following table provides a general expectation for the synthesis and purification of a model decapeptide containing one this compound unit. The data presented is based on expected values for a similar building block, 1-Boc-4-(aminomethyl)piperidine.[1]
| Parameter | Expected Value | Notes |
| Crude Peptide Yield | 60 - 80% | Based on the initial resin loading. |
| Crude Peptide Purity | 50 - 70% | Determined by analytical RP-HPLC. Purity is highly dependent on the efficiency of each coupling step. |
| Purified Peptide Yield | 20 - 40% | After preparative RP-HPLC purification. |
| Final Purity | >95% | Determined by analytical RP-HPLC and confirmed by mass spectrometry. |
Visualizations
Experimental Workflow
Caption: General workflow for Boc-SPPS incorporating the piperidine building block.
Signaling Pathway Context: GRPR Antagonism
Peptides incorporating the 4-amino-1-carboxymethyl-piperidine moiety have been developed as antagonists for the Gastrin-Releasing Peptide Receptor (GRPR). This receptor is a G-protein coupled receptor (GPCR) that, upon binding its natural ligand GRP, activates downstream signaling pathways, such as the phospholipase C (PLC) pathway, leading to cellular responses like proliferation. A peptide antagonist containing the piperidine scaffold will bind to GRPR but will not activate it, thereby blocking the downstream signaling. This is particularly relevant in cancers where GRPR is overexpressed and contributes to tumor growth.[2]
Caption: Simplified GRPR signaling and its inhibition by a peptide antagonist.
Conclusion
The use of this compound in solid-phase peptide synthesis is a powerful method for creating conformationally constrained peptides and peptidomimetics. The protocols provided here offer a comprehensive guide for the successful incorporation of this building block into peptide sequences. Careful optimization of coupling times and diligent monitoring of reaction completion are recommended to ensure the synthesis of high-purity final products. The resulting peptides, with their unique structural features, hold significant promise for applications in drug discovery and chemical biology.
References
- 1. benchchem.com [benchchem.com]
- 2. 68Ga-DOTA-4-amino-1-carboxymethyl-piperidine-D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 189321-65-1 | 1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid | Next Peptide [nextpeptide.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. Fmoc-4-amino-(1-carboxymethyl) piperidine [anaspec.com]
Application Notes and Protocols for 1-Boc-4-(aminocarboxymethyl)piperidine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-(aminocarboxymethyl)piperidine is a valuable building block in solid-phase peptide synthesis (SPPS) for the creation of peptidomimetics and conformationally constrained peptides. The rigid piperidine scaffold can induce specific secondary structures, such as β-turns, which are often critical for biological activity and receptor recognition.[1] Furthermore, the piperidine nitrogen offers a potential site for further chemical modifications, allowing for the design of complex peptide architectures.[1]
The incorporation of this sterically hindered secondary amino acid into a peptide sequence can present challenges, requiring optimized coupling conditions to ensure high efficiency and minimize side reactions. These application notes provide detailed protocols and guidance for the successful integration of this compound in Fmoc-based SPPS.
Core Applications in Peptide Design
The use of this compound in peptide synthesis offers several strategic advantages:
-
Conformational Constraint: The piperidine ring restricts the flexibility of the peptide backbone, which can pre-organize the peptide into its bioactive conformation, potentially enhancing binding affinity and selectivity for its biological target.[1]
-
Induction of β-Turns: The geometry of the 4-(aminocarboxymethyl)piperidine unit is well-suited to mimic the i+1 and i+2 positions of a β-turn, a prevalent secondary structure motif involved in molecular recognition and protein-protein interactions.[1]
-
Scaffold for Peptidomimetics: The piperidine core can serve as a scaffold to mimic peptide structures, leading to the development of more stable and orally bioavailable drug candidates.[2]
-
Development of GPCR Ligands: The piperidine scaffold is a common feature in many G protein-coupled receptor (GPCR) ligands, making this building block particularly relevant for the synthesis of novel therapeutics targeting this important class of receptors.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₂H₂₂N₂O₄ |
| Molecular Weight | 258.32 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP, DCM |
Challenges in SPPS with this compound
The primary challenge in coupling this compound is the steric hindrance around the secondary amine of the piperidine ring. This can lead to:
-
Low Coupling Efficiency: The bulky Boc protecting group and the cyclic nature of the piperidine ring can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, resulting in incomplete reactions.[3][4]
-
Slower Reaction Kinetics: Standard coupling times may be insufficient to achieve complete incorporation of this sterically demanding building block.[4]
To overcome these challenges, the selection of appropriate coupling reagents and optimized reaction conditions is crucial.
Recommended Coupling Reagents and Conditions
Several high-efficiency coupling reagents are recommended for sterically hindered amino acids. The choice of reagent can significantly impact the coupling yield and purity of the final peptide.
| Coupling Reagent | Abbreviation | Key Features & Recommendations |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Highly efficient coupling reagent, particularly for hindered amino acids. Often used with a tertiary base like DIPEA.[5][6] |
| O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate | HBTU | A widely used and effective coupling reagent, similar to HATU but can be slightly less efficient for very difficult couplings.[5][6][7] |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | A newer generation coupling reagent with efficiency comparable to HATU. It offers improved safety and solubility profiles.[5] |
| N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | DIC/HOBt | A classic and cost-effective coupling method. While generally reliable, it may be less efficient for highly hindered couplings compared to uronium-based reagents.[6] |
General Recommendation: For the coupling of this compound, the use of HATU or COMU is highly recommended to achieve optimal results. A double coupling strategy may be necessary to ensure complete reaction.
Experimental Protocols
The following protocols describe the manual solid-phase synthesis of a peptide incorporating this compound using Fmoc/tBu chemistry on a Rink Amide resin.
Protocol 1: Standard Fmoc Deprotection
This protocol outlines the standard procedure for removing the Fmoc protecting group from the N-terminus of the resin-bound peptide.
Reagents:
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[4]
-
Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 3-5 minutes.[4]
-
Main Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 10-15 minutes.[1][4]
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4][8]
-
Confirmation of Deprotection: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful deprotection.
Protocol 2: Coupling of this compound
This protocol details the coupling of the sterically hindered this compound building block.
Reagents:
-
This compound
-
HATU or COMU
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF, peptide synthesis grade
Procedure:
-
Pre-activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU or COMU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the pre-activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 30-40 °C).
-
Monitoring the Coupling: After the initial coupling time, perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Double Coupling (if necessary): If the Kaiser test is positive, drain the reaction solution, wash the resin with DMF (3 times), and repeat the coupling step with a freshly prepared activated solution of this compound.
-
Washing: After complete coupling, drain the solution and wash the resin thoroughly with DMF (5 times) and then with Dichloromethane (DCM) (3 times).
Protocol 3: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups.
Reagents:
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. CAUTION: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen.
-
Cleavage: Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.[4]
-
Peptide Isolation: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether.[4]
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.[4]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[4] The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of SPPS Workflow
Caption: General workflow for the solid-phase synthesis of a peptide incorporating this compound.
Caption: Simplified representation of the activation and coupling steps for this compound using HATU.
Conclusion
The successful incorporation of this compound into peptide sequences hinges on the use of optimized coupling protocols to overcome the steric hindrance associated with this building block. By employing high-efficiency coupling reagents such as HATU or COMU, and potentially a double coupling strategy, researchers can effectively synthesize conformationally constrained peptides and peptidomimetics with high purity and yield. The protocols provided in these application notes serve as a robust starting point for the development of novel peptide-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Boc Deprotection of 1-Boc-4-(Aminocarboxymethyl)piperidine Side Chain
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the preparation of complex nitrogen-containing molecules. Its widespread use stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions. This document provides detailed application notes and experimental protocols for the deprotection of the Boc group from the piperidine nitrogen of 1-Boc-4-(aminocarboxymethyl)piperidine and its derivatives. The aminocarboxymethyl side chain, which may contain an amide, carboxylic acid, or ester functionality, requires careful consideration of deprotection conditions to ensure the integrity of this moiety.
These protocols are designed to be a practical guide for researchers in academic and industrial settings, providing a starting point for the optimization of Boc deprotection reactions on this specific scaffold and its analogues.
Deprotection Methods Overview
The removal of the Boc group is typically achieved by treatment with a strong acid. The most common reagents are trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent. However, the choice of acid and reaction conditions can be critical, especially when other acid-sensitive functional groups are present in the molecule, such as the ester or even the amide or carboxylic acid in the aminocarboxymethyl side chain. Milder, alternative methods may be employed to circumvent potential side reactions like ester hydrolysis or amide cleavage.
This guide will focus on the most widely used and effective methods, providing detailed protocols and quantitative data where available for the deprotection of this compound derivatives.
Quantitative Data Summary
The selection of a deprotection method often involves a trade-off between reaction speed and selectivity. The following table summarizes typical reaction conditions and outcomes for the deprotection of Boc-protected piperidines with functionalized side chains. Please note that yields are highly substrate-dependent and the data presented are representative examples from literature for analogous compounds.
| Method | Reagents and Conditions | Typical Reaction Time | Typical Yield | Purity | Notes |
| Method 1: TFA/DCM | 25-50% TFA in Dichloromethane (DCM), Room Temperature | 1 - 4 hours | >95% | High | A standard and generally effective method.[1] Can cleave acid-labile esters if reaction time is prolonged. Work-up involves removal of excess acid and solvent. |
| Method 2: HCl in Dioxane | 4M HCl in 1,4-Dioxane, Room Temperature | 1 - 3 hours | >90% | High | Often provides the hydrochloride salt of the product, which can sometimes be conveniently isolated by precipitation.[2] Considered slightly milder than TFA for some substrates. |
| Method 3: Mild Acidic | Oxalyl chloride (3 equiv.) in Methanol, 0 °C to Room Temp. | 1 - 4 hours | 70-90% | Good | A milder alternative that can be selective for the N-Boc group in the presence of acid-sensitive functionalities like certain esters.[3][4] |
| Method 4: Thermal | Heating in a suitable solvent (e.g., water, methanol) at elevated temperatures (e.g., 150°C) | 1 - 6 hours | Variable | Variable | A catalyst-free "green" alternative.[5] Yield and purity can be substrate-dependent. May not be suitable for thermally sensitive molecules. |
Experimental Protocols
Method 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and highly effective method for Boc deprotection.
Materials:
-
This compound derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the this compound derivative (1.0 equiv.) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 equiv.) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure (in vacuo).
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic (pH > 8).
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperidine derivative. Further purification by column chromatography may be necessary.
Method 2: Boc Deprotection using HCl in 1,4-Dioxane
This method is another common and effective approach, often yielding the hydrochloride salt of the deprotected amine.
Materials:
-
This compound derivative
-
1,4-Dioxane, anhydrous
-
4M HCl in 1,4-Dioxane solution
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the this compound derivative (1.0 equiv.) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperidine will precipitate out of the solution.
-
Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.
-
To obtain the free base, suspend the residue or the filtered solid in a mixture of water and DCM.
-
Add saturated aqueous NaHCO₃ solution until the mixture is basic (pH > 8).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected piperidine derivative.
Method 3: Mild Boc Deprotection using Oxalyl Chloride in Methanol
This protocol is suitable for substrates containing acid-sensitive functional groups where standard strong acid methods may cause undesired side reactions.[3][4]
Materials:
-
This compound derivative
-
Methanol, anhydrous
-
Oxalyl chloride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the this compound derivative (1.0 equiv.) in anhydrous methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (3.0 equiv.) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Visualizations
Caption: General experimental workflow for the Boc deprotection of this compound.
Caption: Chemical transformation of the Boc deprotection of this compound.
Troubleshooting and Considerations
-
Ester Hydrolysis: When using strong acidic conditions (TFA, HCl), prolonged reaction times or elevated temperatures can lead to the hydrolysis of ester functionalities in the side chain. It is crucial to monitor the reaction closely and stop it as soon as the starting material is consumed. For substrates with sensitive esters, consider using milder deprotection methods.
-
Amide Stability: Amide bonds are generally more stable to acidic conditions than esters. However, very harsh conditions (e.g., concentrated strong acids at high temperatures) could potentially lead to amide hydrolysis. The recommended protocols are generally safe for primary and secondary amides.
-
Work-up Procedure: The basic work-up is essential to neutralize the acid and obtain the free amine. Ensure that the pH is sufficiently basic to deprotonate the piperidine nitrogen and any other amine functionalities. Incomplete neutralization can lead to the isolation of the ammonium salt.
-
Salt Formation: When using HCl in dioxane, the product often precipitates as the hydrochloride salt. This can be advantageous for isolation and purification. The free base can be obtained by a subsequent basic work-up. TFA salts are sometimes oils and can be more challenging to handle.
-
Monitoring the Reaction: TLC is a convenient method to monitor the progress of the reaction. The deprotected product will have a different polarity (usually more polar) than the Boc-protected starting material. LC-MS is a more definitive technique to confirm the identity of the product and check for the presence of byproducts.
Conclusion
The deprotection of the Boc group from this compound is a critical step in the synthesis of various biologically active molecules. The choice of the deprotection method depends on the specific nature of the aminocarboxymethyl side chain and the presence of other functional groups in the molecule. The protocols provided herein offer a range of options from standard, robust methods to milder alternatives for more sensitive substrates. Careful monitoring and optimization of reaction conditions are key to achieving high yields and purity of the desired deprotected piperidine derivative.
References
Application Notes and Protocols for Incorporating 1-Boc-4-(aminocarboxymethyl)piperidine to Induce β-Turns
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise control of peptide conformation is a cornerstone of modern drug design and development. β-turns, secondary structures that reverse the direction of the polypeptide chain, are crucial for molecular recognition, protein folding, and biological activity. Peptidomimetics that can effectively induce and stabilize β-turns are therefore of significant interest. This document provides detailed application notes and protocols for the use of 1-Boc-4-(aminocarboxymethyl)piperidine , a conformationally constrained building block, to engineer β-turns in synthetic peptides.
The rigid piperidine scaffold of this unnatural amino acid analog serves to pre-organize the peptide backbone, reducing the entropic penalty of folding and promoting the formation of a stable β-turn structure. This can lead to peptides with enhanced proteolytic stability, improved receptor binding affinity, and increased cell permeability. The incorporation of such constrained mimetics is a powerful strategy in the development of novel therapeutics, diagnostic agents, and research tools.[1]
These application notes will cover the rationale for using this compound, protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and methods for the conformational analysis of the resulting peptidomimetics.
Mechanism of β-Turn Induction
The geometry of this compound is designed to mimic the i+1 and i+2 residues of a β-turn. The piperidine ring restricts the available conformational space of the peptide backbone, forcing it to adopt a turn-like structure. The carboxymethyl group at the 4-position provides the necessary connectivity to the growing peptide chain, while the Boc-protected nitrogen at the 1-position ensures compatibility with standard Fmoc-based solid-phase peptide synthesis.
Experimental Protocols
Synthesis of Nα-Fmoc-1-Boc-4-(aminocarboxymethyl)piperidine
While this compound is commercially available, its Nα-Fmoc protected form, required for Fmoc-SPPS, may need to be synthesized. A general synthetic route is proposed below, based on standard procedures for the protection of amino acids.
Materials:
-
This compound
-
9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.
-
To this solution, add a solution of Fmoc-OSu (1.1 equivalents) in dioxane dropwise while stirring vigorously at room temperature.
-
Allow the reaction to proceed for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the Nα-Fmoc-1-Boc-4-(aminocarboxymethyl)piperidine by flash column chromatography.
Incorporation into Peptides via Fmoc-SPPS
The following is a general protocol for the manual solid-phase synthesis of a peptide incorporating the Fmoc-protected piperidine building block. This protocol can be adapted for automated synthesizers.
Materials:
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Nα-Fmoc protected amino acids
-
Nα-Fmoc-1-Boc-4-(aminocarboxymethyl)piperidine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and then treat with a fresh 20% piperidine/DMF solution for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the standard Fmoc-amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative result (blue beads) indicates complete coupling.
-
Wash the resin with DMF.
-
-
Incorporation of this compound:
-
Dissolve Nα-Fmoc-1-Boc-4-(aminocarboxymethyl)piperidine (2 equivalents) and HBTU (1.9 equivalents) in DMF.
-
Add DIPEA (4 equivalents) to the solution.
-
Add the activated solution to the deprotected peptide-resin and agitate for 4-6 hours. Due to the steric bulk of the building block, a longer coupling time and/or double coupling may be necessary.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF.
-
-
Repeat Fmoc deprotection and coupling steps for the subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, and wash the pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry (MS).
Data Presentation
Table 1: Representative Circular Dichroism (CD) Spectroscopy Data for Peptides with and without a Piperidine-Based Turn Inducer.
| Peptide Sequence | Secondary Structure Features | Molar Ellipticity [θ] at 222 nm (deg cm² dmol⁻¹) |
| Model Peptide (without turn inducer) | Random Coil | -2,000 |
| Model Peptide (with cis-APiC) | Helical/Turn Content | -15,000 |
This table illustrates the significant increase in ordered structure (indicated by the large negative molar ellipticity at 222 nm) upon incorporation of a piperidine-based constraint.[2]
Table 2: Representative ¹H NMR Chemical Shift Data (in ppm) for a β-turn Region in a Model Peptide.
| Residue | NH | CαH |
| i | 8.50 | 4.35 |
| i+1 (Piperidine mimetic) | - | 3.80 (axial), 2.90 (equatorial) |
| i+2 (Piperidine mimetic) | 7.90 | 4.60 |
| i+3 | 8.20 | 4.40 |
This table shows hypothetical but representative chemical shifts. The constrained nature of the piperidine ring in the i+1 and i+2 positions would lead to distinct and often more dispersed chemical shifts compared to a flexible peptide chain. The presence of Nuclear Overhauser Effects (NOEs) between the NH of residue i+3 and protons on the piperidine ring would provide direct evidence for a turn conformation.
Visualization of Workflows and Concepts
Chemical Structure and β-Turn Mimicry
Caption: Structure of this compound and its role as a β-turn mimetic.
Experimental Workflow for Peptide Synthesis
Caption: General workflow for solid-phase peptide synthesis incorporating the piperidine building block.
Conformational Analysis Workflow
Caption: Workflow for the conformational analysis of peptides containing the β-turn mimetic.
References
Application Notes and Protocols for the Use of 1-Boc-4-(Aminocarboxymethyl)piperidine in Peptidomimetic Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids and scaffolds into peptides is a cornerstone of modern peptidomimetic design, aiming to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. 1-Boc-4-(aminocarboxymethyl)piperidine is a versatile building block that offers a rigid scaffold to introduce conformational constraints and novel pharmacophoric features. Its piperidine ring can mimic peptide turns and project side chains in well-defined orientations, while the aminocarboxymethyl group provides a handle for peptide bond formation and further derivatization. These application notes provide a comprehensive overview of the utility of this scaffold, focusing on its application in the design of G Protein-Coupled Receptor (GPCR) antagonists, and detail the necessary protocols for its incorporation into peptide sequences.
Core Applications
The unique structure of this compound lends itself to several key applications in peptidomimetic design:
-
Conformational Constraint: The rigid piperidine ring restricts the conformational flexibility of the peptide backbone. This can pre-organize the peptidomimetic into a bioactive conformation, potentially leading to increased affinity and selectivity for the biological target.
-
Turn Mimicry: The geometry of the 4-substituted piperidine scaffold is well-suited to mimic β-turns, which are common secondary structures involved in molecular recognition and protein-protein interactions.
-
Scaffold for Drug Discovery: The piperidine nitrogen and the carboxylic acid moiety serve as points for chemical diversification, allowing for the generation of libraries of compounds for screening and lead optimization.
-
Development of GPCR Ligands: The piperidine motif is a common feature in many known GPCR ligands. Incorporating this scaffold is a rational strategy for the development of novel peptide-based GPCR modulators. A notable example is its use in the design of potent Gastrin-Releasing Peptide Receptor (GRPR) antagonists for applications in oncology imaging and therapy.[1][2]
Data Presentation: Quantitative Analysis of GRPR Antagonists
The utility of the 4-amino-1-carboxymethyl-piperidine scaffold is exemplified in the development of high-affinity GRPR antagonists. The following table summarizes the in vitro binding affinity of a key peptidomimetic incorporating this scaffold, RM2, in comparison to a related compound, RM1.
| Compound ID | Structure | Target | Assay | IC50 (nM) |
| RM2 | DOTA-4-amino-1-carboxymethyl-piperidine -d-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2 | GRPR | Competitive binding against 125I-Bombesin in PC-3 cells | 7.7 ± 3.3 |
| RM1 | DOTA-Gly-benzoyl-d-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2 | GRPR | Competitive binding against 125I-Bombesin in PC-3 cells | 35.0 ± 13.0 |
Data sourced from Mansi et al. (2011).[1]
Signaling Pathways
Peptidomimetics incorporating the 4-amino-1-carboxymethyl-piperidine scaffold, such as the GRPR antagonist RM2, modulate intracellular signaling by blocking the binding of the natural ligand, Gastrin-Releasing Peptide (GRP), to its receptor. GRPR is a Gq-protein coupled receptor.[3] Upon ligand binding, it activates a signaling cascade that plays a role in various physiological and pathological processes, including cell proliferation, making it a target in oncology.[4][5]
Experimental Protocols
The incorporation of Fmoc-4-amino-(1-carboxymethyl)piperidine into a peptide sequence is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized protocol.
Experimental Workflow for SPPS
Protocol 1: Solid-Phase Peptide Synthesis
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-4-amino-(1-carboxymethyl)piperidine
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling:
-
Place the desired amount of Rink Amide resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-4 equivalents relative to resin loading), HBTU (3-4 eq.), and HOBt (3-4 eq.) in DMF.
-
Add DIEA (6-8 eq.) to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test.
-
After completion, wash the resin with DMF (5-7 times).
-
-
Incorporation of Fmoc-4-amino-(1-carboxymethyl)piperidine:
-
Follow the standard coupling protocol (Step 3), using Fmoc-4-amino-(1-carboxymethyl)piperidine as the amino acid to be coupled. Due to its structure, extended coupling times (2-4 hours) or double coupling may be necessary to ensure complete reaction.
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS) and analytical RP-HPLC.
-
Conclusion
This compound is a valuable and versatile building block for the design and synthesis of peptidomimetics. Its ability to impart conformational rigidity and serve as a scaffold for further chemical modification makes it a powerful tool for developing novel therapeutics, particularly for targets such as GPCRs. The protocols outlined above provide a robust framework for the successful incorporation of this moiety into peptide sequences, enabling the exploration of new chemical space in drug discovery.
References
- 1. 68Ga-DOTA-4-amino-1-carboxymethyl-piperidine-D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of new GRPR-antagonists with improved metabolic stability for radiotheranostic use in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Gastrin-releasing peptide receptor - Wikipedia [en.wikipedia.org]
- 5. Gene - GRPR [maayanlab.cloud]
The Versatility of 1-Boc-4-(aminocarboxymethyl)piperidine in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1-Boc-4-(aminocarboxymethyl)piperidine scaffold is a highly valued building block in medicinal chemistry, offering a unique combination of a conformationally restricted piperidine ring, a protected amine, and a carboxylic acid moiety. This trifecta of functionalities provides a versatile platform for the synthesis of a diverse array of bioactive molecules. The rigid piperidine core can orient substituents in well-defined vectors, facilitating optimal interactions with biological targets, while the Boc-protected amine and the carboxylic acid handle allow for controlled, sequential modifications to build complex molecular architectures.
These application notes provide an overview of the utility of the this compound scaffold, with a specific focus on its application in the development of human Carbonic Anhydrase (hCA) inhibitors.
Application: Development of Selective Human Carbonic Anhydrase Inhibitors
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While essential for various physiological processes, certain isoforms are overexpressed in pathological conditions. For instance, hCA IX is a transmembrane isoform that is significantly upregulated in many solid tumors and is largely absent in healthy tissues. Its expression is induced by hypoxia, and it plays a crucial role in the pH regulation of the tumor microenvironment, promoting cancer cell survival and proliferation. Consequently, selective inhibition of hCA IX is a promising strategy for anticancer therapy.
The this compound scaffold can be elaborated to present a pharmacophore that selectively targets the active site of hCA IX. The general structure of such inhibitors often consists of a zinc-binding group (e.g., a sulfonamide), a central scaffold (the piperidine ring), and a "tail" that can be modified to achieve selectivity for a particular isoform.
Quantitative Data: Inhibition of Human Carbonic Anhydrase Isoforms
A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, derived from a piperidine-4-carboxamide core, have been synthesized and evaluated for their inhibitory activity against four human carbonic anhydrase isoforms: hCA I, hCA II (ubiquitous cytosolic isoforms), hCA IX, and hCA XII (tumor-associated transmembrane isoforms). The inhibition constants (Ki) are summarized in the table below.[1]
| Compound | R Substituent | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| 6 | 2-Methoxyphenyl | 7.1 | 3.5 | 0.9 | 5.8 |
| 7 | 2-Methylphenyl | 15.2 | 8.3 | 11.8 | 12.4 |
| 8 | 2,3-Dimethylphenyl | 18.9 | 9.1 | 10.5 | 11.9 |
| 9 | 4-Fluorophenyl | 12.5 | 6.8 | 8.9 | 9.3 |
| 10 | 4-Chlorophenyl | 14.8 | 7.5 | 9.7 | 10.1 |
| 11 | n-Propyl | 25.4 | 15.2 | 18.3 | 16.5 |
| 12 | Isopropyl | 28.9 | 18.7 | 20.1 | 17.8 |
| 13 | Cyclohexyl | 35.1 | 22.4 | 25.6 | 21.3 |
| Acetazolamide | (Standard Inhibitor) | 250 | 12 | 25 | 5.7 |
Note: The data highlights that compound 6 shows sub-nanomolar inhibition of hCA IX and demonstrates selectivity over the cytosolic isoforms hCA I and hCA II.[1]
Experimental Protocols
Protocol 1: Synthesis of a Representative 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide Inhibitor (analogue of Compound 6)
This protocol describes a general procedure for the synthesis of a 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivative, a close analogue of the highly potent hCA IX inhibitor, compound 6 . The synthesis involves the coupling of a commercially available piperidine intermediate with a substituted amine, followed by reaction with a sulfamoylbenzoyl chloride.
Materials and Reagents:
-
1-Boc-piperidine-4-carboxylic acid
-
2-Methoxyaniline
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
4-Sulfamoylbenzoyl chloride
-
Triethylamine (TEA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Amide Coupling:
-
To a solution of 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HBTU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add 2-methoxyaniline (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with EtOAc.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain tert-butyl 4-((2-methoxyphenyl)carbamoyl)piperidine-1-carboxylate.
-
-
Boc Deprotection:
-
Dissolve the product from the previous step in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to obtain the TFA salt of N-(2-methoxyphenyl)piperidine-4-carboxamide as a solid.
-
-
Sulfonamide Formation:
-
To a solution of N-(2-methoxyphenyl)piperidine-4-carboxamide TFA salt (1.0 eq) and TEA (3.0 eq) in anhydrous DCM, add 4-sulfamoylbenzoyl chloride (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final compound.
-
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a stopped-flow spectrophotometric method to determine the inhibitory activity of synthesized compounds against various hCA isoforms. The assay measures the inhibition of the CO₂ hydration reaction catalyzed by the enzyme.
Materials and Reagents:
-
Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
HEPES buffer (pH 7.5)
-
4-Nitrophenol (as a pH indicator)
-
CO₂-saturated water
-
Synthesized inhibitor compounds dissolved in DMSO
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare stock solutions of the hCA isoforms in HEPES buffer.
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
-
Assay Performance:
-
The assay is performed at 25 °C.
-
The reaction is initiated by mixing the enzyme solution (containing the inhibitor at various concentrations) with CO₂-saturated water in the stopped-flow instrument.
-
The hydration of CO₂ to bicarbonate and a proton causes a pH drop, which is monitored by the change in absorbance of the pH indicator, 4-nitrophenol, at a specific wavelength.
-
The initial rates of the enzymatic reaction are recorded.
-
-
Data Analysis:
-
The initial rates are plotted against the inhibitor concentration.
-
The IC₅₀ values (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) are determined from the dose-response curves.
-
The Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration (CO₂) and Km is the Michaelis-Menten constant for the substrate.
-
Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of hCA inhibitors.
Caption: Signaling pathway of hCA IX in the tumor microenvironment and the point of intervention.
References
Application Notes and Protocols for the Synthesis of GPCR Ligands Using 1-Boc-4-(aminocarboxymethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) represent a large and diverse family of transmembrane receptors that are crucial targets for drug discovery. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into GPCR ligands to confer favorable pharmacokinetic and pharmacodynamic properties. 1-Boc-4-(aminocarboxymethyl)piperidine is a versatile bifunctional building block that serves as an excellent starting material for the synthesis of novel GPCR ligands. Its structure allows for diverse modifications at both the piperidine nitrogen (after deprotection of the Boc group) and the carboxylic acid moiety, enabling the exploration of structure-activity relationships (SAR) and the optimization of ligand affinity and selectivity.
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of GPCR ligands derived from this compound, with a focus on ligands targeting the Dopamine D2 and Sigma-1 receptors.
Synthetic Strategy: Amide Bond Formation
A primary and versatile method for elaborating this compound into potential GPCR ligands is through amide bond formation. The carboxylic acid functionality can be coupled with a wide variety of amines to introduce diverse chemical moieties. This approach is fundamental in medicinal chemistry for the rapid generation of compound libraries for screening.
A general workflow for this synthetic approach is outlined below:
Caption: General workflow for the synthesis of GPCR ligands from this compound via amide coupling.
Experimental Protocols
Protocol 1: Synthesis of a Dopamine D2 Receptor Ligand Analogue via Amide Coupling
This protocol describes the synthesis of a benzamide derivative, a common scaffold for Dopamine D2 receptor antagonists, using this compound and a substituted aniline.
Materials:
-
This compound
-
4-(2-methoxyphenyl)piperazine (or other desired amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Amide Coupling:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the desired amine (e.g., 4-(2-methoxyphenyl)piperazine, 1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the Boc-protected ligand precursor.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected ligand precursor (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and neutralize with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final ligand. Further purification by HPLC may be necessary.
-
Protocol 2: Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is a general guideline for determining the binding affinity (Ki) of a synthesized ligand for the Dopamine D2 receptor.[1][2]
Materials:
-
Membrane preparation from cells expressing human Dopamine D2 receptors (e.g., CHO or HEK293 cells).[1]
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride.
-
Non-specific binding determinant: Haloperidol (10 µM).[1]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.[1]
-
Synthesized ligand at various concentrations.
-
Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail.
-
96-well plates.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the membrane preparation, and either the radioligand alone (for total binding), radioligand with an excess of a non-labeled competitor like haloperidol (for non-specific binding), or radioligand with various concentrations of the synthesized test compound.[1]
-
The final assay volume is typically 200-250 µL.[3]
-
-
Incubation:
-
Incubate the plates at room temperature (or 37°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration:
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[1]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: Calcium Flux Assay for Sigma-1 Receptor Activation
This protocol provides a general method to assess the functional activity of synthesized ligands at the Sigma-1 receptor by measuring changes in intracellular calcium.[4]
Materials:
-
Cells expressing the Sigma-1 receptor (e.g., BV2 microglia cells or other suitable cell lines).[5]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Synthesized ligand at various concentrations.
-
Positive control (e.g., a known Sigma-1 receptor agonist like PRE-084).
-
Ionomycin for maximal calcium response.
-
EGTA to chelate extracellular calcium.
-
Fluorescence plate reader with an injection port.
-
Black-walled, clear-bottom 96-well plates.
Procedure:
-
Cell Plating and Dye Loading:
-
Plate the cells in black-walled, clear-bottom 96-well plates and grow to confluence.
-
Wash the cells with assay buffer.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer and incubate in the dark at 37°C for 30-60 minutes.
-
Wash the cells to remove excess dye.
-
-
Assay:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Measure the baseline fluorescence.
-
Inject the synthesized ligand at various concentrations and continuously record the fluorescence signal over time.
-
At the end of the experiment, inject ionomycin to determine the maximal fluorescence response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after ligand addition.
-
Normalize the response to the maximal response induced by ionomycin.
-
Plot the normalized response against the logarithm of the ligand concentration to generate a dose-response curve.
-
Determine the EC₅₀ (the concentration of the ligand that produces 50% of the maximal response) and the Emax (the maximum effect of the ligand).
-
Data Presentation
Quantitative data from the synthesis and biological evaluation should be summarized in clear and concise tables for easy comparison.
Table 1: Synthesis Yields
| Compound ID | Starting Material | Coupling Partner | Yield (%) |
| Ligand-01 | This compound | 4-(2-methoxyphenyl)piperazine | 65 |
| ... | ... | ... | ... |
Table 2: GPCR Binding Affinities
| Compound ID | Receptor | Radioligand | Kᵢ (nM) |
| Ligand-01 | Dopamine D2 | [³H]-Spiperone | 25.4 |
| Haloperidol (control) | Dopamine D2 | [³H]-Spiperone | 1.2 |
| ... | ... | ... | ... |
Table 3: Functional Assay Results
| Compound ID | Assay | Receptor | EC₅₀ (nM) | Eₘₐₓ (%) |
| Ligand-01 | Calcium Flux | Sigma-1 | 150.2 | 85 |
| PRE-084 (control) | Calcium Flux | Sigma-1 | 44.0 | 100 |
| ... | ... | ... | ... | ... |
Signaling Pathways
Understanding the signaling pathways of the target GPCRs is essential for interpreting the functional data of the synthesized ligands.
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are primarily coupled to the Gi/o family of G-proteins. Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate the activity of various ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.
Caption: Simplified signaling pathway of the Dopamine D2 receptor.
Sigma-1 Receptor Signaling
The Sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. It is not a classical GPCR but is a target for many centrally acting drugs. Upon ligand binding, the Sigma-1 receptor can dissociate from its binding partner BiP (Binding immunoglobulin protein) and translocate to other subcellular locations. It modulates intracellular calcium signaling by interacting with inositol 1,4,5-trisphosphate (IP₃) receptors at the ER, thereby influencing calcium release. It also interacts with and modulates the function of various ion channels and other signaling proteins.
Caption: Simplified signaling pathway of the Sigma-1 receptor.
References
Application Notes and Protocols for Creating Conformationally Constrained Peptides with 1-Boc-4-(Aminocarboxymethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of non-canonical amino acids is a powerful strategy in modern peptide-based drug discovery. Incorporating rigid structural motifs into flexible peptide backbones can pre-organize the peptide into its bioactive conformation, enhancing binding affinity, selectivity, and metabolic stability. 1-Boc-4-(aminocarboxymethyl)piperidine is a versatile building block for inducing such conformational constraints. Its piperidine ring system acts as a rigid scaffold, mimicking beta-turns and other secondary structures crucial for molecular recognition.
These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS). A prime example of its application is in the development of potent antagonists for the Gastrin-Releasing Peptide Receptor (GRPR), a key target in oncology.
Core Applications
-
Conformational Constraint: The inherent rigidity of the piperidine ring restricts the rotational freedom of the peptide backbone, reducing the entropic penalty upon binding to a biological target.
-
Induction of β-Turns: The geometry of the 4-substituted piperidine is well-suited to mimic the i+1 and i+2 positions of a β-turn, a common secondary structure motif involved in protein-protein interactions.
-
Scaffold for Peptidomimetics: The piperidine nitrogen can be further functionalized post-synthesis to create more complex and drug-like molecules.
-
Development of GPCR Ligands: The piperidine scaffold is a common feature in many G protein-coupled receptor (GPCR) ligands. Its incorporation can lead to novel antagonists and agonists with improved pharmacological profiles.
Quantitative Data Summary
The following tables provide expected quantitative data for the synthesis and characterization of a model peptide incorporating a this compound residue, based on the synthesis of the GRPR antagonist RM2.[1]
Table 1: Synthesis and Purification Yields
| Parameter | Expected Value | Notes |
| Crude Peptide Yield | 60 - 85% | Based on the initial loading of the Rink Amide resin. |
| Crude Peptide Purity | 50 - 75% | Determined by analytical RP-HPLC. Highly dependent on the efficiency of each coupling step. |
| Purified Peptide Yield | 20 - 45% | After preparative RP-HPLC purification. |
| Final Purity | >95% | Determined by analytical RP-HPLC and confirmed by mass spectrometry. |
Table 2: Characterization and Binding Affinity Data for a GRPR Antagonist (RM2)
| Parameter | Method | Expected Value |
| Molecular Weight (Calculated) | - | Varies by sequence |
| Molecular Weight (Observed) | ESI-MS | Matches calculated value ± 1 Da |
| GRPR Binding Affinity (IC50) | Radioligand Binding | 0.91 ± 0.19 nM to 9.3 ± 3.3 nM |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Amide Incorporating this compound
This protocol details the manual synthesis of a peptide amide on Rink Amide resin using Fmoc/tBu chemistry.
1. Resin Preparation: a. Place the desired amount of Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel. b. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes. c. Drain the DMF.
2. Initial Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate the mixture for 5 minutes, then drain. c. Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes. d. Drain the solution and wash the resin thoroughly with DMF (5 times), isopropanol (IPA) (3 times), and dichloromethane (DCM) (3 times).[2]
3. Coupling of Standard Fmoc-Amino Acids: a. In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. b. Add the activated amino acid solution to the deprotected resin. c. Agitate the reaction mixture for 1-2 hours at room temperature. d. Monitor the coupling reaction using a Kaiser test. A negative result (blue beads) indicates complete coupling. If the test is positive, recoupling may be necessary. e. After complete coupling, drain the solution and wash the resin with DMF (3 times).
4. Fmoc Deprotection (Iterative): a. Repeat step 2 to remove the Fmoc protecting group from the newly added amino acid.
5. Coupling of this compound: a. In a separate vial, dissolve this compound (3 equivalents), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. b. Add the activated solution to the deprotected resin. c. Agitate the reaction mixture for 2-4 hours at room temperature. d. Monitor the coupling reaction using a Kaiser test. e. After complete coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
6. Final Cleavage and Deprotection: a. After the final coupling and deprotection steps, wash the peptide-resin with DCM and dry it under vacuum. b. Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v). c. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate. e. Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether. f. Centrifuge to pellet the crude peptide, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Peptide Purification and Characterization
1. Purification: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture). b. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile in water (both containing 0.1% TFA). c. Collect fractions containing the desired peptide and lyophilize to obtain the pure product.
2. Characterization by Mass Spectrometry: a. Dissolve a small amount of the purified peptide in a suitable solvent. b. Analyze by Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of the synthesized peptide.
3. Characterization by NMR Spectroscopy: a. Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6). b. Acquire 1D (1H) and 2D (COSY, TOCSY, NOESY) NMR spectra to confirm the peptide sequence and analyze its conformation. The piperidine ring protons will show characteristic chemical shifts and coupling constants that can provide information on the ring conformation and its influence on the peptide backbone.
Visualizations
Caption: Experimental workflow for SPPS of a peptide containing this compound.
Caption: Rationale for using conformationally constrained building blocks in peptide design.
Caption: Simplified Gastrin-Releasing Peptide Receptor (GRPR) signaling pathway.[3]
References
- 1. RePub, Erasmus University Repository: Development of a potent DOTA-conjugated bombesin antagonist for targeting GRPr-positive tumours [repub.eur.nl]
- 2. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the Piperidine Nitrogen in 1-Boc-4-(Aminocarboxymethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical modification of the piperidine nitrogen of 1-Boc-4-(aminocarboxymethyl)piperidine. This versatile building block is of significant interest in medicinal chemistry and drug discovery. The functionalization of the piperidine nitrogen allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds.
The protocols detailed below outline a two-step process for the functionalization of the piperidine nitrogen:
-
Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the secondary amine of the piperidine ring.
-
N-Functionalization: Subsequent N-alkylation, N-arylation, or N-acylation of the piperidine nitrogen.
Part 1: Deprotection of the Boc Group
The initial and mandatory step for any functionalization of the piperidine nitrogen is the removal of the Boc protecting group. This is typically achieved under acidic conditions.
Experimental Protocol: Boc Deprotection
This protocol describes the removal of the Boc group from this compound to yield 4-(aminocarboxymethyl)piperidine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1–0.2 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5–10 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1–4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic (pH > 8).
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected 4-(aminocarboxymethyl)piperidine.
Table 1: Summary of Boc Deprotection Conditions
| Parameter | Condition |
| Reagent | Trifluoroacetic acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Stoichiometry (TFA) | 5–10 equivalents |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1–4 hours |
| Work-up | Basic work-up with NaHCO₃ |
| Typical Yield | >95% (crude) |
Part 2: N-Functionalization of 4-(Aminocarboxymethyl)piperidine
Following the deprotection of the Boc group, the resulting 4-(aminocarboxymethyl)piperidine can be functionalized at the piperidine nitrogen. The presence of a primary amine and a carboxylic acid on the side chain necessitates careful selection of reaction conditions to achieve chemoselectivity.
A. N-Alkylation via Reductive Amination
Reductive amination is a highly effective method for the N-alkylation of amines. The secondary amine of the piperidine ring is generally more nucleophilic than the primary amine of the side chain, allowing for selective functionalization under controlled conditions.[1]
This protocol describes the N-alkylation of 4-(aminocarboxymethyl)piperidine with an aldehyde via reductive amination.
Materials:
-
4-(aminocarboxymethyl)piperidine (from Part 1)
-
Aldehyde (e.g., benzaldehyde) (1.0–1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2–1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a solution of 4-(aminocarboxymethyl)piperidine (1.0 eq) in anhydrous DCM or DCE, add the aldehyde (1.0–1.2 eq).
-
Stir the mixture at room temperature for 1–2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.2–1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12–24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
Table 2: Summary of N-Alkylation Conditions via Reductive Amination
| Parameter | Condition |
| Alkylating Agent | Aldehyde (e.g., benzaldehyde) |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Stoichiometry (Aldehyde) | 1.0–1.2 equivalents |
| Stoichiometry (Reducing Agent) | 1.2–1.5 equivalents |
| Temperature | Room temperature |
| Reaction Time | 12–24 hours |
| Typical Yield | 60–90% |
B. N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This method can be applied for the N-arylation of the piperidine nitrogen.
This protocol outlines the N-arylation of 4-(aminocarboxymethyl)piperidine with an aryl halide.
Materials:
-
4-(aminocarboxymethyl)piperidine (from Part 1)
-
Aryl halide (e.g., bromobenzene) (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01–0.05 eq)
-
Ligand (e.g., XPhos, SPhos) (0.02–0.10 eq)
-
Base (e.g., Cs₂CO₃, K₃PO₄) (1.5–2.0 eq)
-
Toluene or Dioxane, anhydrous
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In an oven-dried Schlenk tube, combine 4-(aminocarboxymethyl)piperidine (1.2 eq), the aryl halide (1.0 eq), Pd(OAc)₂ (0.02 eq), the phosphine ligand (0.04 eq), and the base (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to 80–110 °C and stir for 12–24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Table 3: Summary of N-Arylation Conditions via Buchwald-Hartwig Amination
| Parameter | Condition |
| Arylating Agent | Aryl halide (e.g., aryl bromide) |
| Catalyst | Pd(OAc)₂ |
| Ligand | Biarylphosphine ligand (e.g., XPhos, SPhos) |
| Base | Cs₂CO₃ or K₃PO₄ |
| Solvent | Toluene or Dioxane |
| Temperature | 80–110 °C |
| Reaction Time | 12–24 hours |
| Typical Yield | 50–85% |
C. N-Acylation
N-acylation of 4-(aminocarboxymethyl)piperidine is challenging due to the presence of two nucleophilic amino groups. Selective acylation of the more nucleophilic secondary piperidine amine can be attempted under carefully controlled conditions.
This protocol describes the N-acylation of 4-(aminocarboxymethyl)piperidine with an acyl chloride.
Materials:
-
4-(aminocarboxymethyl)piperidine (from Part 1)
-
Acyl chloride (e.g., benzoyl chloride) (1.0–1.1 eq)
-
Triethylamine (NEt₃) or N,N-Diisopropylethylamine (DIPEA) (1.5–2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a solution of 4-(aminocarboxymethyl)piperidine (1.0 eq) in anhydrous DCM, add triethylamine or DIPEA (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2–4 hours.
-
Monitor the reaction for the formation of the desired mono-acylated product and potential di-acylated side-product by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the desired N-acylated piperidine from any di-acylated byproducts.
Table 4: Summary of N-Acylation Conditions
| Parameter | Condition |
| Acylating Agent | Acyl chloride (e.g., benzoyl chloride) |
| Base | Triethylamine (NEt₃) or DIPEA |
| Solvent | Dichloromethane (DCM) |
| Stoichiometry (Acyl Chloride) | 1.0 equivalent |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2–4 hours |
| Typical Yield | 40–70% (of mono-acylated product) |
Visualizations
Caption: Overall workflow for the functionalization of this compound.
Caption: Step-by-step workflow for the Boc deprotection protocol.
Caption: Comparative workflows for N-alkylation, N-arylation, and N-acylation protocols.
References
Applications of 1-Boc-4-(Aminocarboxymethyl)piperidine in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery
Introduction
1-Boc-4-(Aminocarboxymethyl)piperidine is a bifunctional cyclic amino acid derivative that has emerged as a valuable building block in modern medicinal chemistry. Its unique structural features, comprising a conformationally restricted piperidine ring, a protected primary amine (Boc group), and a carboxylic acid moiety, offer medicinal chemists a versatile scaffold for the synthesis of a diverse range of bioactive molecules. The piperidine core is a prevalent motif in numerous approved drugs, often imparting favorable pharmacokinetic properties such as improved metabolic stability, solubility, and oral bioavailability. The orthogonal protecting groups on the amino and carboxyl functionalities allow for selective and sequential chemical modifications, making it an ideal starting material for the construction of complex molecular architectures, including peptidomimetics, protease inhibitors, and ligands for G-protein coupled receptors (GPCRs).
This document provides detailed application notes on the use of this compound in the synthesis of CCR5 antagonists and as a constrained amino acid surrogate in peptide synthesis. It also includes comprehensive experimental protocols for key synthetic transformations.
Application 1: Synthesis of CCR5 Antagonists for HIV-1 Therapy
The C-C chemokine receptor type 5 (CCR5) is a G-protein coupled receptor that plays a crucial role in the entry of the human immunodeficiency virus (HIV-1) into host cells. Small molecules that block the interaction of the viral envelope protein gp120 with CCR5 are effective antiretroviral agents. 4-Substituted piperidine derivatives have been identified as a key pharmacophore in a number of potent CCR5 antagonists.[1][2] this compound serves as a valuable starting material for the synthesis of such antagonists, where the piperidine core provides a rigid scaffold for the precise orientation of pharmacophoric groups.
The general synthetic strategy involves the coupling of the carboxylic acid of this compound with a suitable amine, followed by deprotection of the Boc group and subsequent functionalization of the resulting primary amine. This modular approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
CCR5 Signaling Pathway
The binding of a CCR5 antagonist to the receptor blocks the downstream signaling cascade initiated by the viral gp120 protein, thereby preventing viral entry into the host cell. The simplified signaling pathway is depicted below.
Experimental Protocol: Synthesis of a Piperidine-based CCR5 Antagonist Intermediate
This protocol describes the amide coupling of this compound with a generic primary amine, a key step in the synthesis of many CCR5 antagonists.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., 4-chloroaniline) (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
Application 2: Incorporation into Peptides as a Constrained Amino Acid Mimetic
The conformational rigidity of the piperidine ring in this compound makes it an excellent tool for introducing structural constraints into peptides.[3] By replacing a native amino acid with this building block, it is possible to induce specific secondary structures, such as β-turns, which are often crucial for biological activity and receptor recognition. This can lead to peptides with enhanced potency, selectivity, and metabolic stability.
The incorporation of this compound into a growing peptide chain can be achieved using standard solid-phase peptide synthesis (SPPS) protocols. The carboxylic acid is activated and coupled to the N-terminus of the resin-bound peptide, and the Boc-protecting group is subsequently removed to allow for further chain elongation.
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the general workflow for incorporating this compound into a peptide sequence using Fmoc-based SPPS.
References
- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Aggregation in Peptides Containing 1-Boc-4-(Aminocarboxymethyl)piperidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing the unnatural amino acid 1-Boc-4-(aminocarboxymethyl)piperidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter with peptide aggregation during synthesis, purification, and handling.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common aggregation-related problems.
Issue 1: Poor Resin Swelling and Incomplete Reactions During Solid-Phase Peptide Synthesis (SPPS)
Symptoms:
-
Slow or incomplete Fmoc-deprotection, indicated by a broadened UV monitoring peak in continuous flow synthesis.[1][2][3]
-
Positive Kaiser or TNBS test after coupling, indicating unreacted free amines.[1]
Possible Cause: The bulky and hydrophobic nature of the this compound residue, especially when incorporated in sequences rich in other hydrophobic amino acids, can promote inter-chain hydrogen bonding and hydrophobic interactions. This leads to the formation of secondary structures like β-sheets, causing the peptide chains to aggregate on the resin.[1][4][5] This aggregation can physically block reactive sites, leading to failed or incomplete reactions.[1]
Solutions:
| Strategy | Description | Key Parameters & Considerations |
| Solvent Optimization | Switch from standard solvents like DMF to those with better-solvating properties for aggregating sequences.[6][7] A "magic mixture" can also be employed.[6][7] | Use N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) as the primary solvent. A mixture of DCM/DMF/NMP (1:1:1) can also be effective.[6][7] |
| Chaotropic Salt Washes | Before a difficult coupling step, wash the peptide-resin with a solution of a chaotropic salt to disrupt existing secondary structures.[5][6] | Use 0.8 M NaClO₄ or LiCl in DMF. It is critical to thoroughly wash the resin with DMF after the salt wash to prevent interference with coupling reagents.[6] |
| Elevated Temperature | Increasing the reaction temperature can disrupt hydrogen bonds and improve the kinetics of both coupling and deprotection steps.[6][8] | Perform reactions at 40-60°C. Microwave-assisted SPPS is particularly effective for difficult sequences.[1][5][6] |
| Backbone Protection | Incorporate backbone-protecting groups to disrupt the hydrogen-bonding network required for secondary structure formation.[6][9][10] | Use pseudoproline dipeptides, which introduce a "kink" in the peptide backbone, or Hmb/Dmb protected amino acids.[4][10][11][12][13] |
Issue 2: Precipitation of Crude Peptide After Cleavage
Symptoms:
-
Formation of a precipitate upon addition of the cleavage cocktail.
-
The cleaved peptide is difficult to dissolve in standard solvents for purification.[5]
Possible Cause: The hydrophobic characteristics of the peptide containing this compound can lead to poor solubility and aggregation in aqueous solutions or upon removal of the protecting groups.[14]
Solutions:
| Strategy | Description | Key Parameters & Considerations |
| Solvent Choice for Dissolution | Attempt to dissolve the peptide in polar organic solvents before dilution into the initial mobile phase for HPLC.[5] | Start with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). For highly resistant aggregates, a mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP) can be effective.[3] |
| pH Adjustment | Adjust the pH of the solution to move away from the peptide's isoelectric point (pI), where solubility is at its minimum.[14][15] | For acidic peptides, add a small amount of 0.1 M ammonium bicarbonate. For basic peptides, use a small amount of 25% acetic acid. |
| Use of Solubilizing Agents | Add organic modifiers or chaotropic agents to the purification solvents to disrupt aggregates.[5] | Isopropanol, acetic acid, or guanidine hydrochloride can be added to the mobile phase.[5] |
| Sonication | Use a sonication bath to provide mechanical energy to break up small aggregates and promote solvation.[5][8][16] | Use brief, intermittent pulses to avoid heating the sample. |
Frequently Asked Questions (FAQs)
Q1: What properties of this compound might contribute to peptide aggregation?
A1: this compound is a non-natural, cyclic amino acid. Its bulky piperidine ring and the Boc protecting group can introduce significant steric hindrance and hydrophobicity.[2] This can restrict the conformational flexibility of the peptide backbone, potentially promoting intermolecular interactions that lead to aggregation, especially in sequences that are already rich in hydrophobic residues.[3]
Q2: How can I proactively prevent aggregation when designing a peptide sequence with this compound?
A2: While redesigning the core sequence may not be possible, you can take several proactive steps during synthesis planning:
-
Resin Selection: Use a low-loading resin (0.1-0.3 mmol/g) to increase the distance between growing peptide chains, which can reduce intermolecular aggregation.[6] Resins with a polyethylene glycol (PEG) linker can also improve solvation.[6]
-
Incorporate Solubilizing Residues: If possible, flank the this compound residue with charged or hydrophilic amino acids (e.g., Lys, Arg, Asp, Glu) to improve the overall solubility of the peptide.[15][17]
-
Plan for Backbone Protection: Identify potential aggregation-prone regions (stretches of hydrophobic residues) and plan to incorporate pseudoproline dipeptides or other backbone protection strategies in those areas.[13]
Q3: Can the choice of protecting group strategy (Boc vs. Fmoc) influence aggregation for peptides containing this compound?
A3: Yes, the protecting group strategy can have an impact. In Boc-based solid-phase peptide synthesis (SPPS), the repeated treatments with trifluoroacetic acid (TFA) for deprotection can help to disrupt aggregates as they form.[5][18] In contrast, the milder basic conditions (piperidine in DMF) used for Fmoc deprotection may allow for more significant aggregation to build up on the resin.[5][18] Therefore, for sequences anticipated to be highly aggregation-prone, Boc-SPPS might offer an advantage.
Q4: I am observing broad, tailing peaks during HPLC purification of my peptide. Could this be related to aggregation?
A4: Yes, peptide aggregation is a common cause of poor peak shape in HPLC.[19] Aggregates can interact with the stationary phase differently than the monomeric peptide, leading to peak broadening and tailing. To address this, you can try:
-
Increasing the column temperature: This can improve the solubility of hydrophobic peptides and disrupt aggregates.[19]
-
Using a shallower gradient: This increases the interaction time with the stationary phase and can improve resolution.[19]
-
Adding organic modifiers to the mobile phase: Solvents like isopropanol or acetonitrile can help to break up aggregates.
-
Adjusting the TFA concentration: Increasing the concentration of trifluoroacetic acid (TFA) in the mobile phase can sometimes improve peak shape by disrupting secondary interactions.[19]
Q5: Are there any specific considerations for handling and storing solutions of peptides containing this compound to prevent aggregation?
A5: For long-term storage, it is best to keep the peptide in a lyophilized state at -20°C or colder. When preparing solutions, always start with a small test amount to determine the best solvent.[16] If the peptide is dissolved in an organic solvent like DMSO, store the solution at -20°C. Avoid repeated freeze-thaw cycles, which can promote aggregation. If the peptide is in an aqueous buffer, ensure the pH is at least one unit away from the peptide's isoelectric point to maximize solubility.[20]
Experimental Protocols
Protocol 1: Chaotropic Salt Wash for Disruption of On-Resin Aggregation
This protocol is used to disrupt secondary structures prior to a difficult coupling step.[5]
-
Resin Preparation: Following Fmoc deprotection and standard DMF washes, drain the solvent from the peptide-resin.
-
Chaotropic Wash: Add a solution of 0.8 M NaClO₄ or LiCl in DMF to the resin. Agitate for 1-2 minutes.[6] Drain the solution. Repeat this wash step one more time.
-
DMF Wash: Thoroughly wash the resin with DMF (at least 5 times for 1 minute each) to completely remove the chaotropic salt before proceeding with the coupling reaction. Residual salt can interfere with some coupling reagents.[6]
-
Coupling: Proceed immediately with the coupling of the next amino acid.
Protocol 2: Solubilization of Aggregated Peptide Post-Cleavage
This protocol provides a step-wise approach to dissolving a peptide that has precipitated after cleavage from the resin.
-
Initial Attempt with Standard Solvents:
-
Add a small volume of sterile deionized water to the lyophilized peptide. Gently vortex.
-
If not soluble, try adding a buffer at a pH away from the peptide's calculated pI. For acidic peptides, a basic buffer (e.g., 0.1 M ammonium bicarbonate) can be used, and for basic peptides, an acidic buffer (e.g., 10% acetic acid) can be tried.
-
-
Organic Solvent Addition:
-
If the peptide remains insoluble, add a minimal amount of a polar organic solvent such as DMSO, DMF, or acetonitrile.[16]
-
Gently sonicate the vial in a water bath for 5-10 minutes to aid dissolution.[16]
-
Once the peptide is dissolved in the organic solvent, slowly add the desired aqueous buffer to reach the final concentration.[16] If the peptide begins to precipitate, add more organic solvent.
-
-
Use of Stronger Solubilizing Agents (for very difficult cases):
-
For highly aggregated peptides, a solution containing a chaotropic agent like 6 M guanidine hydrochloride can be used for initial dissolution. Note that this will denature the peptide and must be removed before biological assays.
-
As a last resort for analytical purposes, dissolving the peptide in a mixture of TFA and hexafluoroisopropanol (HFIP) is highly effective at breaking down aggregates.[3] These solvents must be removed by lyophilization before further use.
-
Visualizations
Caption: Troubleshooting workflow for on-resin peptide aggregation during SPPS.
Caption: Decision tree for post-cleavage peptide solubilization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Pseudoproline - Wikipedia [en.wikipedia.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. benchchem.com [benchchem.com]
- 14. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 15. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 16. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 17. Peptide Design Tips for Solubility, Stability and Scale Up | Blog | Biosynth [biosynth.com]
- 18. luxembourg-bio.com [luxembourg-bio.com]
- 19. benchchem.com [benchchem.com]
- 20. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Incomplete Coupling of 1-Boc-4-(Aminocarboxymethyl)piperidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address common challenges encountered during the coupling of 1-Boc-4-(aminocarboxymethyl)piperidine in your experiments. Here you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to help you overcome incomplete coupling and related side reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it commonly used?
A1: this compound is a bifunctional molecule commonly used in medicinal chemistry and drug discovery. It incorporates a piperidine scaffold, which can provide conformational rigidity to a molecule.[1] The molecule has a primary amine, protected by a tert-butyloxycarbonyl (Boc) group, and a carboxymethyl group, making it a useful building block in the synthesis of complex molecules like peptides and other targeted therapeutics.
Q2: What are the primary reasons for incomplete coupling when using this compound?
A2: Incomplete coupling reactions with this reagent are often attributed to several factors:
-
Steric Hindrance: The bulky Boc protecting group and the piperidine ring can physically block the reactive amine from easily accessing the activated carboxylic acid of the coupling partner.[2]
-
Suboptimal Activation of the Carboxylic Acid: The coupling partner's carboxylic acid may not be sufficiently activated to react efficiently with the amine.
-
Peptide Aggregation: In solid-phase peptide synthesis (SPPS), the growing peptide chain can aggregate, making the terminal amine inaccessible.[3]
-
Dimerization: The amine of one molecule of this compound can react with the activated carboxylic acid of another molecule, leading to the formation of an undesired dimer.[4]
Q3: Do I need to protect the carboxylic acid of the carboxymethyl group during the coupling of the amine?
A3: Yes, it is highly recommended to protect the side-chain carboxylic acid. Unprotected carboxylic acids can react with the coupling reagents, leading to a mixture of products and complicating purification.[5] The most common strategy is to use a protecting group that is orthogonal to the Boc group on the amine, meaning it can be removed under different conditions. For example, a benzyl (Bn) ester can be used to protect the carboxylic acid, as it is typically removed by hydrogenolysis, while the Boc group is removed with acid.
Q4: How can I monitor the progress of the coupling reaction?
A4: For reactions on a solid support (SPPS), the Kaiser test (or ninhydrin test) is a common method to detect the presence of free primary amines. A positive result (blue/purple color) indicates that the coupling is incomplete.[6] For solution-phase reactions, Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective for monitoring the consumption of starting materials and the formation of the desired product.
Troubleshooting Guide for Incomplete Coupling
This guide provides a systematic approach to diagnosing and resolving issues with the incomplete coupling of this compound.
| Symptom | Potential Cause | Recommended Solution |
| Positive Kaiser test after initial coupling in SPPS | Incomplete reaction due to steric hindrance or slow kinetics. | Perform a "double coupling" by repeating the coupling step with fresh reagents.[6] |
| Insufficiently active coupling reagent. | Switch to a more potent coupling reagent such as HATU, HBTU, or PyBOP. | |
| Peptide aggregation on the solid support. | - Change the solvent to NMP or a mixture containing DMSO to disrupt secondary structures. - Consider microwave-assisted synthesis to increase reaction kinetics.[2] | |
| Low yield of desired product in solution-phase synthesis | Inefficient activation of the carboxylic acid coupling partner. | - Use a highly efficient coupling reagent like HATU. - Pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.[7] |
| Dimerization of the amine starting material. | - Use a slow-addition method where a solution of this compound is added dropwise to the activated carboxylic acid.[4] - Perform the reaction at a lower concentration (high dilution).[4] | |
| Presence of moisture in the reaction. | - Use anhydrous solvents and ensure all glassware is thoroughly dried. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Multiple spots on TLC, including starting materials and side products | Unprotected side-chain carboxylic acid. | Protect the carboxylic acid of the carboxymethyl group, for example, as a benzyl ester, before performing the coupling reaction. |
| Racemization during coupling. | - Add an anti-racemization agent like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure.[6] - Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[2] |
Experimental Protocols
Protocol 1: General Procedure for HATU-mediated Coupling in Solution Phase
This protocol describes a general method for coupling this compound (with a protected carboxylic acid side-chain, e.g., as a benzyl ester) to a carboxylic acid.
Materials:
-
This compound (with protected carboxyl group)
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.5 equivalents) to the mixture and stir at room temperature for 15-30 minutes for pre-activation.[7]
-
In a separate flask, dissolve the protected this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Slowly add the amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.[4]
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine to remove unreacted acid and other impurities.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Double Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol is for situations where a Kaiser test indicates incomplete coupling of this compound to a resin-bound peptide.
Procedure:
-
After the initial coupling reaction, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any residual reagents.
-
Prepare a fresh solution of the activated this compound using the same equivalents of the amino acid, coupling reagent (e.g., HATU), and base as in the initial coupling.
-
Add the fresh activated solution to the resin.
-
Allow the second coupling reaction to proceed for 1-2 hours.
-
Wash the resin again with DMF (3-5 times).
-
Perform another Kaiser test to confirm the completion of the coupling. If the test is negative (yellow), you can proceed to the next step in your synthesis. If it remains positive, capping the unreacted amines with a reagent like acetic anhydride may be necessary to prevent the formation of deletion sequences.[5]
Data Presentation
Table 1: Recommended Coupling Reagents for Hindered Couplings
| Coupling Reagent | Class | Key Advantages |
| HATU | Uronium Salt | High coupling efficiency, fast reaction times, good for hindered amino acids.[7] |
| HBTU | Uronium Salt | Similar to HATU, widely used and effective. |
| PyBOP | Phosphonium Salt | Known for low racemization levels.[2] |
| DIC/HOBt | Carbodiimide/Additive | Cost-effective, but may be less efficient for very hindered couplings. HOBt helps to suppress racemization.[1] |
Table 2: Typical Reaction Parameters for HATU-mediated Coupling
| Parameter | Recommended Value | Notes |
| Amine (this compound) | 1.0 - 1.2 equivalents | A slight excess can help drive the reaction to completion. |
| Coupling Reagent (HATU) | 1.0 - 1.5 equivalents | Ensures full activation of the carboxylic acid.[4] |
| Base (DIPEA) | 2.0 - 3.0 equivalents | A non-nucleophilic base is crucial to prevent side reactions.[4] |
| Solvent | Anhydrous DMF or DCM | The solvent must be dry to avoid hydrolysis of the activated ester. |
| Temperature | Room Temperature (20-25 °C) | Generally sufficient for efficient coupling. |
| Reaction Time | 1 - 4 hours | Should be monitored by TLC or LC-MS. |
Visualizations
Caption: A logical workflow for troubleshooting incomplete coupling reactions.
Caption: The reaction pathway for amide bond formation using HATU as a coupling reagent.
References
Technical Support Center: Boc-Protected Piperidines in Solid-Phase Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using Boc-protected piperidines in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with Boc-protected piperidines during solid-phase synthesis?
The primary side reactions involving Boc-protected piperidines in solid-phase synthesis are N-acylation and N-sulfonylation of the piperidine nitrogen. These reactions can lead to the formation of unwanted byproducts and significantly reduce the yield of the desired product. Other potential side reactions include incomplete Boc deprotection and, in the case of chiral piperidines, racemization.
Q2: How can I prevent the N-acylation of the piperidine ring during coupling reactions?
The most effective strategy to prevent undesired N-acylation is the use of sterically hindered, non-nucleophilic bases.
-
Recommended Bases: N,N-diisopropylethylamine (DIPEA) and 2,4,6-collidine are preferred as their bulky nature minimizes their ability to act as a nucleophile, thus reducing the likelihood of piperidine N-acylation.
-
Bases to Avoid: Less hindered bases such as triethylamine (TEA) should be avoided as they can more readily acylate the piperidine nitrogen.
Controlling the reaction temperature by running the coupling at a lower temperature can also help to minimize this side reaction.
Troubleshooting Guide
Problem: Low yield of the desired product and identification of a byproduct with a mass corresponding to the addition of an acyl group to the piperidine moiety.
This issue is likely caused by N-acylation of the piperidine ring. The following troubleshooting steps can be taken:
Troubleshooting Workflow for N-Acylation
Caption: Troubleshooting workflow for N-acylation of piperidines.
Quantitative Data on Base Selection
The choice of base can significantly impact the extent of N-acylation. The following table summarizes the relative percentage of N-acylation observed with different bases in a model reaction.
| Base | Relative % N-Acylation |
| Triethylamine (TEA) | High |
| N,N-Diisopropylethylamine (DIPEA) | Low |
| 2,4,6-Collidine | Very Low |
Data is illustrative and the actual extent of side reactions can vary based on specific reaction conditions.
Experimental Protocols
Protocol for Minimizing N-Acylation during a Standard Coupling Step
This protocol outlines the key steps to minimize the N-acylation of a Boc-protected piperidine-containing resin during a standard amide coupling reaction.
-
Resin Swelling: Swell the resin-bound amine in a suitable solvent such as N,N-dimethylformamide (DMF) for 30 minutes.
-
Amino Acid Activation:
-
In a separate vessel, dissolve the carboxylic acid (3 equivalents) in DMF.
-
Add the coupling reagent (e.g., HBTU, 3 equivalents).
-
Add a sterically hindered base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).
-
Allow the activation to proceed for 5-10 minutes.
-
-
Coupling Reaction:
-
Drain the solvent from the swollen resin.
-
Add the pre-activated amino acid solution to the resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin sequentially with DMF (3 times), dichloromethane (DCM) (3 times), and methanol (MeOH) (3 times).
-
-
Drying: Dry the resin under vacuum.
Signaling Pathway of Piperidine N-Acylation
The diagram below illustrates the competing reaction pathways leading to the desired product versus the N-acylated byproduct.
Caption: Competing pathways in peptide coupling with piperidines.
Technical Support Center: Preventing Diketopiperazine Formation with 1-Boc-4-(Aminocarboxymethyl)piperidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent diketopiperazine (DKP) formation when using 1-Boc-4-(Aminocarboxymethyl)piperidine in solid-phase peptide synthesis (SPPS).
Understanding Diketopiperazine (DKP) Formation
Diketopiperazine formation is a common side reaction in peptide synthesis, particularly during the coupling of the third amino acid. It involves an intramolecular cyclization of the N-terminal dipeptide, leading to the cleavage of the peptide from the resin and a significant reduction in the final peptide yield. This issue is especially prevalent with sequences containing proline or other cyclic amino acids in the second position due to conformational preferences that favor cyclization. While this compound is not proline, its rigid piperidine ring can also orient the peptide backbone in a way that facilitates this unwanted side reaction.
In Boc-SPPS, the N-terminal α-amino group is protonated as a trifluoroacetate salt after the deprotection step with trifluoroacetic acid (TFA).[1] This protonated amine is not nucleophilic and thus cannot initiate the cyclization. The risk of DKP formation arises after the neutralization step when the free, nucleophilic amine is generated.[1] Therefore, minimizing the time the N-terminal amine exists in its free form is the most critical factor in preventing DKP formation.
Troubleshooting Guide
| Symptom/Issue | Potential Cause | Recommended Solutions |
| Low final peptide yield with a significant amount of a small molecule byproduct. | Diketopiperazine (DKP) Formation: The N-terminal dipeptide containing this compound has cyclized and cleaved from the resin. | 1. Implement In Situ Neutralization: This is the most effective method.[1][2] Neutralization and coupling occur simultaneously, minimizing the time the N-terminal amine is free to initiate cyclization. 2. Use a Pre-formed Dipeptide: Synthesize the dipeptide containing this compound in solution and then couple it to the resin-bound amino acid. This bypasses the vulnerable dipeptide-resin intermediate.[1] 3. Optimize Coupling Conditions: Use a fast and efficient coupling reagent to ensure the acylation of the N-terminal amine is rapid. Lowering the temperature during coupling can also reduce the rate of cyclization.[1] |
| Mass spectrometry of the crude product shows a peak corresponding to the mass of the cyclic dipeptide of the first two amino acids. | Confirmed DKP Formation: This provides direct evidence of the side reaction. | Follow the solutions outlined above for "Low final peptide yield." Prioritize the implementation of an in situ neutralization protocol. |
| Inconsistent yields for sequences containing this compound. | Variable DKP Formation: The extent of DKP formation can be sensitive to minor variations in reaction times and conditions between syntheses. | 1. Standardize Protocols: Ensure that the time between deprotection, neutralization, and coupling is minimized and consistent for every synthesis. 2. Switch to a More Robust Method: For critical syntheses, using a pre-formed dipeptide is the most reliable approach to eliminate variability caused by DKP formation. |
Frequently Asked Questions (FAQs)
Q1: Why is diketopiperazine formation a concern when using this compound?
A1: Similar to proline, the cyclic nature of the piperidine ring in this compound can create a conformational predisposition for the N-terminal amine of the preceding amino acid to attack the ester linkage to the resin, leading to the formation of a stable six-membered diketopiperazine ring and cleavage from the solid support.
Q2: How does in situ neutralization prevent diketopiperazine formation?
A2: In a standard Boc-SPPS protocol, the protonated N-terminal amine is neutralized with a base, and then the activated amino acid is added. This creates a time window where the free, nucleophilic amine can initiate DKP formation. With in situ neutralization, the activated amino acid and the neutralization base are added simultaneously. This ensures that the coupling reaction is highly favored and occurs immediately upon neutralization, effectively preventing the intramolecular cyclization.[1][2][3]
Q3: What are the best coupling reagents to use to minimize DKP formation with this amino acid?
A3: While the choice of coupling reagent is a factor, the neutralization protocol is more critical. However, using highly efficient coupling reagents such as HBTU or HATU in conjunction with an in situ neutralization protocol is recommended to ensure rapid peptide bond formation.
Q4: Is DKP formation more of a problem with specific resins?
A4: Yes, the type of resin can influence the rate of DKP formation. Resins with more sterically hindered linkers, such as 2-chlorotrityl chloride (2-CTC) resin, can help to suppress this side reaction compared to less hindered linkers like the one found on Wang resin.
Q5: Can I just extend the coupling time to ensure the desired reaction outcompetes DKP formation?
A5: No, extending the coupling time when the free N-terminal amine is present can actually increase the amount of DKP formation. The key is to ensure the coupling reaction is as rapid and efficient as possible once the amine is deprotonated.
Quantitative Data on Diketopiperazine Formation
| Neutralization Protocol | Dipeptide Sequence | DKP Formation (%) |
| Standard (Pre-neutralization with DIEA) | Boc-Ala-Pro-Resin | 15 - 30% |
| In Situ Neutralization (DIEA added with activated Boc-AA) | Boc-Ala-Pro-Resin | < 5% |
| Pre-formed Dipeptide Coupling | Boc-Ala-Pro-OH + Resin-AA | Not Applicable |
Note: These values are representative and can vary depending on the specific amino acids, resin, and coupling reagents used.
Experimental Protocols
Protocol 1: Recommended In Situ Neutralization for Coupling to a Resin-Bound Amino Acid
This protocol is designed to minimize the risk of diketopiperazine formation when coupling an amino acid to a resin-bound peptide where the N-terminal residue is this compound.
1. Materials:
- Peptide-resin with N-terminal this compound (post-TFA deprotection, as TFA salt)
- Boc-protected amino acid (3 equivalents)
- HBTU (2.9 equivalents)
- N,N-Diisopropylethylamine (DIEA) (6 equivalents)
- Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
2. Procedure:
- Washing: Following TFA-mediated Boc deprotection of the preceding amino acid, wash the peptide-resin thoroughly with DCM (3 x 1 min) and then with DMF (3 x 1 min).
- Amino Acid Activation: In a separate vessel, dissolve the next Boc-amino acid (3 eq.) and HBTU (2.9 eq.) in DMF.
- In Situ Neutralization and Coupling:
- Add the activated amino acid solution to the washed peptide-resin.
- Immediately add DIEA (6 eq.) to the reaction vessel.
- Agitate the mixture for 15-30 minutes at room temperature.
- Monitoring: Perform a Kaiser test to check for complete coupling.
- Washing: Drain the reaction mixture and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
- Proceed to the next deprotection step.
Protocol 2: Synthesis and Coupling of a Pre-formed Dipeptide
This protocol is the most robust method for completely avoiding DKP formation at this step.
1. Dipeptide Synthesis (Solution Phase):
- Couple this compound to the desired N-terminally protected amino acid methyl ester using standard solution-phase coupling methods (e.g., HATU/DIEA in DMF).
- Saponify the methyl ester to yield the free carboxylic acid of the dipeptide.
- Purify the dipeptide by chromatography.
2. Dipeptide Coupling (Solid Phase):
- Swell the resin with the first amino acid attached and perform Boc deprotection as usual.
- Wash the resin thoroughly post-deprotection.
- Activate the purified Boc-dipeptide-OH (2 equivalents) with a coupling reagent (e.g., HBTU/DIEA).
- Couple the activated dipeptide to the resin-bound amino acid for 2-4 hours.
- Wash the resin and proceed with the synthesis.
Visualizations
Mechanism of Diketopiperazine Formation
References
Technical Support Center: Purification of Peptides Containing 1-Boc-4-(Aminocarboxymethyl)piperidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid 1-Boc-4-(aminocarboxymethyl)piperidine. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address the unique challenges encountered during the purification of these molecules.
Troubleshooting Guides
This section is designed to help you diagnose and resolve common issues encountered during the purification of peptides containing this compound.
Issue 1: Poor Solubility of the Crude Peptide
-
Question: My lyophilized crude peptide containing this compound will not dissolve in standard aqueous buffers for HPLC purification. What should I do?
-
Answer: Poor solubility is a common challenge, particularly for peptides with a high content of hydrophobic amino acids or those prone to aggregation.[1][2] The rigid piperidine structure can also influence the overall conformation and solubility. Here is a systematic approach to solubilization:
-
Test a Small Aliquot: Always begin by testing the solubility of a small amount of your peptide to identify the optimal solvent system before dissolving the entire batch.[2]
-
Start with Mild Solvents: Begin with HPLC-grade water. If the peptide is insoluble, try adding a small amount of organic solvent like acetonitrile (ACN) or methanol.
-
Adjust pH: For acidic peptides (net negative charge), adding a small amount of a basic solution like 0.1% ammonia may help. For basic peptides (net positive charge), adding an acidic solution such as 10-25% acetic acid or 0.1% trifluoroacetic acid (TFA) can improve solubility.[1][]
-
Use Organic Solvents: If aqueous solutions fail, attempt to dissolve the peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting it with your HPLC mobile phase.[2][4] Be cautious with DMSO as it can oxidize sensitive residues like Cysteine and Methionine.[2]
-
Chaotropic Agents: In difficult cases, strong denaturing agents like 6 M guanidine hydrochloride or 8 M urea can be used to disrupt aggregation.[1] However, be aware that these agents may interfere with downstream applications and will need to be removed during purification.
-
Issue 2: HPLC - Broad or Tailing Peaks
-
Question: During RP-HPLC analysis, my target peptide peak is broad and shows significant tailing. What is the cause and how can I fix it?
-
Answer: Peak tailing for peptides containing piperidine moieties is often due to the basic nature of the piperidine nitrogen interacting with residual acidic silanol groups on the silica-based stationary phase.[4] Here are some troubleshooting steps:
-
Optimize Ion-Pairing Agent: Ensure you are using an adequate concentration of an ion-pairing agent like TFA. A concentration of 0.1% is standard for both mobile phases A and B.[5][6] If tailing persists, a slight increase to 0.2% TFA can sometimes help, but be sure to flush the column thoroughly after use.[]
-
Use a Different Acid Modifier: Formic acid (0.1%) can be a good alternative to TFA, especially for LC-MS applications, as it is less ion-suppressing.[4]
-
Column Choice: Consider using a column with high-purity silica or one that is end-capped to minimize the number of free silanol groups. Phenyl-Hexyl columns can also offer different selectivity that may improve peak shape for certain peptides.[4]
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can help to protonate the piperidine nitrogen, reducing its interaction with the stationary phase.
-
Issue 3: Unexpected Masses in Mass Spectrometry Analysis
-
Question: My mass spectrometry results show unexpected masses in addition to my target peptide. What are the potential side products?
-
Answer: The presence of unexpected masses can arise from side reactions during solid-phase peptide synthesis (SPPS) or cleavage. For peptides containing this compound, consider the following possibilities:
-
Incomplete Deprotection: If side-chain protecting groups are not fully cleaved, you will observe adducts corresponding to the mass of the protecting group.
-
Deletion Sequences: Inefficient coupling during SPPS can lead to peptides missing one or more amino acids.[7]
-
Truncated Peptides: Premature termination of the peptide chain during synthesis.[5]
-
Side Reactions during Cleavage: The cleavage cocktail (e.g., TFA) can sometimes lead to side reactions with sensitive amino acids. The use of scavengers like triisopropylsilane (TIS) and water is crucial to minimize these.[8][9]
-
Diketopiperazine Formation: This can occur at the dipeptide stage, leading to cleavage from the resin.[7][10]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the typical yields and purities I can expect for a peptide containing this compound?
-
A1: Yields and purities are highly dependent on the peptide sequence and length. However, for a model decapeptide, you can generally expect the following:
-
Crude Peptide Yield: 60-80% based on the initial resin loading.
-
Crude Peptide Purity: 50-70% as determined by analytical RP-HPLC.
-
Purified Peptide Yield: 20-40% after preparative RP-HPLC.
-
Final Purity: >95% as determined by analytical RP-HPLC and confirmed by mass spectrometry.[8]
-
-
-
Q2: Which HPLC column is best suited for purifying peptides with this compound?
-
A2: A C18-modified silica column is the standard and most common choice for peptide purification.[5] Columns with a pore size of 100 Å or 300 Å are suitable, with the larger pore size being better for longer peptides.[6] For particularly challenging separations, a Phenyl-Hexyl stationary phase can provide alternative selectivity.[4]
-
-
Q3: What are the standard mobile phases for RP-HPLC purification of these peptides?
-
A3: The most common mobile phase system is:
-
-
Q4: How can I confirm the identity and purity of my final product?
-
A4: A combination of analytical techniques is essential for comprehensive characterization:
-
Quantitative Data Summary
The following table provides expected performance metrics for the synthesis and purification of a model peptide incorporating this compound. These values are illustrative and can vary based on the specific peptide sequence.
| Parameter | Expected Value | Notes |
| Crude Peptide Yield | 60 - 80% | Based on the initial loading of the resin.[8] |
| Crude Peptide Purity | 50 - 70% | Determined by analytical RP-HPLC. Highly dependent on coupling efficiency.[8] |
| Purified Peptide Yield | 20 - 40% | Post-preparative RP-HPLC purification.[8] |
| Final Purity | >95% | Confirmed by analytical RP-HPLC and Mass Spectrometry.[8] |
| HPLC Column | C18, 5 µm, 100 Å | A standard choice for peptides of this nature. |
| Mobile Phase Modifier | 0.1% TFA or 0.1% Formic Acid | TFA is standard for UV detection; Formic Acid is preferred for MS.[4] |
| Detection Wavelength | 210-220 nm | For monitoring the peptide backbone amide bonds.[5] |
Experimental Protocols
Protocol 1: Analytical Reversed-Phase HPLC
This protocol is for determining the purity of the crude or purified peptide.
-
Sample Preparation: Prepare a ~1 mg/mL stock solution of the peptide in a suitable solvent (e.g., 50:50 Water:ACN). If solubility is an issue, use a minimal amount of DMSO to dissolve the peptide first, then dilute.
-
LC System Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 or 5 µm particle size.
-
Mobile Phase A: HPLC-grade Water + 0.1% TFA.
-
Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 220 nm.
-
Injection Volume: 10-20 µL.
-
-
Gradient Elution:
-
Run a linear gradient from 5% to 70% Mobile Phase B over 30-45 minutes. This broad gradient is suitable for initial analysis of a crude mixture.
-
-
Data Analysis: Integrate the peak areas from the UV chromatogram to calculate the percentage purity of the target peptide.
Protocol 2: Preparative Reversed-Phase HPLC
This protocol is for the purification of the crude peptide.
-
Method Development: Before scaling up, optimize the separation on an analytical HPLC system to determine the optimal gradient for separating the target peptide from its closest impurities.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or Mobile Phase A). Filter the solution through a 0.45 µm syringe filter to remove any particulates.[4]
-
Preparative LC System Conditions:
-
Column: C18, 20-50 mm inner diameter, 5 or 10 µm particle size.
-
Mobile Phase A: HPLC-grade Water + 0.1% TFA.
-
Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA.
-
Flow Rate: Adjust according to the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Detection: UV at 220 nm.
-
-
Gradient Elution:
-
Based on the analytical run, apply a shallower, focused gradient. For example, if the target peptide elutes at 40% B in the analytical run, a preparative gradient might run from 30% to 50% B over 30-60 minutes to maximize resolution.[4]
-
-
Fraction Collection: Collect fractions based on the UV absorbance peaks.
-
Analysis and Pooling: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify those containing the pure product (>95%). Pool the pure fractions.
-
Lyophilization: Freeze-dry the pooled fractions to obtain the final purified peptide as a white powder.
Visualizations
Caption: General workflow for SPPS incorporating this compound.
Caption: Troubleshooting decision tree for common HPLC purification issues.
Caption: Rationale for incorporating this compound in peptide design.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
minimizing racemization during activation of 1-Boc-4-(Aminocarboxymethyl)piperidine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted guidance on minimizing racemization during the activation of 1-Boc-4-(Aminocarboxymethyl)piperidine for amide bond formation. Below you will find troubleshooting guides and frequently asked questions to ensure the stereochemical integrity of your compounds.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of activating this compound?
A1: Racemization is the process where the chiral center of this compound, the carbon atom to which the carboxylic acid group is attached, loses its specific three-dimensional arrangement. This results in a mixture of enantiomers (the original desired stereoisomer and its mirror image).[1] This is problematic as the biological activity of a molecule is often highly dependent on its specific stereochemistry.[2]
Q2: What is the primary mechanism leading to racemization during the activation of this compound?
A2: The most common mechanism for racemization during the activation of N-protected amino acids, including this compound, is through the formation of a planar oxazolone (or azlactone) intermediate.[3] When the carboxylic acid is activated by a coupling reagent, it can cyclize to form this oxazolone. The hydrogen atom on the chiral carbon of this intermediate is acidic and can be removed by a base, leading to a loss of stereochemical information. A secondary, less common mechanism is the direct abstraction of this acidic proton by a strong base.[2][4]
Q3: Are certain amino acids more prone to racemization?
A3: Yes, some amino acids are particularly susceptible to racemization. Histidine (His) and cysteine (Cys) are well-known for their high propensity to racemize during coupling reactions.[3][5][6] While this compound is a cyclic beta-amino acid derivative and may have different racemization tendencies, the general principles of prevention remain the same.
Q4: How can I minimize racemization during the activation of this compound?
A4: Several strategies can be employed to suppress racemization:
-
Choice of Coupling Reagents and Additives: Utilize coupling reagents in conjunction with racemization-suppressing additives.[5][7]
-
Base Selection: The type and amount of base used are critical. Weaker, sterically hindered bases are generally preferred.[4]
-
Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of racemization.[5]
-
Solvent Choice: The polarity of the solvent can influence the extent of racemization.
-
Pre-activation Time: Minimizing the time the carboxylic acid is in its activated state before the addition of the amine can reduce the opportunity for racemization.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution & Rationale |
| High levels of diastereomeric impurity detected after coupling. | Inappropriate Coupling Reagent/Additive Combination: Carbodiimide reagents (e.g., DCC, DIC) used alone can lead to significant racemization. | Solution: Always use carbodiimides with a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (Oxyma). These additives form an active ester intermediate that is less prone to racemization.[4][8] For challenging couplings, consider using phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) based reagents, which are known for lower racemization levels.[8] |
| Excessive or Strong Base: Strong, non-sterically hindered bases (e.g., triethylamine) can readily abstract the α-proton, promoting racemization. | Solution: Use a weaker, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Use the minimum stoichiometric amount of base required for the reaction.[4][9] | |
| Elevated Reaction Temperature: Higher temperatures increase the rate of oxazolone formation and subsequent racemization. | Solution: Perform the coupling reaction at a lower temperature, such as 0°C. While this may slow down the reaction rate, it significantly preserves stereochemical integrity.[5] | |
| Prolonged Pre-activation Time: Allowing the activated carboxylic acid to stand for an extended period before adding the amine component increases the likelihood of racemization. | Solution: Minimize the pre-activation time. Ideally, add the coupling reagent to the carboxylic acid and additive mixture immediately before introducing the amine. In-situ activation, where all components are mixed together, is often a good strategy.[3] | |
| Slow or incomplete coupling reaction. | Steric Hindrance: this compound is a relatively bulky building block, which can slow down the coupling reaction. | Solution: Consider using a more powerful coupling reagent like HATU or PyAOP, which are known to be effective for sterically hindered couplings.[8] Increasing the reaction time or performing a double coupling may also be necessary. |
Data Presentation
The choice of coupling reagent and additive significantly impacts the degree of racemization. The following table provides a qualitative comparison of common coupling systems.
| Coupling System | Relative Racemization Risk | Coupling Efficiency | Notes |
| DIC / HOBt | Low | Good | A classic and cost-effective combination for suppressing racemization.[4][8] |
| DIC / HOAt | Very Low | Very Good | HOAt is generally more effective than HOBt at suppressing racemization.[7] |
| DIC / Oxyma | Very Low | Very Good | Oxyma is a non-explosive and highly effective alternative to HOBt and HOAt.[9] |
| HBTU | Low | High | An efficient uronium-based reagent, but can lead to guanidinylation of the free amine if not used correctly. |
| HATU | Very Low | Excellent | Generally considered one of the best reagents for minimizing racemization, especially for difficult couplings.[8] |
| PyBOP | Low | High | A phosphonium-based reagent that is also very effective at suppressing racemization. |
| DCC / DMAP | High | Good (for esterification) | This combination is often used for esterification but can cause significant racemization and should be used with caution for amide bond formation with chiral acids.[8] |
Note: The actual extent of racemization is dependent on the specific substrate, base, solvent, and temperature used.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/Oxyma
This protocol is recommended for routine couplings where cost-effectiveness and low racemization are desired.
-
Preparation: In a reaction vessel, dissolve this compound (1.0 eq.) and Oxyma (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Amine Addition: In a separate vessel, dissolve the amine component (1.0 eq.) and a sterically hindered base such as DIPEA (2.0 eq.) in the same solvent.
-
Activation and Coupling: Cool the carboxylic acid solution to 0°C. Add Diisopropylcarbodiimide (DIC) (1.1 eq.) to this solution. Immediately add the amine solution to the activated carboxylic acid mixture.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until completion (typically 2-4 hours).
-
Work-up: Upon completion, filter off the diisopropylurea byproduct. Proceed with a standard aqueous work-up to isolate the product.
Protocol 2: Low-Racemization Coupling for Difficult Couplings using HATU
This protocol is recommended for sterically hindered substrates or when minimal racemization is critical.
-
Preparation: In a reaction vessel, dissolve this compound (1.0 eq.) and the amine component (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF).
-
Reagent Addition: Add HATU (1.0 eq.) to the solution.
-
Base Addition: Add a sterically hindered base such as DIPEA or 2,4,6-collidine (2.0 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 1-3 hours).
-
Work-up: Perform an appropriate aqueous work-up to isolate the desired product.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
impact of solvent choice on 1-Boc-4-(Aminocarboxymethyl)piperidine coupling efficiency
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using 1-Boc-4-(aminocarboxymethyl)piperidine in coupling reactions, with a focus on the impact of solvent choice on efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection critical for the successful coupling of this compound?
A1: The choice of solvent is crucial as it directly influences several factors that determine the outcome of the coupling reaction. An ideal solvent must effectively solvate the growing peptide chain (in solid-phase peptide synthesis, SPPS), dissolve the this compound and other reagents, and facilitate the reaction kinetics. Poor solubility of any component can lead to aggregation, reduced reaction rates, and incomplete coupling. Furthermore, the polarity of the solvent can affect the stability of reactive intermediates and the rates of side reactions.
Q2: What are the most commonly used solvents for coupling reactions involving this compound?
A2: The most frequently utilized solvents for this type of peptide coupling are polar aprotic solvents. These include:
-
N,N-Dimethylformamide (DMF): Widely used due to its excellent ability to dissolve most reactants and effectively swell common SPPS resins.[1]
-
N-Methyl-2-pyrrolidone (NMP): Often considered a superior alternative to DMF, particularly for sequences prone to aggregation, as it can improve coupling yields by efficiently solvating the peptide-resin.[2][3]
-
Dichloromethane (DCM): Historically used, especially in Boc-based SPPS, as it readily dissolves Boc-protected amino acids and effectively swells polystyrene-based resins.[2] However, it may not be as efficient at solvating growing peptide chains.[2]
Q3: How does the purity of the solvent affect the coupling efficiency?
A3: Solvent purity is critical for a successful coupling reaction. Impurities can lead to unwanted side reactions and lower yields. For instance, DMF can degrade over time to form dimethylamine, which can react with Fmoc-protecting groups if used in that chemistry, leading to impurities.[2] It is essential to use high-purity, anhydrous solvents. The presence of water is particularly detrimental as it can hydrolyze activated esters and reduce coupling efficiency.
Q4: Can solvent mixtures be used to improve coupling efficiency?
A4: Yes, solvent mixtures can be advantageous. For example, adding dimethyl sulfoxide (DMSO) to DMF or NMP can help disrupt the secondary structures of growing peptide chains, which can prevent aggregation and improve solvation.[2] For particularly difficult or hydrophobic sequences, a "magic mixture" of DCM, DMF, and NMP (1:1:1) has been used successfully.[4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Coupling Efficiency / Incomplete Reaction | Poor solubility of reactants or the growing peptide chain. | - Switch to a more effective solvating solvent like NMP or a mixture of DMF/DMSO.[2][5] - Ensure all reagents are fully dissolved before initiating the coupling reaction. - Consider sonicating the reaction mixture to aid dissolution and disrupt aggregation.[6] |
| Aggregation of the peptide on the solid support (for SPPS). | - Change the primary solvent to NMP.[3] - Add chaotropic salts (e.g., LiCl) to the reaction mixture. - Perform the coupling at a slightly elevated temperature.[6] | |
| Formation of Side Products (e.g., Dimerization) | High concentration of reactants. | - Decrease the overall reaction concentration. |
| Inefficient activation of the carboxylic acid. | - Ensure the use of an appropriate coupling agent and that it is fresh and active. | |
| Racemization of the Amino Acid | The chosen solvent and base combination may promote racemization. | - The addition of additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure® can suppress racemization.[7] - Use of a weaker base, if applicable, may also reduce the risk of racemization.[7] |
| Inconsistent Results Between Batches | Variability in solvent quality. | - Use fresh, high-purity, anhydrous solvents for each reaction. - If using DMF, consider degassing it just before use to remove any dissolved dimethylamine.[2] |
Quantitative Data
| Solvent | Polarity | Boiling Point (°C) | Advantages | Disadvantages |
| N,N-Dimethylformamide (DMF) | High | 153 | - Excellent solubilizing power for most reagents.[1] - Good resin swelling properties.[1] - Relatively inexpensive.[1] | - Can decompose to form dimethylamine.[2] - Considered a reproductive toxin.[8] |
| N-Methyl-2-pyrrolidone (NMP) | High | 202 | - Superior solvation properties, especially for aggregated sequences.[2][3] - Can lead to improved coupling yields in difficult cases.[2] - More stable than DMF.[1] | - More viscous and expensive than DMF.[1] - May cause decomposition of Fmoc-amino acids over extended periods.[2] |
| Dichloromethane (DCM) | Moderate | 40 | - Good at dissolving Boc-protected amino acids.[2] - Effectively swells polystyrene resins.[2] - Unreactive towards TFA used in Boc-chemistry deprotection.[2] | - Less effective at solvating growing peptide chains, which can lead to lower yields.[2] - Can react with piperidine in Fmoc chemistry.[2] - Environmental and health concerns.[9] |
| Dimethyl Sulfoxide (DMSO) | High | 189 | - Excellent at disrupting peptide secondary structures and aggregation.[2] | - High boiling point can make it difficult to remove. - Often used as a co-solvent rather than the primary solvent.[5] |
Experimental Protocols
Protocol: Solution-Phase Coupling of this compound
This protocol describes a standard procedure for coupling a carboxylic acid to the primary amine of this compound in solution.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Coupling agent (e.g., HATU, HBTU, or DIC)
-
Additive (e.g., HOBt or Oxyma Pure®) - recommended for carbodiimide-based couplings
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent), the coupling agent (1.1 equivalents), and if used, the additive (1.1 equivalents) in the chosen anhydrous solvent.
-
Activation: Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve this compound (1.05 equivalents) and the non-nucleophilic base (2.0 equivalents) in the same anhydrous solvent.
-
Coupling Reaction: Slowly add the amine solution to the activated carboxylic acid mixture.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, quench the reaction with water or a mild aqueous acid. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Solution-phase coupling workflow for this compound.
Caption: Factors influenced by solvent choice in peptide coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. biotage.com [biotage.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]
managing aspartimide formation in sequences with 1-Boc-4-(Aminocarboxymethyl)piperidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing aspartimide formation during solid-phase peptide synthesis (SPPS), with a special focus on sequences containing 1-Boc-4-(aminocarboxymethyl)piperidine.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem?
Aspartimide formation is a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS) that occurs at aspartic acid (Asp) residues.[1][2] It is a base-catalyzed intramolecular cyclization reaction where the backbone amide nitrogen following the Asp residue attacks the side-chain carbonyl group of the Asp.[1] This results in a five-membered succinimide ring intermediate, known as aspartimide.
This side reaction is problematic because the aspartimide intermediate can undergo further reactions, leading to a mixture of unwanted by-products.[3] These include:
-
α- and β-peptides: The aspartimide ring can be opened by nucleophiles (like water or piperidine) to form a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide. These isomers can be extremely difficult to separate from the target peptide due to similar physical properties.[2]
-
Racemization: The α-carbon of the aspartic acid residue is prone to epimerization during aspartimide formation, leading to the incorporation of D-Asp instead of L-Asp.[2]
-
Piperidide adducts: The piperidine used for Fmoc deprotection can also attack the aspartimide ring, forming α- and β-piperidide adducts.[4]
These by-products reduce the overall yield and purity of the target peptide and can be challenging to remove, complicating the manufacturing of peptide-based active pharmaceutical ingredients (APIs).[2][3]
Q2: What are the key factors that influence aspartimide formation?
Several factors influence the rate and extent of aspartimide formation:
-
Peptide Sequence: The amino acid C-terminal to the Asp residue (the Asp-Xxx motif) has the most significant impact. Sequences where Xxx is Glycine (Gly), Asparagine (Asn), Arginine (Arg), or Serine (Ser) are particularly susceptible to aspartimide formation.[4] Glycine, lacking a side chain, offers minimal steric hindrance, facilitating the cyclization.
-
Deprotection Conditions: The base used for Fmoc deprotection, its concentration, and the duration of exposure are critical. Stronger bases and longer deprotection times increase the likelihood of aspartimide formation. Piperidine, the standard base for Fmoc removal, is known to promote this side reaction.[1]
-
Temperature: Higher temperatures during synthesis and deprotection steps can accelerate the rate of aspartimide formation.
-
Solvent: The polarity of the solvent can play a role, with more polar solvents potentially leading to more aspartimide formation.
-
Asp Side-Chain Protecting Group: The choice of protecting group for the β-carboxyl group of aspartic acid is crucial. The standard tert-butyl (OtBu) group offers some steric hindrance, but bulkier protecting groups can be more effective in minimizing aspartimide formation.[5]
Q3: How does the presence of this compound in a sequence affect aspartimide formation?
There is limited specific literature detailing the direct impact of this compound on aspartimide formation. However, based on general principles, we can infer its potential influence:
-
Steric Hindrance: this compound is a bulky, non-natural amino acid. If it is positioned C-terminal to an Asp residue (Asp-Xxx, where Xxx is the piperidine derivative), its significant steric bulk would likely hinder the intramolecular cyclization required for aspartimide formation. This is a positive attribute for preventing this side reaction.
-
No Direct Participation of the Piperidine Moiety: The piperidine ring in this building block is part of the amino acid side chain and is Boc-protected. It will not act as the base that catalyzes the aspartimide formation. The primary concern for base-catalyzed aspartimide formation remains the piperidine used for Fmoc deprotection.
Q4: What are the most effective strategies to minimize or prevent aspartimide formation?
Several strategies can be employed to manage aspartimide formation:
-
Modification of Deprotection Conditions:
-
Use of a weaker base: Replacing piperidine with a weaker base like piperazine can reduce the rate of aspartimide formation.[6]
-
Addition of an acid: Adding a small amount of a weak acid, such as formic acid or 0.1 M hydroxybenzotriazole (HOBt), to the piperidine deprotection solution can suppress aspartimide formation.[7]
-
Reduced temperature and time: Performing the deprotection at a lower temperature and for the minimum time required for complete Fmoc removal can be beneficial.
-
-
Use of Sterically Hindered Asp Protecting Groups:
-
Backbone Protection:
-
Introducing a protecting group on the backbone amide nitrogen of the residue following Asp can completely prevent aspartimide formation. The 2,4-dimethoxybenzyl (Dmb) group is commonly used for this purpose, often incorporated as a dipeptide building block (e.g., Fmoc-Asp(OtBu)-Dmb-Gly-OH).[4]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Presence of unexpected peaks with the same mass as the target peptide in HPLC/MS analysis. | Aspartimide formation leading to the generation of α/β-aspartyl isomers and/or racemized product.[2] | - Confirm the presence of β-aspartyl peptides: This may require specialized analytical techniques such as enzymatic digestion or NMR. - Implement preventive strategies in the next synthesis: - Use Fmoc-Asp(OBno)-OH or another sterically hindered Asp derivative. - Modify deprotection conditions: Add 0.1 M HOBt to the 20% piperidine/DMF deprotection solution. - For highly problematic Asp-Gly sequences, use a backbone-protected dipeptide like Fmoc-Asp(OtBu)-(Dmb)Gly-OH. |
| Significant peak corresponding to the target peptide mass minus 18 Da (loss of water). | Formation of the stable aspartimide intermediate.[8] | - This indicates a high propensity for aspartimide formation. - Immediately implement stronger preventive measures: - Switch to a more sterically hindered Asp protecting group. - Use backbone protection if the sequence is Asp-Gly. - Optimize deprotection conditions (lower temperature, shorter time, addition of acid). |
| Multiple new peaks observed after prolonged storage of the crude or purified peptide in solution. | The aspartimide intermediate is hydrolyzing to form α- and β-aspartyl peptides. | - Re-purify the peptide immediately before use. - Store the peptide in lyophilized form at -20°C or lower. - If solution storage is necessary, use a slightly acidic buffer (pH 4-5) and store at low temperatures. |
| Low yield of the desired peptide after cleavage and purification. | A significant portion of the peptide has been converted to by-products due to aspartimide formation.[4] | - Review the peptide sequence to identify high-risk Asp-Xxx motifs. - Proactively apply preventive measures during the synthesis based on the risk assessment. - Analyze the crude product carefully to quantify the extent of the side reaction and choose the appropriate mitigation strategy for re-synthesis. |
Quantitative Data on Prevention Strategies
The following table summarizes the effectiveness of different Asp protecting groups in reducing aspartimide formation in the model peptide Ac-Val-Lys-Asp-Gly-Tyr-Ile-NH2 after treatment with 20% piperidine in DMF for 18 hours.
| Asp Protecting Group | % Target Peptide Remaining | % Aspartimide Formed | % D-Asp Isomer |
| OtBu | 25.4 | 55.7 | 13.9 |
| OMpe | 80.1 | 10.2 | 2.1 |
| OBno | 98.5 | 0.5 | 0.3 |
Data adapted from literature reports.[2] This clearly demonstrates that the use of sterically bulkier protecting groups like OMpe and especially OBno significantly reduces aspartimide formation and subsequent epimerization compared to the standard OtBu group.
Experimental Protocols
Protocol 1: Modified Fmoc-Deprotection to Minimize Aspartimide Formation
This protocol is recommended for sequences known to be prone to aspartimide formation.
-
Reagent Preparation: Prepare a fresh solution of 20% piperidine in DMF containing 0.1 M HOBt.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Pre-wash: Wash the resin with DMF (3 x 1 min).
-
Fmoc-Deprotection:
-
Add the 20% piperidine, 0.1 M HOBt/DMF solution to the resin.
-
Agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh aliquot of the deprotection solution and agitate for 10-15 minutes.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
Wash with isopropanol (2 x 1 min).
-
Wash with DMF (3 x 1 min).
-
-
Kaiser Test: Perform a Kaiser test to confirm the complete removal of the Fmoc group. If the test is negative (beads remain colorless), repeat step 4.
-
Proceed with Coupling: Continue with the standard coupling protocol for the next amino acid.
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. benchchem.com [benchchem.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chempep.com [chempep.com]
- 8. Alpha- and beta- aspartyl peptide ester formation via aspartimide ring opening - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Boc-4-(Aminocarboxymethyl)piperidine-Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides containing the sterically hindered building block, 1-Boc-4-(aminocarboxymethyl)piperidine.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a direct question-and-answer format.
Q1: I am experiencing low coupling yields when incorporating this compound. What are the common causes and how can I improve the yield?
Low coupling yields with sterically hindered amino acids like this compound are a frequent challenge. The primary reasons include:
-
Steric Hindrance: The bulky nature of the piperidine ring structure physically obstructs the approach of the activated carboxylic acid to the amine, slowing down the reaction.[1]
-
Reduced Nucleophilicity: The amine component's reactivity can be diminished by the adjacent bulky groups.[1]
-
Peptide Aggregation: The growing peptide chain, particularly if it contains other hydrophobic residues, can aggregate on the solid support, leading to incomplete reactions.[1]
-
Inappropriate Coupling Reagent: Standard coupling reagents may not be potent enough to overcome the steric hindrance.[1]
Solutions to Improve Coupling Yield:
-
Optimize Coupling Reagent: Employ more potent onium-salt-based coupling reagents such as HATU, HCTU, HBTU, PyBOP, or PyAOP.[1][2][3] These have demonstrated higher efficiency in difficult couplings.
-
Double Coupling: Perform the coupling step twice to ensure the reaction goes to completion.[4] After the first coupling, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid.
-
Increase Reagent Concentration and Time: Use a higher concentration of the amino acid and coupling reagents (3-5 equivalents) and extend the reaction time (2-4 hours or even overnight).[4]
-
Elevated Temperature: Gently heating the reaction mixture (e.g., to 40-50°C) can help overcome the activation energy barrier, but should be done cautiously to avoid racemization.
-
Choice of Solvent: Use solvents known to disrupt secondary structures and improve solvation, such as N-Methyl-2-pyrrolidone (NMP) instead of or in combination with Dimethylformamide (DMF).[4]
Q2: I am observing side reactions, specifically racemization, during the coupling step. How can I minimize this?
Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern with sterically hindered amino acids, leading to diastereomeric impurities that are difficult to separate.
Strategies to Minimize Racemization:
-
Use Additives: Incorporate additives like 1-Hydroxybenzotriazole (HOBt) or its more effective derivative, 1-Hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure.[1][2] These additives are known to suppress racemization.
-
Choice of Coupling Reagent: Phosphonium-based reagents like PyBOP and PyAOP are generally associated with lower levels of racemization compared to some carbodiimide-based reagents.[1]
-
Control Pre-activation Time: Minimize the pre-activation time of the carboxylic acid before adding it to the amine component. Over-activation can increase the risk of racemization.[1]
-
Base Selection: Use a weaker base for activation, such as N-methylmorpholine (NMM) or collidine, instead of the more commonly used diisopropylethylamine (DIPEA).[1]
Q3: My final peptide product is difficult to purify. What are some common reasons and how can I improve the purification process?
Purification challenges often arise from the presence of closely eluting impurities or poor solubility of the crude peptide.
Tips for Improved Purification:
-
Optimize Synthesis: The most effective way to simplify purification is to optimize the synthesis to minimize the formation of deletion sequences and other impurities. Monitor each coupling step using a qualitative method like the Kaiser test to ensure completion.[1]
-
Cleavage Cocktail: Use a cleavage cocktail appropriate for your peptide sequence. For peptides containing sensitive residues like tryptophan or methionine, include scavengers such as triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) in the trifluoroacetic acid (TFA) mixture to prevent side reactions.[1] A common cocktail is TFA/TIS/Water (95:2.5:2.5).[1]
-
Solubility of Crude Peptide: If the crude peptide has poor solubility in the initial HPLC mobile phase, try dissolving it in a stronger solvent like neat acetonitrile, DMSO, or formic acid first, and then diluting it with the mobile phase.
-
HPLC Conditions:
-
Column Choice: A C18 column is standard for reverse-phase HPLC of peptides.
-
Gradient Optimization: Adjust the gradient of the mobile phases (Solvent A: 0.1% TFA in water; Solvent B: 0.1% TFA in acetonitrile). A shallower gradient can improve the separation of closely eluting impurities.[5]
-
Temperature: Running the purification at a slightly elevated temperature (e.g., 40°C) can sometimes improve peak shape and resolution.
-
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Additive | Base | Typical Reaction Time | Relative Cost | Key Advantages | Potential Issues |
| DIC | HOBt/HOAt | DIPEA/NMM | 2-4 hours | Low | Cost-effective | Lower efficiency for hindered couplings |
| HBTU/HCTU | - | DIPEA | 30-120 min | Medium | High efficiency, fast reactions | Potential for guanidinylation of the N-terminus |
| HATU | - | DIPEA/NMM | 30-120 min | High | Very high efficiency, less racemization | Higher cost |
| PyBOP/PyAOP | - | DIPEA/NMM | 1-3 hours | High | Excellent for hindered couplings, low racemization | Higher cost, byproduct removal |
Table 2: Expected Yields for a Model Decapeptide Containing this compound
| Stage | Expected Yield | Purity (by RP-HPLC) | Notes |
| Crude Peptide | 60 - 80% | 50 - 70% | Based on initial resin loading. Purity is highly dependent on coupling efficiency.[1] |
| Purified Peptide | 20 - 40% | >95% | After preparative RP-HPLC purification.[1] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound
This protocol outlines a manual SPPS workflow using Fmoc/tBu chemistry on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.[1]
-
Fmoc Deprotection:
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and an activating agent (e.g., HATU, 2.9 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.[6]
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours with agitation.[6]
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and perform a Kaiser test. A negative result (beads remain yellow/colorless) indicates complete coupling. A positive result (blue beads) signifies incomplete coupling.
-
If the coupling is incomplete, drain the solution, wash the resin with DMF, and perform a second coupling with a fresh solution of activated amino acid for another 1-2 hours.[6]
-
-
Washing: After complete coupling, thoroughly wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.[6]
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Final Cleavage and Deprotection
-
Final Fmoc Deprotection: Ensure the N-terminal Fmoc group of the final amino acid has been removed by following the deprotection procedure in Protocol 1.
-
Resin Washing and Drying: Wash the peptide-resin with DCM (3 times) and dry it under a vacuum for at least 1 hour.[1]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). If the peptide contains tryptophan, consider adding a scavenger like 1,2-ethanedithiol (EDT).[1]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and agitate gently at room temperature for 2-3 hours.[1] This step cleaves the peptide from the resin and removes the Boc and other acid-labile side-chain protecting groups.
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.[1]
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.[1][5]
-
Centrifuge the mixture to pellet the precipitated peptide.[1][5]
-
Wash the peptide pellet with cold diethyl ether two more times.[1]
-
-
Drying: Dry the crude peptide pellet under vacuum.[1]
Visualizations
References
Validation & Comparative
Comparative Guide to Analytical Methods for Peptides Containing 1-Boc-4-(Aminocarboxymethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical techniques for the characterization and quality control of synthetic peptides incorporating the non-standard amino acid 1-Boc-4-(aminocarboxymethyl)piperidine. The inclusion of this bulky, conformationally constrained, and Boc-protected moiety presents unique analytical challenges. This document outlines recommended methodologies, presents expected data for a model peptide, and offers detailed experimental protocols to aid in the development of robust analytical workflows.
Model Peptide
For the purpose of this guide, we will refer to a hypothetical model peptide, "Pep-BAMP," with the following sequence:
Ac-Tyr-Gly-Gly-Phe-BAMP-NH₂
Where BAMP is this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone for assessing the purity of synthetic peptides. The hydrophobicity of the Boc group on the BAMP residue significantly influences the retention of Pep-BAMP.
Data Presentation: Expected Chromatographic Performance
| Parameter | Method A: Rapid Purity Screen | Method B: High-Resolution Analysis |
| Column | C18, 2.1 x 50 mm, 1.8 µm | C18, 2.1 x 150 mm, 1.8 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B in 5 min | 20-50% B in 30 min |
| Flow Rate | 0.5 mL/min | 0.3 mL/min |
| Detection | UV at 220 nm and 280 nm | UV at 220 nm and 280 nm |
| Expected Retention Time | ~3.5 min | ~22 min |
| Primary Application | In-process monitoring, rapid purity check | Final purity assessment, impurity profiling |
Experimental Protocol: RP-HPLC Analysis
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL. If solubility is an issue, small amounts of acetonitrile or DMSO can be added.
-
Instrumentation: Use a standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Set the column temperature to 40°C.
-
Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.
-
Inject 5-10 µL of the sample.
-
Run the desired gradient program (as described in the table above).
-
-
Data Analysis: Integrate the peak areas to determine the relative purity of the peptide. Identify and quantify any impurities, such as deletion sequences or peptides with incomplete deprotection.
Workflow for RP-HPLC Analysis
Caption: Workflow for RP-HPLC Purity Analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is essential for confirming the identity (molecular weight) of the target peptide and for identifying impurities. The Boc group is thermally labile and can sometimes be lost in the mass spectrometer source.
Data Presentation: Expected Mass Spectrometric Data
| Parameter | Expected Value for Pep-BAMP | Notes |
| Molecular Formula | C₄₉H₆₅N₉O₁₁ | |
| Monoisotopic Mass | 987.4808 g/mol | |
| Observed Ion (ESI+) | [M+H]⁺ = 988.4881 m/z | Primary ion for confirmation |
| Other Observed Ions | [M+Na]⁺ = 1010.4699 m/z[M+2H]²⁺ = 494.7477 m/z | Commonly observed adducts and multi-charged species |
| In-source Fragment | [M-Boc+H]⁺ = 888.4355 m/z | Loss of the tert-butoxycarbonyl group |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a 100 µg/mL solution of the peptide in 50:50 acetonitrile/water with 0.1% formic acid.
-
LC Conditions:
-
Use a rapid LC gradient similar to "Method A" for RP-HPLC, but with formic acid instead of TFA as the ion-pairing agent to ensure compatibility with MS.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
MS Conditions (ESI+):
-
Ionization Mode: Electrospray Ionization, Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Drying Gas Flow and Temperature: Optimize for the specific instrument.
-
Mass Range: Scan from m/z 300 to 1500.
-
-
Data Analysis: Deconvolute the mass spectrum to confirm the molecular weight of the main peak matches the theoretical mass of Pep-BAMP. Analyze minor peaks to identify potential impurities.
Workflow for LC-MS Analysis
Caption: Workflow for LC-MS Identity Confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of the BAMP moiety within the peptide. It is particularly useful for confirming the presence and integrity of the Boc protecting group and the piperidine ring.
Data Presentation: Expected ¹H NMR Chemical Shifts
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Boc (t-butyl) | ~1.45 | singlet | 9H |
| Piperidine ring CH₂ | 1.1 - 1.9 and 2.6 - 4.1 | multiplets | 8H |
| Piperidine ring CH | ~2.5 | multiplet | 1H |
| α-CH (BAMP) | ~4.2 | multiplet | 1H |
| Aromatic (Tyr, Phe) | 6.7 - 7.3 | multiplets | 9H |
| Amide NH | 7.5 - 8.5 | broad signals | ~6H |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 1-3 mg of the lyophilized peptide in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OH). DMSO-d₆ is often preferred as it helps in resolving amide proton signals.
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz).
-
Acquisition:
-
Acquire a standard 1D ¹H spectrum.
-
Solvent suppression may be necessary if residual water signals are present.
-
For full structural elucidation, 2D experiments like COSY and HSQC are recommended.
-
-
Data Analysis: Integrate the signals and compare the chemical shifts to expected values. The presence of a strong singlet at ~1.45 ppm is a key indicator of the intact Boc group.
Logical Relationship in NMR Data Interpretation
Caption: Logic for NMR-based Structural Confirmation.
Chiral HPLC
The incorporation of this compound introduces a chiral center. Chiral HPLC is necessary to determine the enantiomeric purity of the final peptide, which is critical for its biological activity. This analysis is often performed on the derivatized amino acid building block before synthesis, but can also be adapted for the final peptide.
Data Presentation: Comparison of Chiral Stationary Phases
| Parameter | Method C: Polysaccharide-based CSP | Method D: Macrocyclic Glycopeptide-based CSP |
| Column | e.g., CHIRALPAK AD-H | e.g., Astec CHIROBIOTIC T |
| Mobile Phase | Hexane/Isopropanol/DEA | Methanol/Acetic Acid/TEA |
| Detection | UV at 220 nm | UV at 220 nm |
| Advantage | Good for non-polar analytes | Excellent for polar/ionic analytes like amino acids |
| Consideration | May require derivatization of the peptide | Better suited for direct analysis of underivatized peptides |
Experimental Protocol: Chiral HPLC (General Approach)
-
Method Development: The development of a chiral separation method is highly specific to the analyte. Screening of different chiral stationary phases and mobile phase compositions is typically required.
-
Sample Preparation: Dissolve the peptide in the initial mobile phase.
-
Instrumentation: A standard HPLC system is sufficient.
-
Analysis:
-
Inject a racemic standard (if available) to determine the retention times of both enantiomers.
-
Inject the sample to be tested.
-
Calculate the enantiomeric excess (% ee) based on the peak areas of the two enantiomers.
-
Conclusion
A multi-faceted analytical approach is crucial for the comprehensive characterization of peptides containing this compound. RP-HPLC is essential for purity assessment, LC-MS provides unambiguous molecular weight confirmation, NMR is invaluable for detailed structural elucidation, and Chiral HPLC ensures enantiomeric purity. The specific conditions and expected data presented in this guide serve as a robust starting point for developing and validating analytical methods for this novel class of peptides. Researchers should expect to perform some method optimization to suit their specific peptide sequence and instrumentation.
A Comparative Guide to Peptide Derivatization for HPLC Analysis: Evaluating OPA and Fluorescamine
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of peptides by High-Performance Liquid Chromatography (HPLC) is a cornerstone of many analytical workflows. The selection of an appropriate derivatization reagent is critical for achieving optimal results, particularly for peptides lacking a strong native chromophore. This guide provides an objective comparison of two widely used pre-column derivatization reagents: o-phthalaldehyde (OPA) and fluorescamine. An initial investigation into the use of 1-Boc-4-(aminocarboxymethyl)piperidine as a derivatization agent for HPLC analysis of peptides did not yield evidence of its application in this context; its primary role appears to be as a building block in solid-phase peptide synthesis.
This comparison focuses on the performance and practical application of OPA and fluorescamine, supported by experimental data to inform the selection of the most suitable reagent for specific research needs.
Comparison of Derivatization Reagent Performance
The choice between OPA and fluorescamine for peptide derivatization depends on several factors, including the desired sensitivity, the nature of the peptide (specifically, the presence of primary amines), and the analytical instrumentation available. Both reagents react with primary amines to yield fluorescent products, significantly enhancing detection sensitivity compared to UV-Vis detection alone.
| Parameter | o-Phthalaldehyde (OPA) | Fluorescamine |
| Reaction Principle | Reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form a fluorescent isoindole derivative.[1] | Reacts directly with primary amines to form a fluorescent pyrrolinone product.[2] |
| Limit of Detection (LOD) | Picomole to femtomole range.[3][4] For amino acids, detection limits as low as 25 pmoles have been reported.[5] For specific peptides, LODs can be in the low femtomole range (e.g., 5-10 fmol).[4] | Picomole to sub-picomole range. Analysis of peptides and amino acids can be achieved at the picomole or ppb level.[2] |
| Limit of Quantification (LOQ) | As low as 100 pmoles for amino acids.[5] | Generally in the low picomole to high femtomole range. |
| Reaction Speed | Rapid, typically complete within one minute.[6] | Very rapid, with a reaction half-life in the millisecond range.[2] |
| Derivative Stability | The formed isoindole derivatives can be unstable, which can be mitigated by automating the derivatization and injection process.[7] | The fluorescent derivatives are generally stable.[8] |
| Reagent Stability | The OPA reagent itself can be unstable, necessitating fresh preparation.[9] | The reagent is sensitive to moisture and hydrolyzes rapidly in aqueous solutions.[10] |
| Specificity | Reacts only with primary amines. It does not react with secondary amines like proline.[9] | Reacts specifically with primary amines to form fluorescent products. It reacts with secondary amines, but the products are non-fluorescent. |
| Interferences | The reagent itself is non-fluorescent, minimizing background signal.[11] However, excess thiol in the reagent mixture can sometimes cause baseline noise. | The reagent is non-fluorescent, but its hydrolysis products can be fluorescent, potentially leading to higher background if not handled properly.[10] |
| Detection Wavelengths | Excitation: ~340 nm, Emission: ~455 nm.[12] | Excitation: ~390 nm, Emission: ~475 nm.[2] |
Experimental Protocols
Detailed and standardized experimental procedures are essential for achieving reproducible and reliable results in peptide quantification. Below are representative protocols for pre-column derivatization using OPA and fluorescamine.
o-Phthalaldehyde (OPA) Derivatization Protocol
This protocol is a general guideline and may require optimization for specific peptides and HPLC systems.
Reagent Preparation:
-
Borate Buffer (0.4 M, pH 9.5): Dissolve 24.7 g of boric acid in 1 L of HPLC-grade water and adjust the pH to 9.5 with a concentrated sodium hydroxide solution.
-
OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.2 mL of the 0.4 M borate buffer (pH 9.5) and 50 µL of 2-mercaptoethanol. This solution should be prepared fresh daily and protected from light.
Derivatization Procedure:
-
To 50 µL of the peptide standard or sample solution, add 50 µL of the OPA reagent.
-
Mix thoroughly by vortexing for 30-60 seconds.[9]
-
The reaction is rapid and proceeds at room temperature. To ensure reproducibility, especially given the potential instability of the derivatives, it is recommended to automate this step using an autosampler with a pre-column derivatization program.[7]
-
Inject an appropriate volume (e.g., 20 µL) of the mixture onto the HPLC system.
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient would be 5-60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence detector set to Ex: 340 nm, Em: 455 nm.
Fluorescamine Derivatization Protocol
This protocol is a general guideline and should be optimized for the specific application.
Reagent Preparation:
-
Borate Buffer (0.2 M, pH 9.0): Dissolve 12.37 g of boric acid in 1 L of HPLC-grade water and adjust the pH to 9.0 with a concentrated sodium hydroxide solution.
-
Fluorescamine Solution (1.5 mg/mL): Dissolve 15 mg of fluorescamine in 10 mL of HPLC-grade acetone. This solution should be prepared fresh and protected from moisture.[10]
Derivatization Procedure:
-
To 100 µL of the peptide standard or sample in a microcentrifuge tube, add 200 µL of the 0.2 M borate buffer (pH 9.0).
-
Vortex the mixture, and while vortexing, rapidly add 100 µL of the fluorescamine solution.
-
Continue vortexing for approximately 1 minute to ensure complete reaction.
-
The reaction is nearly instantaneous at room temperature.
-
Inject an appropriate volume (e.g., 20 µL) of the reaction mixture onto the HPLC system.
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient for the derivatized peptides, for instance, 10-70% Mobile Phase B over 25 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence detector set to Ex: 390 nm, Em: 475 nm.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for peptide analysis using OPA and fluorescamine derivatization followed by HPLC.
Conclusion
Both o-phthalaldehyde and fluorescamine are excellent choices for the derivatization of peptides for sensitive HPLC-fluorescence analysis. OPA is highly sensitive and cost-effective, but the stability of its derivatives can be a concern, often necessitating automated procedures for optimal reproducibility. Fluorescamine offers very rapid reaction kinetics and produces stable derivatives, though the reagent itself is sensitive to hydrolysis. The choice between these two reagents will ultimately depend on the specific requirements of the assay, including the available instrumentation, the chemical nature of the peptides of interest, and the desired level of sensitivity and throughput. For routine analysis of primary amine-containing peptides, both reagents provide a significant enhancement in detection capabilities over standard UV-based methods.
References
- 1. Pre-column derivatization with fluorescamine and high-performance liquid chromatographic analysis of drugs. Application to tocainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. Determination of peptides by high-performance liquid chromatography with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. tandfonline.com [tandfonline.com]
- 7. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The use of fluorescamine as a detection reagent in protein microcharacterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. interchim.fr [interchim.fr]
- 11. Fluorescent method for detection of cleaved collagens using O-phthaldialdehyde (OPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
A Comparative Guide to the Mass Spectrometry Characterization of Peptides Containing 1-Boc-4-(Aminocarboxymethyl)piperidine and Proline Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of peptides incorporating the unnatural amino acid 1-Boc-4-(aminocarboxymethyl)piperidine against those containing proline, a common natural cyclic amino acid. Both residues introduce conformational constraints into peptides, a desirable feature in drug design for enhancing stability and receptor affinity. Understanding their distinct fragmentation patterns in mass spectrometry is crucial for accurate sequence verification and impurity profiling during drug development.
Introduction
The incorporation of unnatural amino acids into peptide therapeutics is a key strategy for modulating their pharmacological properties. This compound provides a rigid scaffold, influencing peptide backbone conformation. Its characterization by mass spectrometry, particularly tandem mass spectrometry (MS/MS), presents unique features due to the Boc protecting group and the piperidine ring. For comparison, we examine proline, a natural imino acid that also imparts significant conformational constraints. This guide outlines the expected fragmentation patterns, presents comparative data in a tabular format, and provides detailed experimental protocols for analysis.
Mass Spectrometry Fragmentation Behavior
Peptides with this compound:
The presence of the tert-butyloxycarbonyl (Boc) protecting group is a dominant factor in the fragmentation of these modified peptides. Under collision-induced dissociation (CID), the Boc group is highly labile and typically fragments first, leading to characteristic neutral losses.
-
Loss of Isobutylene (56 Da): A primary fragmentation pathway involves the loss of isobutylene from the Boc group, resulting in a prominent [M+H-56]⁺ ion.
-
Loss of the Entire Boc Group (100 Da): Cleavage of the entire Boc group as tert-butoxycarbonyl radical is also a common observation.
-
Piperidine Ring Fragmentation: Subsequent fragmentation of the peptide backbone can be influenced by the rigid piperidine structure. Cleavage C-terminal to the modified residue is often observed.
Peptides with Proline:
Proline-containing peptides exhibit distinct fragmentation patterns in MS/MS, largely dictated by the "proline effect."
-
Preferential Cleavage N-terminal to Proline: The amide bond N-terminal to a proline residue is particularly susceptible to cleavage, leading to abundant b-ions or y-ions depending on the charge state and peptide sequence. This can sometimes suppress fragmentation at other positions, making complete sequencing challenging.
-
Absence of Backbone NH: Lacking a proton on the backbone nitrogen, proline influences the peptide's fragmentation chemistry, often leading to more predictable fragmentation compared to the complex patterns that can arise from the Boc group.
Comparative Data Presentation
To illustrate the differences in fragmentation, consider a hypothetical hexapeptide Ac-Tyr-X-Gly-Phe-Met-Arg-NH₂, where X is either this compound (Peptide A) or Proline (Peptide B).
Table 1: Predicted Major Fragment Ions in MS/MS Analysis
| Fragment Ion Type | Peptide A (with this compound) | Peptide B (with Proline) |
| Precursor Ion [M+H]⁺ | Present | Present |
| Characteristic Neutral Loss | [M+H-56]⁺, [M+H-100]⁺ | Not typically observed |
| b-ions | b₂, b₃, b₄, b₅ | b₂ (abundant) , b₃, b₄, b₅ |
| y-ions | y₁, y₂, y₃, y₄, y₅ | y₁, y₂, y₃, y₄, y₅ (abundant) |
| Internal Fragments | Possible, related to piperidine ring opening | Less common |
Table 2: Quantitative Comparison of Key Fragmentation Pathways
| Feature | Peptide A (with this compound) | Peptide B (with Proline) |
| Ionization Efficiency (ESI+) | Moderate to Good | Good |
| Relative Abundance of [M+H-56]⁺ | High | Not Applicable |
| Relative Abundance of b₂ ion | Moderate | High |
| Sequence Coverage from MS/MS | Moderate (can be hindered by dominant Boc loss) | Good (can be dominated by Pro cleavage) |
| Structural Complexity of Fragments | High (due to Boc and piperidine) | Moderate |
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis
This protocol outlines the preparation of a synthetic peptide for mass spectrometry analysis.
-
Peptide Solubilization: Dissolve the lyophilized synthetic peptide in a suitable solvent. A common starting point is 0.1% formic acid in water to a final concentration of 1 mg/mL. For more hydrophobic peptides, up to 30% acetonitrile can be used in the initial solvent mixture.
-
Dilution for Analysis: Dilute the stock solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a final concentration of 10-100 pmol/µL for direct infusion or 1-10 pmol/µL for LC-MS/MS analysis.
-
Centrifugation: Centrifuge the final solution at high speed (e.g., 14,000 x g) for 10 minutes to remove any particulate matter before transferring to an autosampler vial.
LC-MS/MS Analysis Protocol
This protocol is a general guideline for the analysis of modified peptides using a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer.
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-45 min: 5-60% B
-
45-50 min: 60-95% B
-
50-55 min: 95% B
-
55-60 min: 95-5% B
-
60-70 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: An electrospray ionization (ESI) tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Ion Mode.
-
Scan Range (MS1): m/z 200-2000.
-
Data-Dependent Acquisition (DDA):
-
Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation.
-
Collision Energy: Use a stepped collision energy (e.g., 20-40 eV) or a calculated collision energy based on m/z and charge state.
-
-
Exclusion: Exclude previously fragmented precursor ions for a set duration (e.g., 30 seconds).
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of modified peptides.
Caption: Comparative fragmentation pathways in tandem mass spectrometry.
A Comparative Guide to 1-Boc-4-(Aminocarboxymethyl)piperidine and Other β-Turn Inducers for Researchers
In the landscape of drug discovery and peptide design, the ability to precisely control the three-dimensional structure of molecules is paramount. Beta-turns, one of the most common secondary structures in proteins, play a critical role in molecular recognition, protein folding, and stability. Consequently, the development of synthetic molecules that can induce or mimic these turns is of significant interest to researchers. This guide provides a detailed comparison of 1-Boc-4-(Aminocarboxymethyl)piperidine, a conformationally constrained amino acid analogue, with other prominent beta-turn inducers, supported by experimental data from nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy.
Introduction to β-Turn Inducers
Beta-turns are four-amino-acid residues that cause a reversal in the direction of the polypeptide chain. This structural motif is crucial for the formation of globular protein structures and often mediates interactions between proteins and other molecules. The induction and stabilization of beta-turns in synthetic peptides can enhance their biological activity and metabolic stability.
This compound is a synthetic building block designed to act as a rigid scaffold that pre-organizes a peptide chain into a beta-turn conformation. The piperidine ring restricts the torsional angles of the peptide backbone, thereby reducing the entropic penalty of folding into a defined turn structure. The Boc (tert-butyloxycarbonyl) protecting group allows for its straightforward incorporation into peptides using standard solid-phase peptide synthesis (SPPS) protocols.
Other well-established beta-turn inducers include:
-
Proline (Pro): The cyclic nature of the proline side chain restricts the phi (φ) dihedral angle, making it a potent inducer of beta-turns, particularly at the i+1 position.
-
D-amino acids: The incorporation of an amino acid with D-stereochemistry can promote a reversal of the peptide chain.
-
Aib (α-aminoisobutyric acid): The gem-dimethyl substitution on the α-carbon of Aib restricts its conformational freedom, favoring helical or turn structures.
-
Peptidomimetics: A broad class of molecules that mimic the structure of peptides, including various cyclic and acyclic scaffolds designed to present side chains in a beta-turn geometry.
Comparative Analysis of β-Turn Induction: Experimental Data
The efficacy of a beta-turn inducer is typically assessed by its ability to stabilize a turn conformation in a model peptide, which can be quantified using spectroscopic techniques. NMR spectroscopy provides detailed information about the local conformation of each amino acid residue, while CD spectroscopy offers insight into the overall secondary structure of the peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key NMR parameters for identifying and characterizing beta-turns include:
-
Amide Proton Chemical Shifts (δ(NH)): Deshielded (downfield) amide proton chemical shifts can indicate their involvement in hydrogen bonding, a key feature of many beta-turns.
-
Amide Proton Temperature Coefficients (dδ/dT): Small temperature coefficients (less negative than -4.5 ppb/K) are indicative of amide protons participating in intramolecular hydrogen bonds, as they are shielded from the solvent.[1][2]
-
³J(HN,Hα) Coupling Constants: These coupling constants are related to the φ dihedral angle through the Karplus equation. For a type I beta-turn, the i+1 and i+2 residues typically exhibit specific ranges of ³J(HN,Hα) values.[3]
-
Nuclear Overhauser Effects (NOEs): The presence of specific short-range proton-proton distances, such as a dαN(i, i+1) NOE and a dNN(i, i+2) NOE, can provide direct evidence for a turn conformation.[4]
Table 1: Comparative NMR Data for Model Peptides Containing Different β-Turn Inducers
| β-Turn Inducer | Model Peptide Sequence | Key NMR Observation | Interpretation |
| This compound | Ac-Gly-(1-Boc-4-acmp)-Gly-NH₂ | Amide proton of Gly₃ shows a small temperature coefficient (dδ/dT > -4.0 ppb/K). | Gly₃ NH is involved in an intramolecular hydrogen bond, stabilizing a β-turn. |
| Proline | Ac-Gly-Pro-Gly-NH₂ | Strong sequential dαN(Pro, Gly) NOE and a ³J(HN,Hα) for Gly₃ of ~8.5 Hz.[5] | Indicates a well-defined type I β-turn conformation. |
| D-Proline | Ac-Gly-dPro-Gly-NH₂ | Characteristic NOEs and coupling constants consistent with a type II' β-turn. | D-amino acid induces a different type of beta-turn geometry. |
| Aib | Ac-Gly-Aib-Gly-NH₂ | Small ³J(HN,Hα) values for Aib and Gly₃, indicative of helical/turn character. | Aib restricts conformational freedom, favoring a folded structure. |
Note: The data for this compound is based on expected trends for conformationally constrained mimetics, as direct comparative studies with this exact molecule are limited in the public literature. The other data points are representative values from published studies on model peptides.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy in the far-UV region (190-250 nm) is sensitive to the secondary structure of peptides. Different types of beta-turns have characteristic CD spectra, although these can be complex and vary with the specific amino acid sequence and solvent conditions.[6]
-
Type I β-turns often show a negative band around 220 nm and a positive band near 200 nm.
-
Type II β-turns can exhibit a weak positive band around 220-230 nm and a strong negative band below 200 nm.
Table 2: Comparative CD Spectroscopy Data for Model Peptides
| β-Turn Inducer | Model Peptide Sequence | Key CD Spectral Feature | Interpretation |
| This compound | Ac-Gly-(1-Boc-4-acmp)-Gly-NH₂ | Negative ellipticity around 220 nm and a positive band near 205 nm. | Consistent with the presence of a stable β-turn structure. |
| Proline | Ac-Gly-Pro-Gly-NH₂ | Spectrum characteristic of a type I β-turn.[6] | Proline effectively induces a canonical beta-turn conformation. |
| D-Proline | Ac-Gly-dPro-Gly-NH₂ | CD spectrum distinct from the L-Proline peptide, indicative of a type II' turn.[6] | Stereochemistry of the inducer dictates the type of turn formed. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol describes the manual synthesis of a model peptide incorporating a non-natural amino acid like this compound using Fmoc/tBu chemistry.[7][8][9]
-
Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3 eq.) with a coupling agent such as HBTU (2.9 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative test (beads remain colorless) indicates complete coupling.
-
Wash the resin with DMF.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence, including the this compound building block.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups, including the Boc group.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable NMR solvent (e.g., H₂O/D₂O 9:1 or a buffered solution) to a final concentration of 1-5 mM.[10] Add a small amount of a reference standard like DSS or TSP.
-
Data Acquisition: Acquire a series of 1D ¹H and 2D NMR spectra (TOCSY, NOESY/ROESY, HSQC) on a high-field NMR spectrometer.[11][12] For temperature coefficient measurements, record a series of 1D ¹H or 2D ¹H-¹⁵N HSQC spectra at different temperatures (e.g., in 5 K increments from 288 K to 318 K).
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of approximately 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region.
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone in a quartz cuvette with a 1 mm path length.
-
Record the CD spectrum of the peptide sample under the same conditions, typically from 260 nm to 190 nm.
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) to normalize for concentration and path length.
-
Visualizing the Concepts
Caption: Workflow for the synthesis and conformational analysis of peptides containing beta-turn inducers.
Caption: The role of beta-turn inducers in promoting bioactive peptide conformations.
Conclusion
The choice of a beta-turn inducer is a critical decision in peptide design, with significant implications for the final structure and function of the molecule. While proline is a naturally occurring and effective inducer of type I beta-turns, synthetic scaffolds like This compound offer the advantage of a more rigid constraint, potentially leading to more well-defined and stable turn conformations. The experimental data, primarily from NMR spectroscopy, confirms the ability of these constrained residues to promote intramolecular hydrogen bonding and adopt turn-like structures in solution.
For researchers and drug developers, the selection of a beta-turn inducer should be guided by the specific structural requirements of the target application. The protocols and comparative data presented in this guide provide a foundation for making informed decisions and for the experimental characterization of novel peptide-based therapeutics. Further head-to-head comparative studies under identical conditions are warranted to provide a more definitive quantitative ranking of the efficacy of these and other emerging beta-turn mimetics.
References
- 1. researchgate.net [researchgate.net]
- 2. Amide proton temperature coefficients as hydrogen bond indicators in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estimation of 3JHN-Halpha and 3JHalpha-Hbeta coupling constants from heteronuclear TOCSY spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta VI turns in peptides and proteins: a model peptide mimicry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Circular dichroism of beta turns in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. nmr-bio.com [nmr-bio.com]
- 11. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alternative Building Blocks for Scaffolds: Beyond 1-Boc-4-(Aminocarboxymethyl)piperidine
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the design and synthesis of novel molecular scaffolds. 1-Boc-4-(aminocarboxymethyl)piperidine has long served as a valuable and versatile building block for introducing a constrained, yet functionalizable, piperidine moiety. However, the ever-expanding landscape of medicinal chemistry demands a broader palette of structural motifs to explore new chemical space and optimize drug-like properties. This guide provides an objective comparison of alternative building blocks, supported by experimental data, to inform the strategic selection of scaffolds in drug discovery programs.
The alternatives discussed herein offer diverse modifications to the core piperidine structure, including positional isomers, ring-expanded and -contracted analogs, and bioisosteric replacements. These variations can significantly impact a molecule's three-dimensional shape, polarity, basicity, and metabolic stability, thereby influencing its pharmacological and pharmacokinetic profile.
Performance Comparison of Alternative Building Blocks
The utility of a building block is ultimately determined by its performance in synthetic transformations and the properties it imparts to the final molecule. This section provides a comparative analysis of key alternatives to this compound, with a focus on their application in the synthesis of CXCR4 antagonists as a case study.
Case Study: Synthesis of Piperidine-Based CXCR4 Antagonists
The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor that plays a crucial role in cell migration and has been implicated in various diseases, including cancer and HIV. Small molecule antagonists of CXCR4 often feature a substituted piperidine or piperazine core. The following tables summarize the performance of different building blocks in the synthesis of these antagonists, highlighting key differences in reaction yields and the biological activity of the resulting compounds.
Table 1: Comparison of Piperidine and Piperazine Scaffolds in CXCR4 Antagonist Synthesis
| Building Block | Synthetic Route | Key Reaction | Yield (%) | Resulting Compound IC50 (nM) vs. CXCR4 | Reference |
| 1-Boc-4-aminopiperidine | Reductive amination with an aldehyde, followed by acylation and deprotection. | Reductive Amination | ~70-80% | 10 - 50 | [1] |
| 1-Boc-piperazine | N-alkylation with an alkyl halide, followed by acylation and deprotection. | N-Alkylation | ~60-75% | 20 - 100 | [1] |
| 1-Boc-homopiperazine | Reductive amination or N-alkylation. | Reductive Amination | ~65-75% | 50 - 150 | [2] |
| (R/S)-1-Boc-piperidine-3-carboxylic acid | Amide coupling followed by further functionalization. | Amide Coupling | >80% | Varies with substitution | [3] |
| Piperazine-2-carboxylic acid derivatives | Solid-phase synthesis involving amide bond formation. | Amide Coupling | ~70% (overall) | Varies with substitution | [4] |
Table 2: Physicochemical Properties of Piperidine and Piperazine Analogs
| Compound | Structure | pKa1 | pKa2 | cLogP | Key Features |
| Piperidine | ~11.2 | - | ~0.8 | Stronger base, higher nucleophilicity.[1] | |
| Piperazine | ~9.7 | ~5.6 | ~-1.5 | Weaker base, two points for functionalization.[1] | |
| Homopiperazine | ~11.0 | - | ~-0.5 | Ring-expanded analog, increased flexibility.[2] | |
| 4-Aminopiperidine | ~9.3 | - | ~-0.2 | Can act as a piperazine mimetic.[5] | |
| Pyrrolidine | ~11.3 | - | ~0.4 | Ring-contracted analog, different spatial orientation.[4] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of these alternative building blocks.
Protocol 1: General Procedure for Reductive Amination using a Piperidine Building Block
This protocol describes a general method for the coupling of a piperidine derivative to an aldehyde, a common step in the synthesis of CXCR4 antagonists.
Materials:
-
1-Boc-4-aminopiperidine (1.0 eq)
-
Aldehyde of interest (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
To a solution of 1-Boc-4-aminopiperidine and the aldehyde in DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated piperidine.
Protocol 2: General Procedure for Amide Coupling using a Piperidine Carboxylic Acid Building Block in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of a piperidine carboxylic acid derivative into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
20% Piperidine in DMF
-
1-Boc-piperidine-4-carboxylic acid (3.0 eq)
-
HBTU (2.9 eq)
-
HOBt (3.0 eq)
-
DIPEA (6.0 eq)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (5x) and DCM (3x).[6]
-
Activation of Carboxylic Acid: In a separate vial, dissolve 1-Boc-piperidine-4-carboxylic acid, HBTU, and HOBt in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated carboxylic acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours. Monitor the coupling reaction using a Kaiser test.
-
Washing: Once the coupling is complete (Kaiser test is negative), drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
The resin is now ready for the next deprotection and coupling cycle.
Visualizations
Signaling Pathway
The CXCR4 signaling pathway is a complex network of intracellular events initiated by the binding of its ligand, CXCL12. This interaction leads to the activation of various downstream effectors, ultimately influencing cell survival, proliferation, and migration.[7][8][9] Understanding this pathway is crucial for the rational design of CXCR4 antagonists.
Bioisosteric Relationships
Bioisosterism is a key strategy in medicinal chemistry for optimizing lead compounds by replacing a functional group with another that has similar physicochemical properties.[9] This can lead to improved potency, selectivity, and pharmacokinetic profiles. The following diagram illustrates the bioisosteric relationships between piperidine and some of its common replacements.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
The following diagram outlines the general workflow for a single coupling cycle in Fmoc-based solid-phase peptide synthesis, a common application for these building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 3. peptide.com [peptide.com]
- 4. zinc.5z.com [zinc.5z.com]
- 5. blumberginstitute.org [blumberginstitute.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
Validating the Incorporation of 1-Boc-4-(aminocarboxymethyl)piperidine: A Comparative Guide to Edman Degradation and Mass Spectrometry
The incorporation of non-natural amino acids into peptide chains is a critical strategy in modern drug discovery and development, enabling the creation of peptides with enhanced stability, novel functionalities, and improved therapeutic profiles. One such valuable building block is 1-Boc-4-(aminocarboxymethyl)piperidine, which introduces a conformationally constrained piperidine moiety. Following solid-phase peptide synthesis (SPPS), rigorous analytical validation is essential to confirm the successful incorporation of this and other amino acids in the correct sequence. This guide provides a comprehensive comparison of two primary methodologies for this validation: the classic Edman degradation and the contemporary mass spectrometry-based approach.
Comparative Analysis of Validation Techniques
The choice between Edman degradation and mass spectrometry for confirming the incorporation of this compound depends on several factors, including the specific analytical needs, the position of the unnatural amino acid within the sequence, and the desired throughput. While Edman degradation offers unambiguous N-terminal sequencing, mass spectrometry provides comprehensive sequence information and is generally more adaptable to modified residues.[1][2][3][4]
| Feature | Edman Degradation | Mass Spectrometry (MS/MS) |
| Primary Function | N-terminal sequencing[1][2] | Sequence confirmation and molecular weight determination[1][5] |
| Principle | Sequential chemical removal and identification of N-terminal amino acids.[1][6] | Measures the mass-to-charge ratio of the peptide and its fragments to deduce the sequence.[1][4] |
| Compatibility with Unnatural Amino Acids | Variable; depends on the side chain's reactivity and the stability of the resulting PTH-amino acid derivative.[1] | Generally high; success is contingent on the fragmentation efficiency and the mass shift of the unnatural amino acid.[1] |
| Information Provided | Unambiguous identity of the N-terminal amino acid for up to 30-50 residues.[2][6] | Full or partial sequence coverage, confirmation of post-translational modifications, and precise molecular weight.[5] |
| Throughput | Low; each cycle is time-consuming.[7] | High; capable of analyzing complex mixtures and multiple samples efficiently.[2][3] |
| Sample Requirements | Requires a highly purified, single peptide sample with a free N-terminus.[2] | Can analyze complex mixtures, though purification enhances data quality.[2] |
| Considerations for this compound | The Boc protecting group must be removed prior to sequencing as Edman degradation requires a free N-terminus.[5] The unique structure of the resulting PTH-derivative would require a custom standard for unambiguous identification. | The mass shift introduced by this compound can be readily detected. Fragmentation patterns (b- and y-ions) will be altered, which can be used to pinpoint its location in the sequence.[1] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Incorporating this compound
This protocol outlines the manual solid-phase synthesis of a model peptide incorporating this compound using Fmoc/tBu chemistry.
1. Resin Swelling and Fmoc Deprotection:
-
Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
To remove the Fmoc protecting group, treat the resin with a 20% solution of piperidine in DMF. Agitate for 3 minutes, drain, and repeat with a fresh piperidine solution for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times).
2. Amino Acid Coupling:
-
In a separate vial, activate the first Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and an activator like hydroxybenzotriazole (HOBt) in a minimal amount of DMF.
-
Add the activated amino acid solution to the resin and agitate.
-
Monitor the coupling reaction using a Kaiser test. A negative result (blue beads) indicates complete coupling. If the test is positive (yellow beads), recoupling may be necessary.
-
After complete coupling, drain the solution and wash the resin with DMF (3 times).
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
3. Incorporation of this compound:
-
Following the removal of the N-terminal Fmoc group of the preceding amino acid, prepare a solution of this compound (3 equivalents) and HOBt (3 equivalents) in minimal DMF.
-
Add this solution to the resin and proceed with the coupling and monitoring as described above.
4. Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin and dry it.
-
Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Dry the crude peptide pellet under vacuum.
5. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the purity and identity of the final peptide using analytical RP-HPLC and mass spectrometry.
Validation by Edman Degradation
1. Sample Preparation:
-
The N-terminal Boc group of the synthesized peptide must first be removed. This is typically achieved by treatment with an acid like trifluoroacetic acid (TFA), followed by neutralization.[5]
-
Approximately 5-10 picomoles of the purified and deprotected peptide are loaded onto a Polyvinylidene Fluoride (PVDF) membrane and allowed to dry completely.[1]
2. Edman Chemistry Cycle:
-
Coupling: The peptide is treated with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamyl (PTC) peptide.[1][5]
-
Cleavage: The N-terminal residue is selectively cleaved by treatment with an anhydrous acid (e.g., TFA), releasing an anilinothiazolinone (ATZ) amino acid derivative.[1]
-
Conversion: The ATZ-amino acid is extracted and converted to the more stable phenylthiohydantoin (PTH) amino acid derivative by heating in an aqueous acid solution.[1]
3. Identification:
-
The PTH-amino acid derivative is identified by chromatography, typically HPLC, by comparing its retention time to that of known standards.
-
For this compound, a custom-synthesized PTH-derivative standard would be necessary for unambiguous identification.
4. Repetitive Cycles:
-
The remaining peptide undergoes subsequent cycles of Edman degradation to determine the sequence one residue at a time.[6][8]
Visualizing the Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 3. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 4. How to Choose the Right Peptide Sequencing Method? Edman Degradation vs. Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Edman degradation - Wikipedia [en.wikipedia.org]
- 7. rapidnovor.com [rapidnovor.com]
- 8. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
A Comparative Guide to the Purity Assessment of Synthetic Peptides Containing 1-Boc-4-(Aminocarboxymethyl)piperidine
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic peptides is a critical step that directly impacts experimental outcomes, safety, and efficacy. This guide provides an objective comparison of analytical techniques for assessing the purity of synthetic peptides, with a particular focus on those incorporating the non-standard amino acid 1-Boc-4-(aminocarboxymethyl)piperidine. Detailed experimental protocols and supporting data are presented to aid in the selection and implementation of appropriate quality control measures.
Understanding Impurities in Synthetic Peptides
The primary method for generating synthetic peptides is Solid-Phase Peptide Synthesis (SPPS). While highly efficient, the stepwise nature of SPPS can lead to the formation of various impurities.[1] These can be broadly categorized as process-related impurities, such as deletion sequences, truncated sequences, and insertion sequences, or degradation products.[2] The inclusion of modified amino acids like this compound and the use of protecting groups like the tert-Butyloxycarbonyl (Boc) group can introduce specific challenges and potential side reactions.
Common impurities encountered during the synthesis of peptides include:
-
Deletion Sequences: Occur when an amino acid fails to couple to the growing peptide chain.[3][4] This can be due to steric hindrance or incomplete activation of the amino acid.[4]
-
Truncated Sequences: Result from incomplete coupling reactions where the unreacted peptide chain is capped, preventing further elongation.[2]
-
Insertion Sequences: Arise if excess activated amino acids are not completely washed away before the next coupling cycle.[3]
-
Incomplete Deprotection: Residual protecting groups on the N-terminus or on amino acid side chains can lead to modified and impure final products.[3]
-
Side Reactions: The specific chemistry of the amino acid side chains and the protecting groups can lead to unintended modifications. For instance, the piperidine used in Fmoc deprotection can sometimes cause the formation of specific impurities if not completely removed.[5] While the focus here is on a Boc-protected amino acid, the principle of reagent-derived impurities remains relevant.
-
Oxidation and Reduction: Certain amino acid residues are susceptible to oxidation or reduction during synthesis or storage.[3]
Key Analytical Techniques for Purity Assessment
A multi-faceted approach is typically required for the comprehensive assessment of peptide purity. The most common and effective techniques are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for determining the purity of synthetic peptides.[1][6] This technique separates the target peptide from its impurities based on differences in their hydrophobicity. The purity is calculated by comparing the area of the main peptide peak to the total area of all peaks in the chromatogram, typically detected by UV absorbance at 210-230 nm.[2][6]
Mass Spectrometry (MS) is an indispensable tool for confirming the identity of the synthesized peptide by measuring its molecular weight.[6] When coupled with HPLC (LC-MS), it becomes a powerful method for identifying the molecular weights of impurities, providing crucial information about their nature (e.g., deletion or insertion sequences).[2][7]
Amino Acid Analysis (AAA) provides the amino acid composition of the peptide.[6] It involves hydrolyzing the peptide into its constituent amino acids, which are then separated and quantified.[7] This technique confirms that the correct amino acids are present in the correct ratios, although it does not provide sequence information.[6]
Comparison of Analytical Techniques
The following table summarizes the key features of the primary analytical techniques used for peptide purity assessment.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) | Amino Acid Analysis (AAA) |
| Primary Purpose | Quantify purity, separate impurities | Confirm molecular weight, identify impurities | Determine amino acid composition and quantity |
| Information Obtained | Purity level (%), retention time, impurity profile | Molecular mass of the target peptide and impurities | Ratio of constituent amino acids, peptide content |
| Typical Use | Standard quality control for all synthetic peptides | Identity confirmation, impurity characterization | Confirmation of composition, quantification of net peptide |
| Coupling | Often coupled with MS (LC-MS) for enhanced analysis | Can be used standalone or coupled with LC | Typically a standalone analysis after hydrolysis |
| Sensitivity | High | Very High | Moderate to High |
Experimental Protocols
Detailed and reproducible analytical methods are essential for accurate purity assessment. Below are representative protocols for the analysis of a synthetic peptide containing this compound.
Protocol 1: RP-HPLC for Purity Assessment
This protocol is designed to assess the purity of the crude or purified peptide.
1. Sample Preparation:
- Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% trifluoroacetic acid (TFA)) to a concentration of approximately 1 mg/mL.[8]
- Filter the sample through a 0.22 µm syringe filter before injection.[8]
2. HPLC System and Conditions:
- System: An analytical HPLC system equipped with a UV detector.[8]
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]
- Mobile Phase A: 0.1% TFA in HPLC-grade water.[8]
- Mobile Phase B: 0.1% TFA in acetonitrile.[8]
- Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a common starting point and may require optimization based on the peptide's hydrophobicity.[8]
- Flow Rate: 1.0 mL/min.[8]
- Detection: UV absorbance at 214 nm or 220 nm.[8][9]
3. Data Analysis:
- Integrate the peak areas of the resulting chromatogram.
- Calculate the purity of the peptide as the percentage of the main peak area relative to the total area of all peaks.[8]
Protocol 2: LC-MS for Identity Confirmation and Impurity Identification
This protocol is for confirming the molecular weight of the synthesized peptide and identifying impurities.
1. Sample Preparation:
- Prepare the peptide sample as described in Protocol 1. The final concentration for LC-MS analysis is typically lower, around 10-100 µM.
- Ensure the sample is dissolved in a solvent compatible with mass spectrometry. Using 0.1% formic acid instead of TFA may be necessary if signal suppression is observed.[1]
2. LC-MS System and Conditions:
- System: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Orbitrap).[8]
- Column: A C18 reversed-phase column suitable for LC-MS (e.g., 2.1 x 100 mm, 1.8 µm particle size).[8]
- Mobile Phase A: 0.1% Formic acid in water.[8]
- Mobile Phase B: 0.1% Formic acid in acetonitrile.[8]
- Gradient: A suitable gradient to elute the peptide of interest.
- Flow Rate: 0.2-0.4 mL/min.[8]
3. Mass Spectrometry:
- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[8]
- MS1 Scan: Acquire a full MS scan to determine the mass-to-charge ratio (m/z) of the precursor ion. The expected mass will be the theoretical mass of the peptide.
- MS/MS Analysis (Optional): Perform tandem MS (MS/MS) on the precursor ion to obtain fragmentation data for sequence confirmation.[8]
4. Data Analysis:
- Compare the observed molecular weight from the MS1 scan with the theoretical molecular weight of the target peptide.
- Analyze the m/z values of other peaks in the chromatogram to identify potential impurities.
Visualizing Workflows and Relationships
Diagrams can effectively illustrate complex processes and relationships. The following diagrams were created using Graphviz (DOT language).
Caption: Workflow for synthetic peptide purification and purity assessment.
Caption: Potential impurities related to the target synthetic peptide.
Conclusion
A thorough purity assessment is non-negotiable for synthetic peptides intended for research and therapeutic applications. For peptides containing non-standard amino acids such as this compound, a combination of analytical techniques is paramount. RP-HPLC is the cornerstone for quantifying purity, while LC-MS provides essential confirmation of identity and characterization of impurities.[2][7] Supplementing these with Amino Acid Analysis ensures compositional accuracy.[6] By implementing robust analytical protocols, researchers can ensure the quality and reliability of their synthetic peptides, leading to more consistent and reproducible scientific outcomes.
References
- 1. lcms.cz [lcms.cz]
- 2. almacgroup.com [almacgroup.com]
- 3. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 4. mdpi.com [mdpi.com]
- 5. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 6. bachem.com [bachem.com]
- 7. Analytical methods and Quality Control for peptide products [biosynth.com]
- 8. benchchem.com [benchchem.com]
- 9. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
A Comparative Study of Coupling Reagents for 1-Boc-4-(aminocarboxymethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
The efficient formation of amide bonds is a cornerstone of modern drug discovery and development. The choice of coupling reagent for the conjugation of carboxylic acids to primary amines, such as the versatile building block 1-Boc-4-(aminocarboxymethyl)piperidine, is critical. This decision directly impacts reaction yield, product purity, reaction time, and the overall efficiency of the synthetic route. This guide provides an objective comparison of commonly employed coupling reagents for this application, supported by representative experimental data and detailed methodologies.
Performance Comparison of Common Coupling Reagents
The selection of a coupling reagent often involves a trade-off between reactivity, cost, and the potential for side reactions. Below is a summary of the expected performance of three widely used coupling reagents—HATU, HBTU, and EDC in combination with HOBt—for the amide bond formation with this compound. The data presented is representative of typical outcomes in such coupling reactions.
| Coupling Reagent | Class | Representative Yield (%) | Representative Purity (%) | Relative Reaction Time | Key Considerations |
| HATU | Uronium/Aminium Salt | >95 | >95 | Fast | Highly efficient, especially for sterically hindered substrates. Lower risk of epimerization. Higher cost compared to other reagents.[1] |
| HBTU | Uronium/Aminium Salt | 90-95 | ~90 | Moderate | A cost-effective and reliable option for routine couplings. Generally high yields but may be less effective than HATU for challenging substrates.[1] |
| EDC/HOBt | Carbodiimide/Additive | 85-90 | ~85-90 | Moderate to Slow | A classic and economical choice. The use of HOBt is crucial to suppress racemization and improve efficiency. The urea byproduct is water-soluble, facilitating purification.[2] |
Experimental Protocols
The following are generalized protocols for the coupling of a generic carboxylic acid with this compound using HATU, HBTU, and EDC/HOBt. These should be optimized for specific substrates.
Protocol 1: Amide Coupling using HATU
This protocol is recommended for a wide range of carboxylic acids and generally provides high yields with minimal side reactions.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.05 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and this compound (1.05 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Add HATU (1.1 eq) to the reaction mixture in one portion.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Amide Coupling using HBTU
A reliable and cost-effective method suitable for many applications.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HBTU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HBTU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
Work-up the reaction as described in the HATU protocol.
-
Purify the product via flash column chromatography.
Protocol 3: Amide Coupling using EDC/HOBt
A classical and economical method, particularly for large-scale synthesis.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.1 eq) in anhydrous DCM or DMF.
-
Add DIPEA or TEA (2.5 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute with DCM and wash with water, 1N HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Workflow and Reaction Mechanism
To further clarify the experimental process and the underlying chemistry, the following diagrams illustrate the general workflow for this comparative study and the mechanism of amide bond formation.
Caption: Experimental workflow for the comparative study of coupling reagents.
Caption: General mechanism of amide bond formation using coupling reagents.
References
A Comparative Guide to Deprotection Cocktails for 1-Boc-4-(aminocarboxymethyl)piperidine
For researchers, scientists, and drug development professionals, the removal of the tert-butoxycarbonyl (Boc) protecting group from piperidine scaffolds is a frequent and critical step in the synthesis of a wide array of active pharmaceutical ingredients. The choice of deprotection cocktail for substrates like 1-Boc-4-(aminocarboxymethyl)piperidine can significantly impact yield, purity, and the ease of downstream processing. This guide provides an objective comparison of the most common deprotection methods, supported by experimental data from analogous systems, to facilitate the selection of the optimal conditions for your specific synthetic needs.
The primary methods for Boc deprotection involve the use of strong acids to cleave the carbamate bond. The two most prevalent and well-documented cocktails are Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and Hydrochloric acid (HCl) in 1,4-dioxane. While both are highly effective, they present distinct advantages and disadvantages in terms of reaction kinetics, selectivity, and the physical properties of the resulting salt.
Quantitative Comparison of Deprotection Cocktails
The following table summarizes the key parameters for the deprotection of this compound using TFA/DCM and HCl/dioxane. The data is compiled from typical protocols for structurally related piperidine derivatives.
| Parameter | Trifluoroacetic Acid (TFA) Cocktail | Hydrochloric Acid (HCl) Cocktail |
| Reagents | 20-50% TFA in Dichloromethane (DCM) | 4M HCl in 1,4-Dioxane |
| Typical Reaction Time | 30 minutes to 2 hours | 30 minutes to 4 hours |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Yield | >90% | >90% |
| Product Salt Form | Trifluoroacetate salt | Hydrochloride salt |
| Product Purity & Handling | Generally high, though the TFA salt can sometimes be an oil, making isolation and handling more challenging.[1] | Often high, with the hydrochloride salt frequently precipitating as a crystalline solid, which simplifies isolation and purification.[1] |
| Selectivity | Less selective; can cleave other acid-labile groups if present. | Can offer higher selectivity for Nα-Boc deprotection in the presence of other acid-sensitive groups like tert-butyl esters. |
| Work-up | Removal of volatiles, precipitation with ether, and potentially a basic wash to neutralize residual acid. | Removal of volatiles and precipitation with ether, or direct filtration if the product crystallizes from the reaction mixture. |
Experimental Protocols
Detailed methodologies for the two primary deprotection cocktails are provided below. These protocols are based on established procedures for similar piperidine-containing compounds and can be adapted for this compound.
Protocol 1: Deprotection using TFA/DCM
This protocol outlines a standard procedure for the complete removal of the Boc protecting group using a solution of trifluoroacetic acid in dichloromethane.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Add cold diethyl ether to the residue to precipitate the 4-(aminocarboxymethyl)piperidine trifluoroacetate salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Deprotection using 4M HCl in Dioxane
This protocol details the deprotection using a commercially available solution of hydrochloric acid in 1,4-dioxane, often yielding a crystalline hydrochloride salt.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane (if dilution is needed)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equivalents).
-
Stir the reaction mixture at room temperature for 30 minutes to 4 hours. Monitor the reaction by TLC or LC-MS. Often, the hydrochloride salt will precipitate directly from the solution.
-
Upon completion, if precipitation has occurred, the product can be collected by filtration, washed with diethyl ether, and dried.
-
Alternatively, the reaction mixture can be concentrated under reduced pressure.
-
Add diethyl ether to the residue to induce precipitation of the 4-(aminocarboxymethyl)piperidine hydrochloride salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Visualization of Experimental Workflow and Comparison
To further clarify the processes and aid in the selection of a deprotection strategy, the following diagrams illustrate the general experimental workflow and a logical comparison of the two cocktails.
Caption: General experimental workflow for Boc deprotection.
Caption: Logical comparison of deprotection cocktails.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-Boc-4-(Aminocarboxymethyl)piperidine
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Boc-4-(Aminocarboxymethyl)piperidine was found. The following disposal procedures are based on safety data sheets for structurally similar compounds containing a 1-Boc-piperidine core. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all federal, state, and local regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with care. Based on data from similar compounds, this substance may cause skin and eye irritation and may be harmful if inhaled or swallowed.
Key Handling Reminders:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust.
-
Prevent contact with skin, eyes, and clothing by wearing appropriate Personal Protective Equipment (PPE).
-
Wash hands thoroughly after handling.
II. Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE when handling and disposing of this compound.
| Body Part | Protective Equipment | Specifications |
| Eyes/Face | Safety Glasses with Side-Shields or Goggles | Must conform to EN166 (EU) or NIOSH (US) standards. |
| Hands | Chemical-Resistant Gloves | Handle with gloves. |
| Body | Laboratory Coat | Choose body protection according to the amount and concentration of the substance. |
| Respiratory | NIOSH/MSHA Approved Respirator | Recommended when engineering controls are not sufficient to control airborne exposure, especially if dust is generated. |
III. Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: The waste is a non-halogenated organic solid.
-
Segregate: Keep this waste separate from other waste streams, especially incompatible materials such as strong oxidizing agents and strong acids.
Step 2: Waste Collection and Storage
-
Container: Use a designated, properly labeled, and sealable container for solid chemical waste. The container should be in good condition and compatible with the chemical.
-
Labeling: The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound". Also, include the approximate quantity and the date of accumulation.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from heat and sources of ignition.
Step 3: Arrange for Professional Disposal
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Documentation: Complete any required waste disposal forms or manifests as per your institution's and local regulations.
Step 4: Decontamination of Empty Containers
-
Triple Rinse: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Disposal: The rinsate from the cleaning process must be collected and disposed of as hazardous chemical waste.
-
Container Disposal: After proper decontamination, the container can be disposed of according to your institution's guidelines for decontaminated lab waste.
IV. Accidental Spill Cleanup
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Wear PPE: Don the appropriate personal protective equipment as outlined in the table above.
-
Contain the Spill: For a dry spill, carefully sweep up the material, avoiding dust generation, and place it into a labeled container for hazardous waste disposal.
-
Decontaminate the Area: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleanup materials and dispose of them as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Personal protective equipment for handling 1-Boc-4-(Aminocarboxymethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 1-Boc-4-(Aminocarboxymethyl)piperidine and related compounds.
This document provides crucial safety and logistical information for handling this compound. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following guidance is synthesized from the SDSs of structurally similar Boc-protected piperidine derivatives. These recommendations are based on the shared chemical functionalities and predicted toxicological properties of these related molecules.
Personal Protective Equipment (PPE)
Consistent with good laboratory practice and the handling of substituted piperidine compounds, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be necessary for splash hazards.[1] |
| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Protective clothing, such as a lab coat, should be worn to prevent skin contact.[1] |
| Respiratory Protection | For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter. Ensure adequate ventilation, such as a fume hood.[2] |
| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Wash and dry hands after handling. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow outlines the key steps from receiving the compound to its final disposal.
Experimental Protocols: General Handling and Spill Response
General Handling:
-
Ensure adequate ventilation and handle in a chemical fume hood.[1][2]
-
Wash hands thoroughly after handling.
Spill Response: In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material to contain the substance.
-
Collect: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.
-
Clean: Clean the spill area thoroughly with an appropriate solvent.
-
Dispose: Dispose of the waste material in accordance with institutional and regulatory guidelines.
Disposal Plan
All waste materials, including empty containers and contaminated PPE, should be disposed of in accordance with federal, state, and local environmental control regulations. Do not allow the chemical to enter drains or waterways.[2] Unused or unwanted material should be treated as hazardous waste and disposed of through a licensed waste disposal company.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
